molecular formula C7H6N2O3 B104914 4-Nitroso-2-nitrotoluene CAS No. 82414-03-7

4-Nitroso-2-nitrotoluene

Cat. No.: B104914
CAS No.: 82414-03-7
M. Wt: 166.13 g/mol
InChI Key: ZSCJZIDMDQTVQL-UHFFFAOYSA-N
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Description

4-Nitroso-2-nitrotoluene is an unstable intermediate identified in the microbial biotransformation of 2,4-dinitrotoluene under anaerobic conditions . This compound is significant in environmental science research for tracing the metabolic pathways and environmental fate of nitroaromatic compounds commonly found in industrial wastewater, particularly from ammunition production . Its study helps elucidate the anaerobic degradation processes performed by mixed bacterial cultures derived from systems like activated sludge, providing insights into the potential for bioremediation of contaminated sites . Research involving this compound is primarily focused on understanding the mechanisms and sequence of nitro-reduction in dinitrotoluene, a process critical for assessing ecological toxicity and developing advanced biological treatment technologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitro-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCJZIDMDQTVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231729
Record name 4-Nitroso-2-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82414-03-7
Record name 4-Nitroso-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroso-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide on 4-Nitroso-2-nitrotoluene (CAS No. 82414-03-7) has been compiled from computational data and established principles of organic chemistry. As of the date of this document, there is a significant lack of published experimental data for this specific compound. Therefore, certain sections, particularly those on synthesis, spectroscopic analysis, and reactivity, are presented as predictive or hypothetical, based on the known chemistry of analogous compounds. This guide is intended for informational purposes for research and development professionals and should be used with the explicit understanding that all proposed experimental procedures require rigorous empirical validation.

Executive Summary

This compound is a substituted aromatic nitroso compound with potential applications as a reactive intermediate in organic synthesis. Its structure, featuring both a nitro and a nitroso group on a toluene backbone, suggests a rich and complex chemical reactivity. However, the scarcity of empirical data necessitates a cautious and theoretically grounded approach to its study. This guide provides a comprehensive overview of its computed properties, a plausible (yet unverified) synthetic route, predicted spectroscopic signatures for its characterization, and a discussion of its likely chemical behavior. A thorough safety and handling protocol, derived from the known hazards of related nitroaromatic and N-nitroso compounds, is also presented to ensure procedural safety in any future laboratory investigations.

Molecular Identity and Computed Properties

This compound, systematically named 1-methyl-2-nitro-4-nitrosobenzene, is a small organic molecule whose properties are largely dictated by its three functional groups: a methyl group, a nitro group, and a nitroso group, all substituted on a benzene ring.[1][2] The interplay of the electron-donating methyl group and the electron-withdrawing nitro and nitroso groups is expected to significantly influence the electronic distribution within the aromatic ring and, consequently, its reactivity.

Chemical Identifiers
IdentifierValue
CAS Number 82414-03-7
Molecular Formula C₇H₆N₂O₃[1]
IUPAC Name 1-methyl-2-nitro-4-nitrosobenzene[2]
Synonyms 2-Nitro-4-nitrosotoluene[1]
Canonical SMILES CC1=C(C=C(C=C1)N=O)[O-][3]
InChI Key ZSCJZIDMDQTVQL-UHFFFAOYSA-N[3]
Computed Physicochemical Data

The following properties have been calculated using computational models and have not been experimentally verified. They provide a preliminary basis for understanding the compound's likely physical state and behavior.

PropertyPredicted ValueSource
Molecular Weight 166.136 g/mol [1]
XLogP3-AA 1.8[2]
Topological Polar Surface Area 75.2 Ų[2]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1

Proposed Synthesis and Purification Protocol (Hypothetical)

The synthesis of this compound is anticipated to proceed via the selective reduction of one nitro group of 2,4-dinitrotoluene (DNT), a readily available starting material.[3][4] The partial reduction of dinitroarenes is a well-established transformation, with reagents and conditions known to favor the reduction of one nitro group over the other, often influenced by steric and electronic factors.[2] In the case of 2,4-dinitrotoluene, the 4-nitro group is generally more susceptible to reduction than the sterically hindered 2-nitro group.[5] The proposed synthesis involves two key stages: the reduction of the 4-nitro group to a hydroxylamine, followed by a mild oxidation to the nitroso group.

Synthesis of this compound DNT 2,4-Dinitrotoluene Hydroxylamine 4-(Hydroxyamino)-2-nitrotoluene DNT->Hydroxylamine 1. Selective Reduction (e.g., Zn dust, NH4Cl) Product This compound Hydroxylamine->Product 2. Mild Oxidation (e.g., Na2Cr2O7, H2SO4)

Figure 1: Proposed two-step synthesis of this compound.
Step-by-Step Hypothetical Synthesis

Objective: To synthesize this compound from 2,4-dinitrotoluene.

Materials:

  • 2,4-Dinitrotoluene (DNT)

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Ethanol

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Diethyl ether

Part 1: Selective Reduction to 4-(Hydroxyamino)-2-nitrotoluene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of ammonium chloride in deionized water.

  • Addition of DNT: To the stirred solution, add 2,4-dinitrotoluene.

  • Initiation of Reduction: While vigorously stirring the suspension, add zinc dust portion-wise over 15-20 minutes. The reaction is exothermic; monitor the temperature and use an ice bath to maintain it between 60-65°C.

  • Reaction Monitoring: After the zinc addition is complete, continue stirring for an additional 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the hot reaction mixture to remove zinc oxide and any unreacted zinc. Wash the filter cake with hot water. The filtrate, containing the intermediate hydroxylamine, should be used immediately in the next step.

Part 2: Oxidation to this compound

  • Cooling: Rapidly cool the filtrate from Part 1 to 0°C in an ice-salt bath.

  • Acidification: While maintaining the low temperature, slowly add a pre-chilled solution of concentrated sulfuric acid in water.

  • Oxidation: Prepare an ice-cold aqueous solution of sodium dichromate. Add this solution rapidly to the stirred, acidified hydroxylamine solution. A precipitate should form.

  • Isolation: After stirring for 5-10 minutes, collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold deionized water to remove residual salts.

Proposed Purification

Nitroso compounds are often purified by steam distillation or sublimation.[6]

  • Steam Distillation: Transfer the crude product to a flask equipped for steam distillation. The nitroso compound is expected to co-distill with water as a green oil or solid.[6] Collect the distillate in a receiver cooled with ice.

  • Final Purification: The purified solid can be collected by filtration, washed with cold water, and dried under vacuum.

Predicted Spectroscopic Signatures for Structural Elucidation

While no experimental spectra for this compound are currently available, its key spectroscopic features can be predicted based on its functional groups. These predictions can guide the characterization of the synthesized product.

Spectroscopic Method Predicted Key Features
¹H NMR - A singlet for the methyl (CH₃) protons. - Three distinct signals in the aromatic region, likely exhibiting complex splitting patterns due to the dissymmetry of the substitution pattern.
¹³C NMR - A signal for the methyl carbon. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.
Infrared (IR) Spectroscopy - Strong asymmetric and symmetric N-O stretching bands for the NO₂ group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively). - A characteristic N=O stretching band for the nitroso group (around 1500-1600 cm⁻¹). - C-H stretching bands for the aromatic ring and the methyl group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of 166.14 g/mol . - Fragmentation patterns showing the loss of NO, NO₂, and other characteristic fragments.

Inferred Chemical Reactivity and Stability

The reactivity of this compound is expected to be governed by its nitro, nitroso, and activated aromatic ring functionalities.

Reactivity of this compound Start This compound Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction forms diamine DielsAlder Diels-Alder Reaction (with dienes) Start->DielsAlder nitroso group as dienophile Condensation Condensation (with active methylene compounds) Start->Condensation forms imines EAS Electrophilic Aromatic Substitution Start->EAS further substitution on ring

Figure 2: Potential reaction pathways for this compound.
  • Reduction: Both the nitro and nitroso groups are susceptible to reduction. Strong reducing agents are likely to convert both groups to amines, yielding 2,4-diaminotoluene. Milder, selective reducing agents might allow for the preferential reduction of one group over the other.[7][8]

  • Reactions of the Nitroso Group: The nitroso group can act as a dienophile in Diels-Alder reactions and undergo condensation reactions with compounds containing active methylene groups.[6] It can also react with reducing agents like glutathione.[9]

  • Electrophilic Aromatic Substitution: The directing effects of the existing substituents will influence further substitution on the aromatic ring. The methyl group is ortho, para-directing, while the nitro and nitroso groups are meta-directing. The overall outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile.

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[10] The presence of the nitroso group may further impact its thermal stability.

Toxicology and Safe Handling Protocols

Disclaimer: No specific toxicological data for this compound is available. The following information is based on the general hazards associated with nitroaromatic and N-nitroso compounds.

Hazard Assessment
  • Toxicity: Nitroaromatic compounds are generally toxic and can be absorbed through the skin.[1] They are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

  • Carcinogenicity: Many N-nitroso compounds are classified as probable human carcinogens.[11][12] Therefore, this compound should be handled as a suspected carcinogen.

  • Explosive Potential: While not explicitly documented for this compound, many nitroaromatic compounds are energetic and can be sensitive to shock, heat, or friction.

Recommended Safe Handling Procedures

Objective: To handle this compound safely in a laboratory setting.

  • Engineering Controls:

    • All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

    • Ensure a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Use chemical-resistant gloves (e.g., nitrile) and consider double-gloving.

    • Wear chemical splash goggles.

  • Handling:

    • Avoid creating dust when handling the solid material.

    • Use spark-proof tools and avoid friction or impact.

    • Do not heat the compound without a proper risk assessment and appropriate safety measures (e.g., a blast shield).

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.

    • Store in a tightly sealed, clearly labeled container.

  • Waste Disposal:

    • Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound represents a molecule of synthetic interest with a currently uncharacterized profile. The computational data and chemical principles outlined in this guide provide a foundational framework for its future investigation. It is imperative that any laboratory work on this compound be preceded by a thorough risk assessment and that the synthesis and properties proposed herein are subjected to rigorous experimental verification. The potential for rich reactivity, coupled with significant safety considerations, makes this compound a challenging yet potentially rewarding target for chemical research.

References

  • Simpson, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(4), 1423-1429. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150717, this compound. Retrieved from [Link]

  • Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 681-703. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]

  • Chem-Space. (2025). 1-methyl-4-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,4-dinitrotoluene.
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  • PubMed. (2013). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. Retrieved from [Link]

  • Defense Technical Information Center. (1978). Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion. Relative Rates in Homogeneous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-4-nitro-. Retrieved from [Link]

  • ACS Publications. (n.d.). Addition, Reduction, and Oxidation Reactions of Nitrosobenzene. Retrieved from [Link]

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  • PubMed. (1979). Reactions of nitrosobenzene with reduced glutathione. Retrieved from [Link]

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]

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  • ResearchGate. (2014). Preparation of 2,4-dinitrotoluene with NO2. Retrieved from [Link]

  • J-STAGE. (1982). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

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  • PNAS. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Retrieved from [Link]

  • ResearchGate. (2022). Electrochemical Behaviour of Nitrobenzene, Nitrosobenzene, Azobenzene, and Azoxybenzene on Hg, Pt, Cu, and Ni Electrodes in Aprotic Medium. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2018). Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6-dinitrotoluene (CASRN 35572-78-2). Retrieved from [Link]

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Sources

An In-depth Technical Guide to 4-Nitroso-2-nitrotoluene: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroso-2-nitrotoluene, with the Chemical Abstracts Service (CAS) number 82414-03-7 , is an aromatic nitroso compound of significant interest in synthetic organic chemistry. Its molecular structure, characterized by the presence of both a nitroso (-N=O) and a nitro (-NO₂) group on a toluene backbone, renders it a versatile, albeit reactive, chemical entity. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and expected reactivity based on the established chemistry of related aryl nitroso compounds.

Molecular Structure and Identification:

  • Molecular Formula: C₇H₆N₂O₃

  • Molecular Weight: 166.136 g/mol

  • Systematic Name: 1-Methyl-2-nitro-4-nitrosobenzene

The arrangement of the functional groups on the aromatic ring dictates the electronic properties and, consequently, the reactivity of the molecule. The electron-withdrawing nature of both the nitro and nitroso groups significantly influences the chemistry of the benzene ring and the methyl group.

Physicochemical Properties

PropertyValue/InformationSource
CAS Number 82414-03-7N/A
Molecular Formula C₇H₆N₂O₃N/A
Molecular Weight 166.136 g/mol N/A
Appearance Expected to be a colored solidN/A
Solubility Likely soluble in common organic solventsN/A
Topological Polar Surface Area 75.2 ŲN/A
Hydrogen Bond Acceptor Count 4N/A

Synthesis of this compound

The primary route for the synthesis of this compound is through the selective reduction of 2,4-dinitrotoluene (CAS No: 121-14-2). This transformation requires careful control of reaction conditions to favor the formation of the nitroso group over the complete reduction to an amino group.

Experimental Protocol: Selective Reduction of 2,4-Dinitrotoluene

Causality Behind Experimental Choices: The selective reduction of one nitro group to a nitroso group in the presence of another nitro group is a nuanced process. The choice of a mild reducing agent and controlled temperature is paramount to prevent over-reduction to the corresponding amine or hydroxylamine. Common reagents for such selective reductions include mild reducing agents like stannous chloride in acidic media or catalytic hydrogenation under carefully controlled conditions. The ortho-nitro group is generally more sterically hindered, which can sometimes be exploited for selective reactions, though electronic effects also play a crucial role.

Step-by-Step Methodology (Illustrative):

  • Step 1: Dissolution. Dissolve 2,4-dinitrotoluene in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Step 2: Addition of Reducing Agent. While stirring at a controlled temperature (e.g., 0-10 °C), slowly add a solution of a mild reducing agent (e.g., stannous chloride in concentrated hydrochloric acid). The stoichiometry should be carefully calculated to favor the formation of the nitroso compound.

  • Step 3: Reaction Monitoring. Monitor the progress of the reaction using thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time and prevent over-reduction.

  • Step 4: Work-up. Once the reaction is complete, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Step 5: Isolation and Purification. Isolate the crude this compound by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Synthesis_Workflow DNT 2,4-Dinitrotoluene Solvent Dissolution in Solvent DNT->Solvent ReducingAgent Addition of Mild Reducing Agent Solvent->ReducingAgent Reaction Controlled Reduction ReducingAgent->Reaction Workup Neutralization & Work-up Reaction->Workup Purification Isolation & Purification Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

  • The Nitroso Group: This group is known to participate in a variety of reactions. It can act as an electrophile and is susceptible to nucleophilic attack. It can also undergo reduction to the corresponding amine or oxidation. A characteristic reaction of aryl nitroso compounds is their ability to act as dienophiles in Diels-Alder reactions.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, opening up a wide range of subsequent synthetic transformations.

  • The Aromatic Ring: The presence of two strong electron-withdrawing groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

  • The Methyl Group: The methyl group can be a site for radical reactions or oxidation under specific conditions.

Potential Applications:

While specific applications for this compound are not widely documented, its structure suggests potential utility as:

  • An intermediate in organic synthesis: Its reactive functional groups allow for its use as a building block for more complex molecules, potentially in the synthesis of dyes, pharmaceuticals, and agrochemicals.

  • A precursor for heterocyclic compounds: The combination of nitroso and nitro groups could be leveraged in cyclization reactions to form various heterocyclic systems.

Reactivity_Diagram cluster_molecule This compound cluster_reactions Potential Reactions Nitroso_Group Nitroso Group (-N=O) Nucleophilic_Attack Nucleophilic Attack Nitroso_Group->Nucleophilic_Attack Acts as electrophile Diels_Alder Diels-Alder Reaction Nitroso_Group->Diels_Alder Acts as dienophile Nitro_Group Nitro Group (-NO2) Reduction_to_Amine Reduction to Amine Nitro_Group->Reduction_to_Amine Aromatic_Ring Aromatic Ring Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution Aromatic_Ring->Nucleophilic_Aromatic_Substitution Methyl_Group Methyl Group (-CH3) Radical_Reactions Radical Reactions/ Oxidation Methyl_Group->Radical_Reactions

Caption: Key reactive sites and potential transformations of this compound.

Safety and Toxicity

Specific toxicological data for this compound is not available. However, N-nitroso compounds as a class are generally considered to be potent carcinogens and should be handled with extreme caution.

General Precautions for Handling Aryl Nitroso Compounds:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid generating dust. Use appropriate tools for handling solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Given the lack of specific data, it is prudent to treat this compound as a potentially toxic and carcinogenic substance. All handling should be performed by trained personnel in a controlled laboratory setting.

Conclusion

This compound is a synthetically accessible aromatic compound with a rich potential for chemical transformations. While specific applications and detailed experimental data remain to be fully explored and documented in publicly accessible literature, its structural features suggest its utility as a versatile intermediate in organic synthesis. Researchers working with this compound should proceed with a thorough understanding of the general reactivity and safety precautions associated with aryl nitroso compounds. Further investigation into the chemistry of this compound is warranted to unlock its full potential in the development of novel molecules and materials.

References

  • PubChem. Toluene, 4-nitro-2-nitroso-.[Link]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted spectroscopic data for 4-Nitroso-2-nitrotoluene, a compound of interest in various chemical research domains. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous compounds, primarily 4-nitrotoluene and 2,4-dinitrotoluene, to construct a reliable predictive model of its spectroscopic characteristics. This approach is designed to empower researchers in identifying and characterizing this molecule in complex reaction mixtures.

Molecular Structure and Functional Group Analysis

This compound is an aromatic compound featuring a toluene backbone substituted with a nitro group (-NO₂) at the C2 position and a nitroso group (-N=O) at the C4 position. The presence of these two strong electron-withdrawing groups, along with the methyl group (-CH₃), dictates the electronic environment of the benzene ring and, consequently, its spectroscopic behavior. Understanding the interplay of these functional groups is paramount to interpreting the spectral data.

Figure 1: Molecular Structure of this compound

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the electronic effects of the substituents. The electron-withdrawing nitro and nitroso groups will deshield the aromatic protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CH₃2.6 - 2.8Singlet (s)N/AThe methyl group is adjacent to the nitro group, which will cause a slight downfield shift compared to toluene (δ ~2.3 ppm).
H-38.0 - 8.2Doublet (d)~2This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will exhibit meta-coupling with H-5.
H-57.8 - 8.0Doublet of Doublets (dd)~8, ~2This proton is ortho to the nitroso group and meta to the nitro group. It will show ortho-coupling with H-6 and meta-coupling with H-3.
H-67.4 - 7.6Doublet (d)~8This proton is ortho to the methyl group and will be the most upfield of the aromatic protons. It will exhibit ortho-coupling with H-5.

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbons attached to the electron-withdrawing nitro and nitroso groups are expected to be significantly deshielded and appear at lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
CH₃20 - 25The methyl carbon signal will be in the typical aliphatic region.
C-1135 - 140The carbon bearing the methyl group.
C-2148 - 153This carbon is directly attached to the nitro group and will be strongly deshielded.
C-3125 - 130Aromatic CH carbon.
C-4150 - 155This carbon is attached to the nitroso group and is expected to be significantly deshielded.
C-5120 - 125Aromatic CH carbon.
C-6130 - 135Aromatic CH carbon.

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups. The strong absorptions corresponding to the nitro and nitroso groups are particularly diagnostic.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H3100 - 3000MediumStretching
Aliphatic C-H (CH₃)2980 - 2850MediumStretching
Nitro (-NO₂)1550 - 1520StrongAsymmetric Stretching
Nitro (-NO₂)1360 - 1330StrongSymmetric Stretching
Nitroso (-N=O)1500 - 1480StrongN=O Stretching
Aromatic C=C1600 - 1450Medium to WeakRing Stretching
C-N850 - 800MediumStretching

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation pattern will be governed by the stability of the resulting ions and neutral losses. The molecular weight of this compound (C₇H₆N₂O₃) is 166.13 g/mol .[1]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Fragment IonPlausible Neutral Loss
166[C₇H₆N₂O₃]⁺˙ (M⁺˙)N/A
136[C₇H₆NO₂]⁺˙NO
120[C₇H₆N]⁺NO₂
90[C₆H₄N]⁺CO from [C₇H₆N]⁺
91[C₇H₇]⁺NO₂ and NO
65[C₅H₅]⁺C₂H₂ from [C₇H₇]⁺

graph "Mass_Spec_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[M]⁺˙\nm/z = 166"]; F1 [label="[M-NO]⁺˙\nm/z = 136"]; F2 [label="[M-NO₂]⁺\nm/z = 120"]; F3 [label="[C₇H₇]⁺\nm/z = 91"]; F4 [label="[C₆H₄N]⁺\nm/z = 90"]; F5 [label="[C₅H₅]⁺\nm/z = 65"];

M -> F1 [label="-NO"]; M -> F2 [label="-NO₂"]; F1 -> F3 [label="-NO₂"]; F2 -> F4 [label="-CO"]; F3 -> F5 [label="-C₂H₂"]; }

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocols: A Self-Validating System

While specific data for the target compound is not publicly available, the following general protocols are standard for obtaining the spectroscopic data discussed. Adherence to these established methods ensures data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr for pellet analysis) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible fragmentation patterns for library matching.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from fundamental principles and comparative analysis, offers a robust framework for researchers to identify and study this compound. As experimental data becomes available, this guide can serve as a valuable reference for validation and further investigation. The author emphasizes the importance of careful experimental design and data interpretation in the structural elucidation of novel compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7473, 4-Nitrotoluene. Retrieved from [Link].

Sources

An In-depth Technical Guide to 4-Nitroso-2-nitrotoluene: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitroso-2-nitrotoluene, a fascinating yet historically elusive intermediate in nitroaromatic chemistry. While not a compound of widespread contemporary application, its significance lies in the fundamental principles of selective chemical reduction and its transient role in both chemical and biological transformations of dinitroaromatics. This document delves into the historical context of its discovery, rooted in the late 19th-century explorations of nitro compound reductions. It further provides a detailed, reconstructed experimental protocol for its synthesis via the controlled partial reduction of 2,4-dinitrotoluene, a method suggested by early literature and biotransformation studies. The guide also collates available physicochemical data and outlines the mechanistic principles underpinning its formation. Through this in-depth exploration, we aim to provide researchers and scientists with a foundational understanding of this reactive intermediate, potentially inspiring new avenues of research in synthetic methodology and the study of nitroaromatic metabolism.

Introduction: The Elusive Nitroso Intermediate

Aromatic nitroso compounds have long been recognized as transient intermediates in the reduction of nitroarenes to their corresponding amines.[1] The chemistry of these compounds began to unfold in the late 19th and early 20th centuries, with pioneers like Haber investigating the electrochemical reduction of nitrobenzene.[2] this compound (CAS No. 82414-03-7) emerges from this historical context as a specific, yet under-documented, example of a nitrosoarene. Its primary significance is not as a stable, end-product but as a fleeting step in the multi-stage reduction of 2,4-dinitrotoluene.

Recent studies have identified this compound as an intermediate in the microbial biotransformation of 2,4-dinitrotoluene, highlighting its relevance in environmental and biological systems. This guide seeks to bridge the historical and contemporary understanding of this compound, providing a detailed technical resource for its study.

Discovery and Historical Context: A Legacy of Nitroarene Reduction

The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its existence and method of preparation are inferred from the broader historical development of nitro compound reduction chemistry. One of the earliest relevant documents is a German patent from 1891, which details a process for the partial reduction of dinitro compounds, including dinitrotoluene, using iron in an acidic medium.[3] While the primary goal of this patent was the synthesis of nitroanilines (the subsequent reduction product), it laid the conceptual groundwork for the controlled, stepwise reduction that would necessarily proceed through a nitroso intermediate.

The early 20th century saw a burgeoning interest in the mechanisms of such reactions, with the understanding that the conversion of a nitro group to an amine group was not a single event but a cascade of two-electron reductions. This progression can be visualized as follows:

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Figure 1: Generalized pathway for the reduction of an aromatic nitro group.

The challenge for early chemists, and indeed for contemporary researchers, lies in halting this reduction cascade at the nitroso stage. The high reactivity and inherent instability of many nitroso compounds mean they are often readily reduced further to the corresponding hydroxylamine and amine.[4] The historical focus on the production of stable dyes and pharmaceutical precursors from anilines meant that the isolation of the transient nitroso intermediates was often not the primary objective.

Synthesis of this compound: A Reconstructed Protocol

Based on the historical context of partial reduction and modern understanding of selective reducing agents, a detailed experimental protocol for the synthesis of this compound from 2,4-dinitrotoluene can be reconstructed. The key to this synthesis is the use of a mild reducing agent and carefully controlled reaction conditions to favor the formation and allow for the isolation of the nitroso intermediate before it is further reduced.

3.1. Reaction Principle

The synthesis proceeds via the selective reduction of one of the two nitro groups in 2,4-dinitrotoluene to a nitroso group. Zinc metal in the presence of a weak acid, such as aqueous ammonium chloride, is a suitable reagent for this transformation, as it is known to reduce nitroarenes to hydroxylamines, with the nitroso compound as a transient intermediate.[5] By carefully controlling the stoichiometry of the reducing agent and the reaction temperature, the accumulation of the nitroso intermediate can be favored.

G Reactants 2,4-Dinitrotoluene + Zn, NH₄Cl (aq) Intermediate This compound Reactants->Intermediate Controlled Partial Reduction Byproducts Further reduction products (e.g., hydroxylamines, amines) Intermediate->Byproducts Over-reduction

Figure 2: Synthetic workflow for this compound.

3.2. Experimental Protocol

Materials:

  • 2,4-Dinitrotoluene (CAS: 121-14-2)

  • Zinc dust (<10 µm, activated)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 18.2 g (0.1 mol) of 2,4-dinitrotoluene in 100 mL of 95% ethanol with gentle warming.

  • Preparation of Reducing Agent Solution: In a separate beaker, prepare a solution of 10.7 g (0.2 mol) of ammonium chloride in 50 mL of deionized water.

  • Initiation of Reduction: Cool the ethanolic solution of 2,4-dinitrotoluene to 10-15 °C using an ice-water bath. Begin vigorous stirring and add the ammonium chloride solution to the flask.

  • Controlled Addition of Zinc: Slowly add 13.1 g (0.2 mol) of activated zinc dust in small portions over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C. The color of the solution should change, often to a deep green or brown, indicating the formation of the nitroso intermediate.

  • Reaction Monitoring: After the addition of zinc is complete, allow the reaction to stir at 15-20 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot.

  • Work-up and Isolation:

    • Once the reaction is deemed complete by TLC, filter the reaction mixture through a pad of celite to remove unreacted zinc and zinc salts.

    • Transfer the filtrate to a separatory funnel and add 100 mL of dichloromethane.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude this compound.

  • Purification: Due to the potential instability of the product, purification should be carried out cautiously. Recrystallization from a minimal amount of a suitable solvent system (e.g., ethanol-water or dichloromethane-hexane) at low temperatures may be attempted.

Safety Precautions:

  • Aromatic nitro and nitroso compounds are toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.

  • Zinc dust is flammable; avoid creating dust clouds and keep away from ignition sources.

  • The reaction may be exothermic; careful control of the addition of zinc dust and temperature is crucial.

Physicochemical and Spectroscopic Data

Due to its nature as a reactive intermediate, comprehensive, officially curated spectroscopic data for this compound is scarce in publicly accessible databases. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.

4.1. Physicochemical Properties

PropertyValueSource/Reference
CAS Number 82414-03-7[6]
Molecular Formula C₇H₆N₂O₃[6]
Molecular Weight 166.14 g/mol [6]
Appearance Expected to be a colored solid (often green or blue for nitrosoarenes)General knowledge of nitroso compounds
Solubility Likely soluble in common organic solvents like dichloromethane, ethanol, and acetone; sparingly soluble in water.Inferred from synthesis work-up

4.2. Anticipated Spectroscopic Signatures

  • ¹H NMR: The spectrum would be expected to show signals for the three aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the nitroso group. The methyl group protons would likely appear as a singlet in the range of 2.4-2.6 ppm.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons and the methyl carbon. The carbons attached to the nitro and nitroso groups would be significantly downfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • Asymmetric and symmetric N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

    • N=O stretching of the nitroso group (around 1500-1620 cm⁻¹).

    • C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

    • C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z = 166. Fragmentation patterns would likely involve the loss of the nitroso group (NO, 30 amu) and the nitro group (NO₂, 46 amu).

Applications and Future Perspectives

Currently, this compound does not have any direct industrial or pharmaceutical applications. Its significance is primarily academic, serving as a case study in selective reduction reactions and as a key intermediate in the metabolic pathways of 2,4-dinitrotoluene.

Future research involving this compound could focus on:

  • Development of Novel Synthetic Methodologies: Exploring more efficient and selective reagents for the partial reduction of dinitroaromatics to their corresponding nitroso derivatives.

  • Mechanistic Studies: Detailed investigation of the reaction mechanisms for its formation and subsequent reactions, both in chemical and biological systems.

  • Intermediate in Organic Synthesis: Utilizing its reactive nitroso group in cycloaddition or condensation reactions to synthesize novel heterocyclic compounds.

Conclusion

This compound, while not a widely utilized chemical, holds a significant place in the historical and mechanistic landscape of nitroaromatic chemistry. Its synthesis, achievable through the controlled partial reduction of 2,4-dinitrotoluene, is a testament to the principles of selective chemical transformation that were being explored over a century ago. This technical guide, by consolidating the historical context, providing a detailed synthetic protocol, and outlining its key characteristics, aims to equip researchers and scientists with the necessary knowledge to further investigate this and other reactive nitroso intermediates. A deeper understanding of such transient species is crucial for advancing our knowledge in areas ranging from synthetic organic chemistry to the environmental fate and toxicology of nitroaromatic compounds.

References

[2] Haber, F. (1898). Elektrochemische Reduktion von Nitrobenzol. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(21), 506-514. (Note: While a direct URL is not available for this historical print journal, it can be accessed through university library databases and archives of the journal).

[7] Sadtler Research Laboratories (1980). The Sadtler Standard Spectra, Nuclear Magnetic Resonance Spectra. Philadelphia, PA: Sadtler Research Laboratories.[7][8]

[8] Budavari, S. (Ed.). (1989). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (11th ed.). Rahway, NJ: Merck & Co.[7][8]

[4] Williams, D. L. H. (1988). Nitrosation. Cambridge, UK: Cambridge University Press.[4]

[9] Lide, D. R. (Ed.). (1993). CRC Handbook of Chemistry and Physics (74th ed.). Boca Raton, FL: CRC Press.[7][8]

[1] Vancik, H. (2013). Aromatic C-nitroso Compounds. Springer Science & Business Media.[1]

[10] Liu, D., Thomson, K., & Anderson, A. C. (1984). Identification of nitroso compounds from biotransformation of 2,4-dinitrotoluene. Applied and Environmental Microbiology, 47(6), 1295–1298.

[5] Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link][5]

[3] Kalle & Co. Aktiengesellschaft. (1891). Verfahren zur partiellen Reduction von Dinitrokörpern. German Patent No. DE67018C.[3]

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Theoretical studies and computational modeling of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Nitroso-2-nitrotoluene

This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the foundational principles, computational workflows, and expected insights from in silico analysis. While direct experimental and computational literature on this compound is sparse, this guide establishes a robust framework for its study by leveraging established, state-of-the-art computational techniques successfully applied to analogous nitroaromatic and nitroso compounds.

Introduction: The Rationale for Modeling this compound

This compound (C₇H₆N₂O₃) is an intriguing aromatic compound featuring both a nitro (-NO₂) and a nitroso (-NO) group attached to a toluene backbone.[1] Such molecules are of significant interest as they are often intermediates in chemical synthesis or degradation pathways of more common nitroaromatics like trinitrotoluene (TNT).[2][3] The dual functional groups suggest a complex electronic landscape and rich reactivity, making the molecule a compelling subject for study in fields ranging from materials science to toxicology.

Nitroaromatic compounds are widely used in industrial applications but can pose significant genotoxic risks.[4] Computational modeling provides a powerful, cost-effective, and safe alternative to physical experimentation for predicting the fundamental properties of these molecules, including their stability, reactivity, and potential toxicity.[5][6] By employing quantum chemical methods, we can elucidate electronic structures, predict spectroscopic signatures, and map out potential reaction pathways, offering critical insights that can guide further experimental work. This guide outlines the theoretical basis and practical application of these computational tools for a thorough investigation of this compound.

Molecular Properties and Structural Considerations

A foundational computational study begins with understanding the basic characteristics of the molecule.

PropertyDataSource
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.136 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)N=O)[O-][1]
Hydrogen Bond Acceptors 4[1]
Topological Polar Surface Area 75.2 Ų[1]
Complexity 190[1]

These properties provide initial parameters for computational models and hint at the molecule's polarity and potential for intermolecular interactions. The presence of two electron-withdrawing groups on the toluene ring suggests a significant perturbation of the aromatic system's electron density, a feature ripe for computational exploration.

Theoretical Framework and Computational Methodologies

The selection of an appropriate computational method is paramount for obtaining accurate and meaningful results. For a molecule like this compound, a multi-faceted approach combining different levels of theory is most effective.

Quantum Chemical Methods

Quantum mechanics-based methods are essential for accurately describing the electronic structure, bonding, and reactivity of the molecule.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. It is particularly well-suited for studying nitroaromatic compounds.[2]

    • Causality of Choice: For molecules of this size, DFT methods can accurately predict geometries, vibrational frequencies, and electronic properties. The B3LYP functional is a popular hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, including substituted nitrotoluenes.[7][8][9]

    • Basis Sets: The choice of basis set determines the flexibility given to electrons to occupy space. Pople-style basis sets like 6-311++G(d,p) are commonly employed, as they provide a robust description of electron distribution, including polarization (d,p) and diffuse functions (++), which are crucial for accurately modeling molecules with heteroatoms and potential charge separation like nitro and nitroso groups.[7][8]

  • Ab Initio Methods: While more computationally expensive, methods like Hartree-Fock (HF) can serve as a baseline, and post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for higher accuracy benchmarks, especially for calculating reaction barriers.[8][10]

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)

QSAR and QSPR models are statistical methods used to predict the biological activity (e.g., toxicity) or physical properties of compounds based on their molecular structure.[6][11] For this compound, a QSAR model developed for other nitroaromatics could be used to estimate its mutagenicity or toxicity based on calculated molecular descriptors.[4][5]

Computational Analysis and Simulated Properties

A systematic computational investigation yields a wealth of data that characterizes the molecule from multiple perspectives.

Geometry Optimization and Structural Parameters

The first step in any analysis is to find the molecule's most stable three-dimensional structure—its ground state geometry. This is achieved by minimizing the energy of the system with respect to all atomic coordinates. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data for validation if available. For instance, studies on related molecules like 2-amino-4-nitrotoluene have reported optimized C-C bond lengths in the benzene ring around 1.396 Å and C-N bond lengths of ~1.46 Å.[12] Similar values would be expected for this compound.

Electronic Properties
  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[5][7] For nitroaromatics, the LUMO is often localized over the nitro group and the aromatic ring, indicating susceptibility to nucleophilic attack.[5]

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich (red, negative potential) and electron-poor (blue, positive potential) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.[7][12] For this compound, the MEP would be expected to show strong negative potential around the oxygen atoms of both the nitro and nitroso groups, making them sites for electrophilic interaction.

Spectroscopic Signatures

Computational chemistry can predict spectra that serve as fingerprints for molecular identification.

  • Vibrational Spectroscopy (FTIR/Raman): Frequency calculations performed on the optimized geometry yield the molecule's vibrational modes. These computed frequencies can be directly compared to experimental FTIR and Raman spectra to confirm the structure. Key vibrational modes for this molecule would include the characteristic symmetric and asymmetric stretching of the NO₂ group, typically observed in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[9]

  • Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[7][8] This helps in understanding the electronic structure and identifying the orbitals involved in electronic excitations.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹³C and ¹H NMR chemical shifts.[7][12] These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR data.

Reactivity and Stability
  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including chemical hardness, softness, and the electrophilicity index.[7][12] A high electrophilicity index, common for nitroaromatics, indicates a strong capacity to accept electrons.[7]

  • Thermal Decomposition: Nitroaromatic compounds are often energetic materials, and understanding their thermal decomposition is crucial for safety and application. Computational methods can be used to model potential decomposition pathways, such as the homolytic cleavage of the C-NO₂ bond, and to calculate the activation barriers for these reactions.[13][14]

Computational Protocols and Workflows

To ensure reproducibility and accuracy, computational studies must follow a rigorous, self-validating protocol.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Method: Specify the DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Keywords: Use Opt for geometry optimization and Freq for frequency calculation.

  • Execution: Run the calculation.

  • Validation & Analysis:

    • Confirm the optimization has converged.

    • Analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of imaginary frequencies.

    • Extract optimized coordinates, bond lengths, angles, and thermodynamic data.

    • Visualize the vibrational modes and compare them with known spectral data for similar functional groups.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis & Validation Build Build Initial 3D Structure InputFile Create Input File (Method: B3LYP/6-311++G(d,p)) Build->InputFile Define theory level RunCalc Execute Calculation (e.g., Gaussian, ORCA) InputFile->RunCalc Opt Geometry Optimization (Opt) RunCalc->Opt Freq Frequency Analysis (Freq) Opt->Freq Use optimized geometry Validate Validation (Check for imaginary frequencies) Freq->Validate Check for minima Props Property Calculations (MEP, HOMO/LUMO, TD-DFT) Validate->Opt Re-optimize if invalid Validate->Props Proceed if valid

Caption: A typical workflow for quantum chemical analysis.

Protocol 2: Electronic Structure and Reactivity Analysis
  • Prerequisite: A successfully optimized molecular geometry from Protocol 1.

  • Input File Preparation: Using the optimized coordinates, create a new input file.

    • Keywords: Include keywords to generate checkpoint files (%Chk) and specify population analysis (e.g., Pop=NBO for Natural Bond Orbital analysis).

  • Execution: Run a single-point energy calculation.

  • Post-processing:

    • Use the generated checkpoint file to visualize molecular orbitals (HOMO, LUMO) and generate the Molecular Electrostatic Potential (MEP) map.

    • Extract HOMO and LUMO energy values from the output file to calculate the energy gap and global reactivity descriptors.

    • Analyze the NBO or Mulliken population analysis section to understand the charge distribution on each atom.

G cluster_properties Computed Properties Struct Optimized Molecular Structure Bond Lengths Bond Angles Dihedral Angles Electronic Electronic Properties HOMO/LUMO Energies MEP Surface Charge Distribution Struct->Electronic Spectro Spectroscopic Properties Vibrational Frequencies (IR/Raman) Electronic Transitions (UV-Vis) NMR Shifts Struct->Spectro Thermo Thermodynamic & Reactivity Properties Enthalpy/Gibbs Free Energy Reactivity Descriptors Bond Dissociation Energies Struct->Thermo Electronic->Thermo informs

Caption: Relationship between molecular structure and computed properties.

Conclusion and Future Directions

Computational modeling offers an indispensable toolkit for the detailed characterization of this compound. Through the application of Density Functional Theory, it is possible to obtain reliable predictions of its structural, electronic, spectroscopic, and reactive properties. This in silico approach allows for a deep understanding of the molecule's behavior at an atomic level, providing a solid theoretical foundation to guide and interpret experimental research.

Future work should focus on benchmarking these theoretical predictions against experimental data as it becomes available. Further computational studies could explore the molecule's behavior in different solvent environments using implicit or explicit solvation models, investigate its intermolecular interactions through dimer calculations, or model its reactivity in specific chemical reactions, such as the reduction of the nitroso or nitro groups, which are key reactions in the synthesis of dyes and pharmaceuticals.[15] Such studies will continue to bridge the gap between theoretical prediction and practical application, accelerating discovery in chemical and materials science.

References

  • Journal of Chemical Information and Modeling. (n.d.). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. ACS Publications. Retrieved from [Link]

  • Tuzimski, T., & Szubartowski, M. (2022). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2005). Studies of 3D-quantitative structure-activity relationships on a set of nitroaromatic compounds: CoMFA, advanced CoMFA and CoMSIA. PubMed. Retrieved from [Link]

  • Ojha, J. K., et al. (2023). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. ResearchGate. Retrieved from [Link]

  • Anbarasan, P. M., et al. (2011). Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ojha, J. K., et al. (2023). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. PlumX. Retrieved from [Link]

  • Tawari, P. B., et al. (2015). Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from [Link]

  • Belik, A. V., et al. (2017). Computation of vibrational spectra of p-nitrotoluene and 2,4,6-trinitrotoluene in the coordinates Хδ. Butlerov Communications. Retrieved from [Link]

  • Galvan, I. F., et al. (2021). Using computational chemistry to design pump–probe schemes for measuring nitrobenzene radical cation dynamics. RSC Publishing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Nitrotoluene: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • Chachkov, D. V. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. ResearchGate. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2004). Substance flow analysis of 4-nitrotoluen. Retrieved from [Link]

  • Chapman, O. L., & Findlay, J. A. (1972). Thermal decomposition of liquid α-nitrotoluene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

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Potential reaction mechanisms involving 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Reaction Mechanisms of 4-Nitroso-2-nitrotoluene

Foreword: Charting Reactivity in a Data-Limited Landscape

To the researcher, scientist, and drug development professional, the exploration of novel molecular scaffolds is a cornerstone of innovation. This compound presents a unique chemical architecture, featuring a confluence of three distinct functional groups on an aromatic ring: a nitroso moiety, a nitro group, and a methyl substituent. A comprehensive survey of the scientific literature reveals that this specific molecule is not extensively characterized, with limited direct data on its reaction mechanisms.

This guide, therefore, deviates from a simple reporting of established facts. Instead, it serves as a predictive and exploratory manual, grounded in the fundamental principles of organic chemistry. By dissecting the known reactivity of each functional group within the electronic context of the molecule, we can construct a robust framework of potential and probable reaction mechanisms. This document is designed to be a conceptual toolkit, enabling scientists to anticipate the chemical behavior of this compound and to design synthetic strategies that harness its latent potential. As Senior Application Scientists, we recognize that true expertise lies not just in knowing what has been done, but in logically predicting what is possible.

Molecular Structure and Electronic Profile

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents. The benzene ring is decorated with two powerful electron-withdrawing groups (EWGs), the nitro (-NO₂) and nitroso (-N=O), and one weakly electron-donating group (EDG), the methyl (-CH₃).

  • Electron-Withdrawing Effects: The nitro and nitroso groups deactivate the aromatic ring towards electrophilic attack through both inductive and resonance effects. This electron deficiency is the dominant characteristic of the molecule, making the aromatic ring itself a potential site for nucleophilic attack and rendering the protons of the methyl group more acidic than those of toluene.

  • Reactive Centers: The primary sites of reactivity are not the aromatic ring itself, but rather the functional groups attached to it. The electrophilic nitrogen atoms of the nitroso and nitro groups, and the potentially acidic protons of the methyl group, are the key loci for chemical transformation.

Below is a summary of the key physicochemical properties of the molecule.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.14 g/mol [1]
CAS Number 82414-03-7[1]
Topological Polar Surface Area 75.2 Ų[1]
Canonical SMILES CC1=C(C=C(C=C1)N=O)[O-][1]

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Caption: Key reactive centers in the this compound molecule.

Reactions Involving the Nitroso and Nitro Groups

The nitroso and nitro functionalities are the most versatile handles for synthetic modification of this compound. Their reduction pathways are particularly important in the context of drug development, as they provide a direct route to amino-derivatives, which are common pharmacophores.

Reduction Mechanisms

The reduction of nitro and nitroso groups can proceed sequentially, and the choice of reagent and reaction conditions determines the final product. The six-electron reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates.[2]

  • Selective Reduction of the Nitroso Group: The nitroso group is generally more susceptible to reduction than the nitro group. Mild reducing agents can selectively target the -N=O group to yield 4-amino-2-nitrotoluene.

  • Stepwise Reduction of the Nitro Group: The nitro group can be reduced to a hydroxylamine or fully to an amine. This transformation is one of the most fundamental reactions in medicinal chemistry.[3] Common methods include catalytic hydrogenation or the use of metals in acidic media.[4]

  • Exhaustive Reduction: Strong reducing conditions will reduce both the nitroso and nitro groups, leading to the formation of toluene-2,4-diamine.

The relative ease of reduction is a key parameter for synthetic planning. The one-electron redox potentials of related nitroarenes have been studied, showing that the initial electron transfer is often the rate-limiting step in enzymatic reductions.[5]

Reduction_Pathway Start This compound (-NO / -NO2) Mid1 4-Amino-2-nitrotoluene (-NH2 / -NO2) Start->Mid1 Mild Reduction (e.g., SnCl2/HCl) Mid2 4-Hydroxylamino-2-nitrotoluene (-NHOH / -NO2) Start->Mid2 Controlled Reduction End Toluene-2,4-diamine (-NH2 / -NH2) Start->End Exhaustive Reduction (e.g., Fe/HCl) Mid1->End Strong Reduction (e.g., H2, Pd/C) Mid2->Mid1 Further Reduction

Caption: Potential reduction pathways for this compound.

Nucleophilic Attack on the Nitroso Group

The nitrogen atom of the nitroso group is electrophilic and can be attacked by a variety of nucleophiles.[6] This reactivity is well-documented for other nitroso compounds.

  • Reaction with Amines and Thiols: Soft nucleophiles, such as thiols and secondary amines, readily react with the nitroso group.[7] This can lead to the formation of azo compounds or other nitrogen-linked structures, a process known as transnitrosation in some contexts.

  • Condensation Reactions: Active methylene compounds can condense with the nitroso group (Ehrlich-Sachs reaction) to form nitrones or anils, providing a route to novel heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong EWGs makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an ortho or para position relative to an activating group. While this compound itself lacks a conventional leaving group like a halogen, the nitro group itself can be displaced under forcing conditions with potent nucleophiles. This pathway is particularly relevant in the synthesis of substituted aromatic compounds.[4]

Reactions Involving the Methyl Group

The methyl group, while typically less reactive than the nitro and nitroso functionalities, can undergo oxidation and condensation reactions, particularly given the electron-deficient nature of the aromatic ring.

Oxidation of the Methyl Group

The methyl group can be oxidized to a formyl (-CHO) or a carboxyl (-COOH) group. This transformation is a key step in converting toluene derivatives into valuable benzoic acid intermediates.[8]

  • Oxidizing Agents: A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or catalytic systems.[9] The reaction conditions must be carefully controlled to avoid degradation of the sensitive nitroso and nitro groups. Catalytic oxidation using systems like MnO₂/RuO₄ has been reported for the oxidation of o-nitrotoluene to o-nitrobenzoic acid.[10]

Oxidation_Workflow cluster_0 Oxidation of the Methyl Group Start This compound (-CH3) Step1 4-Nitroso-2-nitrobenzaldehyde (-CHO) Start->Step1 Partial Oxidation (e.g., MnO2) Step2 4-Nitroso-2-nitrobenzoic Acid (-COOH) Step1->Step2 Further Oxidation (e.g., KMnO4)

Sources

An In-depth Technical Guide to the Anticipated Solubility and Stability of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the anticipated solubility and stability characteristics of 4-Nitroso-2-nitrotoluene (CAS No. 82414-03-7). Due to a scarcity of publicly available empirical data for this specific compound, this guide leverages comprehensive data from the closely related surrogate molecule, 4-nitrotoluene, to forecast its physicochemical behavior.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into solvent selection, formulation strategies, and safe handling protocols. The guide synthesizes theoretical principles with established data on analogous nitroaromatic compounds to provide a robust predictive framework.

Introduction: Chemical Profile and Structural Analogy

This compound is a nitroaromatic compound with the molecular formula C₇H₆N₂O₃.[1] Its structure incorporates both a nitro (-NO₂) and a nitroso (-NO) group on a toluene backbone. While specific data for this molecule is limited, its structural similarity to 4-nitrotoluene allows for informed predictions regarding its behavior. 4-nitrotoluene is a well-characterized compound used extensively in the synthesis of dyes, pesticides, and pharmaceuticals.[2][3] This guide will therefore use the known properties of 4-nitrotoluene as a baseline, with further analysis on how the presence of the additional nitroso group may modulate these characteristics.

Key Physicochemical Properties of the Surrogate, 4-Nitrotoluene:

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [4]
Appearance Pale yellow crystalline solid[5][6]
Melting Point 51.63 °C[4]
Boiling Point 238.3 °C[4]
Water Solubility Slightly soluble (0.04% at 20°C)[4]

Predicted Solubility Profile of this compound

The solubility of a compound is a critical parameter in its application, influencing everything from reaction kinetics to bioavailability. Based on the data for 4-nitrotoluene, we can predict the solubility of this compound in a range of common solvents.

Aqueous Solubility

4-nitrotoluene exhibits very low solubility in water, a characteristic typical of many nitroaromatic compounds.[4][5][6] It is anticipated that this compound will also have limited aqueous solubility. The presence of two polar functional groups (nitro and nitroso) might slightly increase its affinity for water compared to toluene, but the dominant hydrophobic nature of the benzene ring will likely result in poor solubility.

Solubility in Organic Solvents

4-nitrotoluene is readily soluble in a variety of organic solvents.[2][6][7] This is attributed to the nonpolar nature of the toluene backbone and the ability of the nitro group to participate in dipole-dipole interactions. It is highly probable that this compound will exhibit a similar solubility pattern.

Predicted Solubility of this compound in Common Solvents:

SolventPredicted SolubilityRationale based on 4-Nitrotoluene
Ethanol Soluble4-nitrotoluene is soluble in ethanol.[2][7] The polar hydroxyl group of ethanol can interact with the nitro and nitroso groups.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
Acetone Soluble4-nitrotoluene is soluble in acetone.[7] The polar aprotic nature of acetone facilitates dissolution.
Diethyl Ether Soluble4-nitrotoluene is soluble in diethyl ether.[2][7]
Benzene Soluble4-nitrotoluene is soluble in benzene.[2][7] The aromatic nature of both solvent and solute promotes solubility.
Chloroform Soluble4-nitrotoluene is soluble in chloroform.[7]
Toluene Soluble"Like dissolves like" principle suggests good solubility in its parent hydrocarbon.
Hexane Sparingly SolubleAs a nonpolar solvent, hexane may be less effective at solvating the polar nitro and nitroso groups.

The introduction of the nitroso group in this compound is expected to increase the molecule's polarity compared to 4-nitrotoluene. This could potentially enhance its solubility in more polar organic solvents.

Anticipated Stability and Decomposition

The stability of this compound is a crucial consideration for its safe handling, storage, and application. Insights from 4-nitrotoluene suggest that while generally stable, it can be sensitive to certain conditions.

Thermal Stability

4-nitrotoluene is known to decompose at elevated temperatures, with reports of violent decomposition at 279 °C.[8] It is also considered a combustible material that can burn even in the absence of air.[8] Given the presence of two energy-rich functional groups, it is prudent to assume that this compound will also be thermally sensitive and should be handled with care, avoiding high temperatures.

Chemical Stability and Incompatibilities

Nitroaromatic compounds can be reactive, and 4-nitrotoluene is known to be incompatible with strong oxidizing agents, strong bases, and sulfuric acid.[2][9] The nitroso group in this compound is also a reactive functional group, susceptible to oxidation and reduction. Therefore, similar or even enhanced reactivity and a broader range of incompatibilities should be anticipated.

Predicted Incompatibilities for this compound:

  • Strong Oxidizing Agents: Risk of vigorous or explosive reactions.

  • Strong Reducing Agents: The nitro and nitroso groups can be readily reduced.

  • Strong Bases: Potential for decomposition or hazardous reactions.[2][9]

  • Strong Acids (especially Sulfuric Acid): Risk of exothermic and potentially explosive decomposition.[2][9]

  • Heat and Shock: The compound may be shock-sensitive, a known characteristic of some nitro compounds.[2][9]

Photostability

While specific photostability data for this compound is unavailable, many nitroaromatic compounds are known to be light-sensitive. It is recommended to store the compound in amber vials or in the dark to prevent potential photodegradation.

Experimental Protocols for Characterization

For researchers handling this compound, empirical determination of its solubility and stability is paramount. The following are generalized protocols based on standard analytical methods for nitroaromatic compounds.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a compound in various solvents using High-Performance Liquid Chromatography (HPLC) with UV detection, a technique well-suited for analyzing nitroaromatic compounds.[10][11]

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare saturated solutions of this compound in various solvents. B Equilibrate at a constant temperature (e.g., 25°C) for 24 hours with agitation. A->B C Centrifuge or filter the solutions to remove undissolved solid. B->C E Analyze standards and saturated solution aliquots by HPLC-UV. C->E D Prepare a series of standard solutions of known concentrations. D->E F Construct a calibration curve from the standard solutions. E->F G Determine the concentration of the saturated solutions from the calibration curve. F->G G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare solutions of this compound in a suitable solvent. B Expose aliquots to various stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (UV light) A->B C Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours). B->C D Analyze samples by a stability-indicating HPLC method. C->D E Quantify the remaining parent compound and any degradation products. D->E F Determine the degradation rate under each condition. E->F

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in a non-reactive solvent (e.g., acetonitrile/water).

  • Application of Stress: Aliquot the solution into separate vials and expose them to different stress conditions:

    • Acidic: Add a small volume of concentrated acid (e.g., HCl).

    • Basic: Add a small volume of concentrated base (e.g., NaOH).

    • Oxidative: Add a solution of hydrogen peroxide.

    • Thermal: Place the vials in a temperature-controlled oven.

    • Photolytic: Expose the vials to a UV light source.

  • Time-Point Sampling: At predetermined time intervals, withdraw a sample from each vial and quench the reaction if necessary (e.g., by neutralizing the acid or base).

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point to determine the degradation profile under each stress condition.

Safe Handling and Storage

Given the anticipated properties of this compound, stringent safety precautions are essential.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [12]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12][13]Avoid inhalation of dust or vapors and contact with skin and eyes. [12]* Storage: Store in a cool, dry, and dark place, away from heat, sparks, and open flames. [12]Keep containers tightly closed. [12]Store separately from incompatible materials such as strong acids, bases, and oxidizing agents. [2][12]

Conclusion

References

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Nitrotoluene - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

    • analytical methods. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Nitrotoluene - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Nitrotoluene - Grokipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Nitrotoluene | CAS#:99-99-0 | Chemsrc. (2025-08-20). Retrieved January 14, 2026, from [Link]

  • 4-Nitrotoluene CAS 99-99-0 | C7H7NO2 | Zhishang Bio. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Nitrotoluene CAS N°: 99-99-0 - OECD Existing Chemicals Database. (2003-08-12). Retrieved January 14, 2026, from [Link]

  • Stability order between 2-nitrotoluene and 4-nitrotoluene? Why? - askIITians. (2017-01-21). Retrieved January 14, 2026, from [Link]

  • Synthesis of 4-nitrotoluene-2-sulfonic acid - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • m-NITROTOLUENE - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nitroaromatic Compounds by GC/FID - Analytical Method. (n.d.). Retrieved January 14, 2026, from [Link]

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An In-Depth Technical Guide to the Thermochemical Properties of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitroso-2-nitrotoluene is a small organic molecule featuring both a nitroso (-N=O) and a nitro (-NO₂) functional group attached to a toluene backbone. The presence of these two electron-withdrawing and energetic moieties suggests that this compound may exhibit significant thermal reactivity and possess unique energetic characteristics. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal decomposition behavior, is paramount for its safe handling, potential applications in synthesis, and assessment of its hazard profile. This guide provides a detailed exploration of the synthesis, and the experimental and computational approaches required to elucidate the thermochemical landscape of this compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule is the first step in any thermochemical investigation.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃[Calculated]
Molecular Weight 166.14 g/mol [Calculated]
CAS Number 82414-03-7[Public Database]
Canonical SMILES CC1=C(C=C(C=C1)N=O)[O-][Public Database]
InChI Key ZSCJZIDMDQTVQL-UHFFFAOYSA-N[Public Database]

A detailed structural representation is crucial for both computational modeling and for understanding intermolecular interactions that influence thermochemical properties.

Figure 1: 2D representation of the molecular structure of this compound.

Proposed Synthesis of this compound

A viable synthetic route to this compound is crucial for obtaining a sample for experimental analysis. Based on established organic chemistry principles, a two-step synthesis starting from 2,4-dinitrotoluene is proposed.

Synthesis_Pathway DNT 2,4-Dinitrotoluene ANT 2-Amino-4-nitrotoluene DNT->ANT Selective Reduction (e.g., Na₂S or (NH₄)₂S) NNT This compound ANT->NNT Oxidation (e.g., Caro's acid or Trifluoroperacetic acid)

Figure 2: Proposed two-step synthesis of this compound.

Step 1: Selective Reduction of 2,4-Dinitrotoluene

The first step involves the selective reduction of one nitro group of 2,4-dinitrotoluene to an amino group. The para-nitro group is generally more susceptible to nucleophilic attack, and its reduction can be achieved with controlled reducing agents.

Protocol:

  • Dissolution: Dissolve 2,4-dinitrotoluene in a suitable solvent such as ethanol or methanol.

  • Reducing Agent Preparation: Prepare a solution of sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in water.

  • Controlled Addition: Slowly add the sulfide solution to the dinitrotoluene solution at a controlled temperature, typically with cooling in an ice bath to manage the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the formation of the desired 2-amino-4-nitrotoluene and to avoid over-reduction to the diamine.

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Causality: The choice of a mild and selective reducing agent like sodium or ammonium sulfide is critical to prevent the reduction of both nitro groups. The difference in the electronic environment of the ortho and para nitro groups allows for this selectivity.[1]

Step 2: Oxidation of 2-Amino-4-nitrotoluene

The second step is the oxidation of the newly formed amino group to a nitroso group. This transformation requires a potent but controlled oxidizing agent to avoid oxidation of the methyl group or further oxidation of the nitroso group.

Protocol using Caro's Acid (Peroxymonosulfuric Acid):

  • Preparation of Caro's Acid: Carefully add concentrated sulfuric acid to potassium persulfate or by reacting concentrated sulfuric acid with hydrogen peroxide at low temperatures. Caution: Caro's acid is a powerful and potentially explosive oxidizing agent and should be prepared and handled with extreme care.

  • Oxidation Reaction: Dissolve the 2-amino-4-nitrotoluene in a suitable solvent that is resistant to oxidation, such as a mixture of chloroform and methanol. Cool the solution in an ice-salt bath.

  • Controlled Addition: Slowly add the freshly prepared Caro's acid to the cooled solution of the amine, maintaining a low temperature throughout the addition.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine and the appearance of the characteristic blue or green color of the nitroso compound.

  • Work-up and Purification: Once the reaction is complete, carefully quench the excess oxidizing agent (e.g., with a solution of sodium bisulfite). The product can then be extracted into an organic solvent, washed, dried, and purified, often by chromatography, taking care to avoid excessive heat as nitroso compounds can be thermally sensitive.

Causality: Caro's acid is a strong oxidizing agent capable of converting primary aromatic amines to nitroso compounds.[2] The use of low temperatures is crucial to control the reactivity and prevent over-oxidation or decomposition. An alternative and often milder method involves the use of trifluoroperacetic acid, which can be generated in situ from trifluoroacetic anhydride and hydrogen peroxide.[3][4]

Experimental Determination of Thermochemical Properties

Once a pure sample of this compound is synthesized, its thermochemical properties can be experimentally determined.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For energetic materials, it is often determined via combustion calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is sealed and pressurized with a known excess of pure oxygen.

  • Ignition: The sample is ignited via a fuse wire.

  • Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter, and the temperature change of the water upon combustion is precisely measured.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[5][6]

Bomb_Calorimetry cluster_0 Bomb Calorimeter Setup cluster_1 Data Acquisition & Analysis Sample Sample Pellet Bomb Pressurized Oxygen Bomb Sample->Bomb Water Water Bath Bomb->Water Thermometer High-Precision Thermometer Water->Thermometer TempRise Measure Temperature Rise (ΔT) Thermometer->TempRise Ignition Ignition Wires Ignition->Sample HeatComb Calculate Heat of Combustion (ΔcH°) TempRise->HeatComb HessLaw Apply Hess's Law HeatComb->HessLaw EnthalpyForm Determine Enthalpy of Formation (ΔfH°) HessLaw->EnthalpyForm

Figure 3: Workflow for determining the enthalpy of formation using oxygen bomb calorimetry.

Thermal Stability and Decomposition

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess the thermal stability and decomposition behavior of a compound.

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a DSC/TGA pan.

  • Heating Program: The sample is heated at a controlled linear rate (e.g., 5, 10, 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition:

    • DSC: Measures the heat flow to or from the sample as a function of temperature. Exothermic events (decomposition) and endothermic events (melting) are recorded.

    • TGA: Measures the change in mass of the sample as a function of temperature, indicating decomposition and the formation of volatile products.[7]

  • Data Analysis:

    • From the DSC curve, the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition can be determined.

    • The TGA curve provides information on the temperature at which mass loss begins and the stages of decomposition.

    • Kinetic parameters, such as the activation energy of decomposition, can be calculated from DSC data obtained at multiple heating rates using methods like the Kissinger method.[8][9]

Computational Thermochemistry

In the absence of experimental data, and as a complementary approach, computational chemistry provides a powerful tool for predicting thermochemical properties.

Methodology: High-Accuracy Composite Methods

High-accuracy composite methods, such as the Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods, are employed to calculate the electronic energy of the molecule.

Computational Protocol:

  • Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Vibrational frequencies are then calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using different levels of theory and basis sets, as prescribed by the chosen composite method (e.g., G4).

  • Extrapolation to the Complete Basis Set Limit: The energies are extrapolated to the complete basis set limit to obtain a highly accurate electronic energy.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298 K can be calculated using the atomization method or isodesmic reactions. The isodesmic reaction approach, where the number and types of bonds are conserved on both sides of the reaction, is often preferred as it benefits from the cancellation of errors.[10][11]

Computational_Workflow cluster_0 Quantum Chemical Calculations cluster_1 Thermochemical Property Calculation Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Freq Frequency Calculation Opt->Freq SPE High-Level Single-Point Energy Calculations (e.g., G4) Opt->SPE ZPE Zero-Point Energy & Thermal Corrections Freq->ZPE Isodesmic Isodesmic Reaction Scheme SPE->Isodesmic ZPE->Isodesmic Enthalpy Calculate Gas-Phase Enthalpy of Formation (ΔfH°(g)) Isodesmic->Enthalpy

Figure 4: A typical workflow for the computational determination of the enthalpy of formation.

Expected Thermochemical Behavior and Safety Considerations

Given the presence of both nitro and nitroso groups, this compound is expected to be an energetic material with a significant exothermic decomposition. The thermal decomposition of aromatic nitro compounds can be complex, often involving autocatalytic pathways.[12] The initial decomposition step could involve the cleavage of the C-NO₂ bond or the C-N=O bond, or an intramolecular rearrangement.

The thermal stability of nitroaromatic compounds can be influenced by the presence of other functional groups. The ortho-nitro group in proximity to the methyl group might lead to specific decomposition pathways not observed in simpler nitroso or nitro compounds.

Safety Precautions:

  • Due to its likely energetic nature, this compound should be handled in small quantities with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Synthesis and handling should be conducted in a well-ventilated fume hood.

  • Avoidance of heat, friction, and impact is crucial.

  • Thermal analysis (DSC/TGA) should be performed on very small sample sizes, especially for the initial characterization.

Conclusion

While direct experimental data for the thermochemical properties of this compound is currently lacking, this guide provides a comprehensive scientific framework for its characterization. A plausible synthetic route has been proposed, and detailed protocols for the experimental determination of its enthalpy of formation and thermal stability using established techniques have been outlined. Furthermore, a robust computational methodology has been described to predict its thermochemical properties. The information presented herein is intended to empower researchers to safely synthesize and thoroughly characterize this interesting and potentially energetic molecule, thereby contributing valuable data to the broader scientific community.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitroso-2-nitrotoluene, its positional isomers, and related compounds of interest in research and development. The document delves into the synthesis, physicochemical properties, and analytical methodologies for these compounds. Emphasis is placed on the practical aspects of their preparation and characterization, underpinned by an understanding of the inherent chemical reactivity of the nitroso group. This guide is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering insights into the handling, analysis, and potential applications of this class of molecules.

Introduction: The Chemical Landscape of Nitroso-Nitrotoluenes

Aromatic nitroso compounds, characterized by the C-N=O functional group, are a class of molecules with a rich and complex chemistry. Their reactivity, often dominated by the electrophilic nature of the nitroso group, makes them valuable intermediates in organic synthesis. When combined with a nitro group on a toluene scaffold, a diverse array of isomers is possible, each with unique electronic and steric properties. This compound (CAS 82414-03-7) is one such isomer, presenting a fascinating subject for chemical exploration.[1][2]

The interplay between the electron-withdrawing nitro group and the versatile nitroso group on the toluene ring governs the reactivity and potential biological activity of these compounds. Aromatic nitroso compounds are known to exist in a monomer-dimer equilibrium, a phenomenon that influences their physical and chemical properties.[3][4][5] This guide will systematically explore the synthesis, properties, and analytical considerations for this compound and its key positional isomers.

Isomers of Nitroso-Nitrotoluene: A Structural Overview

The toluene ring offers several positions for the substitution of nitro and nitroso groups, leading to a number of positional isomers. Understanding the identity and properties of these isomers is crucial for unambiguous synthesis and characterization. The primary isomers of interest, alongside the title compound, are:

  • This compound: 1-methyl-2-nitro-4-nitrosobenzene

  • 2-Nitroso-4-nitrotoluene: 1-methyl-4-nitro-2-nitrosobenzene

  • 3-Nitroso-2-nitrotoluene: 1-methyl-2-nitro-3-nitrosobenzene

  • 2-Nitroso-3-nitrotoluene: 1-methyl-3-nitro-2-nitrosobenzene

  • 4-Nitroso-3-nitrotoluene: 1-methyl-3-nitro-4-nitrosobenzene

  • 3-Nitroso-4-nitrotoluene: 1-methyl-4-nitro-3-nitrosobenzene

This guide will focus on the synthesis and properties of these isomers where information is available, providing a comparative framework for researchers.

Synthetic Pathways to Nitroso-Nitrotoluenes

The synthesis of aromatic nitroso compounds can be approached through several general methodologies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Partial Reduction of Dinitrotoluenes

One of the most common routes to aromatic nitroso compounds is the partial reduction of the corresponding dinitro precursor. The selective reduction of one nitro group to a nitroso group while leaving the other intact requires careful control of reaction conditions and the choice of reducing agent.

Conceptual Workflow for Partial Reduction:

Caption: General workflow for the synthesis of nitroso-nitrotoluenes via partial reduction of dinitrotoluenes.

Oxidation of Amino-Nitrotoluenes

An alternative and widely used method is the oxidation of the corresponding amino-nitrotoluene. This approach offers good control and can be highly effective for the synthesis of various isomers, provided the aminonitrotoluene precursor is accessible.

The synthesis of aminonitrotoluenes often starts from dinitrotoluenes, employing selective reduction methods. For instance, 4-amino-2-nitrotoluene can be prepared by the selective reduction of 2,4-dinitrotoluene.[6] The choice of reducing agent and reaction conditions is critical to favor the reduction of one nitro group over the other.[6]

Protocol 1: Synthesis of 4-Amino-2-nitrotoluene from 2,4-Dinitrotoluene

Causality: The selective reduction of the 4-nitro group in 2,4-dinitrotoluene is favored in alkaline sulfide reductions due to hyperconjugation effects making the 4-nitro group more electrophilic.[6]

Methodology:

  • Preparation of Reducing Agent: Prepare a solution of sodium sulfide or ammonium sulfide in an appropriate solvent (e.g., aqueous ethanol).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dinitrotoluene in a suitable solvent.

  • Reduction: Heat the dinitrotoluene solution to reflux and add the sulfide solution dropwise over a period of time, maintaining a gentle reflux.

  • Work-up: After the addition is complete, continue refluxing for a specified time. Cool the reaction mixture and pour it into cold water. The precipitated product, 4-amino-2-nitrotoluene, can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Caro's acid (peroxymonosulfuric acid, H₂SO₅) is a powerful oxidizing agent that can selectively oxidize an amino group to a nitroso group.

Conceptual Workflow for Oxidation of Aminonitrotoluenes:

Caption: General workflow for the synthesis of nitroso-nitrotoluenes via oxidation of aminonitrotoluenes.

Protocol 2: General Procedure for the Oxidation of an Aminonitrotoluene to a Nitroso-Nitrotoluene

Causality: Caro's acid is a potent but controllable oxidizing agent. The reaction is typically carried out at low temperatures to prevent over-oxidation to the nitro compound. The sulfuric acid used in the preparation of Caro's acid also serves to protonate the amine, which can influence the reaction rate and selectivity.

Methodology:

  • Preparation of Caro's Acid: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to potassium persulfate with stirring. The mixture should be kept at a low temperature throughout the addition.

  • Reaction Setup: Dissolve the aminonitrotoluene precursor in concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Oxidation: Slowly add the freshly prepared Caro's acid to the solution of the aminonitrotoluene, maintaining the temperature below 0 °C. The reaction mixture will typically develop a characteristic green or blue color indicative of the nitroso compound.

  • Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Carefully pour the reaction mixture onto crushed ice. The precipitated nitroso-nitrotoluene can be collected by filtration.

  • Purification: The crude product should be washed thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. Due to the potential instability of nitroso compounds, purification should be carried out promptly and at low temperatures where possible.

Physicochemical Properties and Characterization

The physicochemical properties of this compound and its isomers are not extensively documented in readily available literature. However, based on the general properties of aromatic nitroso and nitro compounds, certain characteristics can be inferred and should be determined experimentally for each synthesized isomer.

Table 1: Predicted and Known Properties of Nitroso-Nitrotoluene and Related Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Known Physical StatePredicted/Known Melting Point (°C)
This compoundC₇H₆N₂O₃166.14SolidData not readily available
2,4-DinitrotolueneC₇H₆N₂O₄182.14Yellow crystalline solid~70
4-Amino-2-nitrotolueneC₇H₈N₂O₂152.15Yellow to orange crystalline powder74-78[7]
2-NitrotolueneC₇H₇NO₂137.14Pale yellow liquid-10 to -4[8]
4-NitrotolueneC₇H₇NO₂137.14Pale yellow solid51-54[9]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of nitroso-nitrotoluene isomers. The chemical shifts of the aromatic protons and carbons will be influenced by the positions of the nitro and nitroso groups. The methyl group will appear as a singlet, with its chemical shift also being dependent on the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups. Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The N=O stretching vibration of the nitroso group typically appears in the range of 1500-1600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: Aromatic nitroso compounds are often colored and exhibit characteristic UV-Vis absorption spectra. The monomeric form typically has a strong absorption in the visible region (around 680-750 nm), which is responsible for their blue or green color. The dimeric form is usually colorless or pale yellow.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[10]

Analytical Methodologies

The analysis of nitroso-nitrotoluene isomers, particularly in mixtures, requires robust analytical techniques capable of separating structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of nitroaromatic compounds.[11][12]

Protocol 3: General HPLC Method for the Analysis of Nitroso-Nitrotoluene Isomers

Causality: The choice of a C18 or a phenyl-hexyl column is based on the different separation mechanisms they offer. A C18 column separates primarily based on hydrophobicity, while a phenyl-hexyl column can provide additional selectivity for aromatic compounds through π-π interactions.[13] A gradient elution is often necessary to achieve good resolution of all isomers in a complex mixture.

Methodology:

  • Column Selection: A reverse-phase C18 column or a phenyl-hexyl column is recommended.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.

  • Detection: A UV detector set at a wavelength where the compounds have significant absorbance (e.g., 254 nm) is commonly used. A diode array detector (DAD) can provide spectral information for peak identification.

  • Method Development: The gradient profile, flow rate, and column temperature should be optimized to achieve baseline separation of all isomers of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and thermally stable nitroaromatic compounds.

Protocol 4: General GC-MS Method for the Analysis of Nitroso-Nitrotoluene Isomers

Causality: The choice of a capillary column with a non-polar or medium-polarity stationary phase is suitable for separating isomers based on their boiling points and interactions with the stationary phase. A temperature program is essential to elute compounds with a range of volatilities.

Methodology:

  • Column Selection: A capillary column with a stationary phase such as 5% phenyl-methylpolysiloxane is a good starting point.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is used. The injector temperature should be high enough to ensure rapid volatilization of the analytes without causing thermal degradation.

  • Temperature Program: A temperature gradient is programmed to start at a relatively low temperature to trap the analytes at the head of the column, followed by a ramp to a higher temperature to elute the compounds in order of their boiling points.

  • Detection: A mass spectrometer is used as the detector, providing both quantitative data and mass spectral information for compound identification.

Biological Activity and Drug Development Relevance

Nitroaromatic and nitroso compounds exhibit a wide range of biological activities, which has led to their investigation in drug discovery.[14][15][16][17][18][19]

  • Antimicrobial and Antiparasitic Agents: Many nitroaromatic compounds are used as antibiotics and antiparasitic drugs. Their mechanism of action often involves the reductive activation of the nitro group within the target organism to produce reactive nitrogen species that are cytotoxic.[14][19]

  • Anticancer Agents: Some nitroaromatic compounds have been investigated as hypoxia-activated prodrugs for cancer therapy. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic species.[16]

  • Enzyme Inhibitors: The electrophilic nature of the nitroso group allows it to react with nucleophilic residues in enzymes, leading to their inhibition. This property has been explored in the design of various enzyme inhibitors.[18]

The specific biological activities of this compound and its isomers are not well-documented. However, their structural similarity to other biologically active nitrosoaromatic compounds suggests that they could be of interest for screening in various disease models. Researchers in drug development should consider these compounds as potential scaffolds for the design of novel therapeutic agents.

Safety and Handling

Aromatic nitro and nitroso compounds should be handled with caution due to their potential toxicity.

  • Toxicity: Many nitroaromatic compounds are toxic and are suspected carcinogens.[2][20] Nitroso compounds are often potent mutagens.[21][22] All handling of these compounds should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Instability: Aromatic nitroso compounds can be thermally and photolytically unstable. They should be stored in a cool, dark place. Some nitroso compounds can be explosive, especially in the solid state. It is crucial to avoid grinding or subjecting them to shock.

  • Waste Disposal: All waste containing nitroso-nitrotoluenes should be treated as hazardous and disposed of in accordance with local regulations.

Conclusion

This compound and its isomers represent a class of compounds with interesting chemical properties and potential for further investigation in various fields, including medicinal chemistry. This guide has provided a framework for their synthesis, characterization, and analysis, drawing upon established methodologies for related compounds. While specific data for many of these isomers remains scarce, the protocols and analytical methods described herein offer a solid starting point for researchers. As with all reactive and potentially hazardous chemicals, a thorough understanding of their properties and strict adherence to safety protocols are paramount for their successful and safe investigation.

References

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Methodological & Application

Laboratory-scale synthesis protocol for 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Laboratory-Scale Synthesis of 4-Nitroso-2-nitrotoluene via Oxidation of 4-Amino-2-nitrotoluene

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound. The synthetic strategy is based on the selective oxidation of the aromatic amino group of 4-Amino-2-nitrotoluene. The oxidizing agent employed is peroxymonosulfuric acid, commonly known as Caro's acid, which is prepared in situ from potassium persulfate and concentrated sulfuric acid. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a self-validating protocol that emphasizes safety, mechanistic understanding, and procedural rationale. All steps, from reagent handling to product characterization and waste disposal, are described in detail to ensure reproducibility and safe laboratory practice.

Introduction and Scientific Context

Aromatic nitroso compounds are valuable intermediates in organic synthesis, serving as precursors for azo and azoxy compounds, as spin-trapping agents in radical chemistry, and as building blocks in the development of novel materials and pharmaceuticals. This compound, with its distinct electronic and structural features, is a compound of interest for further functionalization.

The synthesis of aromatic nitroso compounds from the corresponding anilines is a classic transformation. While various oxidizing agents can be employed, Caro's acid (H₂SO₅) is particularly effective for this conversion.[1] It is a powerful oxidant capable of selectively converting the amino group to a nitroso group without affecting the other functionalities on the electron-deficient aromatic ring.[2]

This protocol details a robust method for this synthesis, focusing on the in situ generation of Caro's acid. This approach avoids the need to isolate the notoriously unstable and potentially explosive pure Caro's acid.[2] The causality behind each procedural step, such as temperature control and addition rates, is explained to provide a deeper understanding of the reaction dynamics and safety considerations.

Reaction Scheme:

(Self-generated image of the chemical reaction: 4-Amino-2-nitrotoluene is converted to this compound using H₂SO₅/K₂S₂O₈)

Health and Safety Imperatives

WARNING: This protocol involves highly hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • N-Nitroso Compounds: This class of compounds is recognized for its potential carcinogenic properties.[3][4] Chronic exposure should be avoided. Handle this compound and any solutions containing it with extreme caution.[5]

  • Caro's Acid (H₂SO₅): A powerful and potentially explosive oxidizing agent. It is highly corrosive. Avoid contact with organic materials, metals, and any combustible substances. The preparation is highly exothermic and must be performed with slow additions and efficient cooling.

  • Concentrated Sulfuric Acid (H₂SO₄): Severely corrosive and causes extreme burns upon contact. It is also a strong dehydrating agent.

  • Potassium Persulfate (K₂S₂O₈): A strong oxidizing agent. Can cause skin and respiratory irritation.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile) are mandatory.[6]

Materials and Equipment

Reagents
ReagentCAS No.Molar Mass ( g/mol )Required PurityNotes
4-Amino-2-nitrotoluene89-62-3152.15>98%Also known as 2-Nitro-p-toluidine.[7][8]
Sulfuric Acid (H₂SO₄)7664-93-998.0895-98% (Conc.)
Potassium Persulfate (K₂S₂O₈)7727-21-1270.32>99%
Dichloromethane (CH₂Cl₂)75-09-284.93ACS GradeExtraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Reagent GradeFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeFor drying.
Deionized Water7732-18-518.02
IceN/A18.02Made from deionized water.
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

  • Two dropping funnels (50 mL)

  • Low-temperature thermometer (-20°C to 100°C)

  • Ice-salt bath

  • Magnetic stirrer hotplate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • pH paper or pH meter

Experimental Workflow Diagram

The overall process from reagent preparation to final product validation is outlined below.

SynthesisWorkflow cluster_prep Preparation Stage cluster_reaction Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage A Weigh Reagents: - 4-Amino-2-nitrotoluene - K₂S₂O₈ B Prepare Solutions: - Amine in H₂SO₄ - Aqueous K₂S₂O₈ A->B C Setup Reaction Vessel in Ice-Salt Bath (0-5°C) B->C D In Situ Caro's Acid Generation & Oxidation of Amine (Maintain 0-5°C) C->D E Reaction Quench (Pour onto Ice) D->E F Neutralization (aq. NaHCO₃) E->F G Solvent Extraction (DCM) F->G H Drying & Solvent Removal G->H I Purification (Recrystallization) H->I J Characterization: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Part A: Preparation of Reactant Solutions
  • Amine Solution: In a 100 mL beaker, carefully and slowly add concentrated H₂SO₄ (30 mL) to an equal volume of crushed ice with stirring. To this cold diluted acid, add 4-Amino-2-nitrotoluene (3.04 g, 20.0 mmol) in small portions. Stir until a homogeneous solution or fine suspension is achieved. Cool this solution in an ice bath.

    • Rationale: Dissolving the amine in sulfuric acid protonates the amino group, making it soluble and deactivating the ring towards unwanted side reactions like sulfonation. Pre-diluting the acid helps control the initial exotherm.

  • Oxidant Solution: In a separate 100 mL beaker, dissolve potassium persulfate (6.0 g, 22.2 mmol, 1.1 eq) in 40 mL of deionized water. This may require gentle warming. Ensure the solution is cooled back to room temperature before use.

    • Rationale: Preparing a separate solution of the persulfate allows for controlled addition, which is critical for managing the reaction temperature and rate. A slight excess of the oxidant ensures complete conversion of the starting material.

Part B: Oxidation Reaction
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and two dropping funnels. Place the flask in an ice-salt bath to maintain a low temperature.

  • Charge the Flask: Transfer the cold amine/sulfuric acid solution from Step 1 into the reaction flask. Begin stirring and allow the internal temperature to stabilize between 0°C and 5°C.

  • Initiate Oxidation: Load the potassium persulfate solution from Step 2 into one of the dropping funnels. Add the persulfate solution dropwise to the stirred amine solution over a period of 45-60 minutes.

    • CRITICAL: The internal temperature must be maintained between 0°C and 5°C throughout the addition. The reaction is highly exothermic. If the temperature rises above 7°C, pause the addition until it cools.

    • Rationale: The reaction between persulfate and sulfuric acid generates Caro's acid in situ. This species then oxidizes the protonated amine. Low temperatures are essential to prevent over-oxidation to the corresponding nitro compound and to control the decomposition of the persulfate and Caro's acid.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. The solution will typically develop a deep color. The reaction can be monitored by TLC (Thin Layer Chromatography) if desired, by withdrawing a small aliquot, quenching it in ice/bicarbonate, extracting with ethyl acetate, and spotting on a silica plate.

Part C: Work-up and Purification
  • Quenching: Prepare a 1 L beaker containing approximately 200 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture from the flask onto the ice.

    • Rationale: This step quenches the reaction by rapidly diluting and cooling the mixture, stopping any further oxidation and hydrolyzing any remaining persulfate or Caro's acid.

  • Neutralization: Slowly and in small portions, add solid sodium bicarbonate (or a saturated aqueous solution) to the quenched mixture until the effervescence ceases and the pH is approximately 7-8. This step is also exothermic and must be done carefully in a large beaker to contain foaming.

  • Extraction: Transfer the neutralized slurry to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layer may be the bottom layer. Combine the organic extracts.

    • Rationale: The product, this compound, is an organic molecule that is more soluble in dichloromethane than in the aqueous salt solution. Multiple extractions ensure efficient recovery.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure. Do not use excessive heat.

  • Purification: The crude solid product can be purified by recrystallization. A suitable solvent system is ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: A pale yellow or greenish-yellow crystalline solid.

  • Melting Point: Literature values may vary. The expected melting point should be determined and compared to any available reference data.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl group (CH₃), and distinct aromatic protons. The chemical shifts will be influenced by the nitro and nitroso groups.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the methyl carbon and six distinct aromatic carbons.

  • IR Spectroscopy (ATR): Characteristic peaks for the N=O stretch (nitroso group, ~1500-1560 cm⁻¹) and asymmetric/symmetric stretches for the NO₂ group (nitro group, ~1530 cm⁻¹ and ~1350 cm⁻¹).

  • Yield: A typical yield for this type of reaction, after purification, would be in the range of 50-70%.

Waste Disposal and Decontamination

All waste generated from this synthesis must be treated as hazardous.[3]

  • Aqueous Waste: The aqueous layer from the extraction, which contains inorganic salts, should be collected in a designated hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, filter paper, and pipette tips must be disposed of in a solid hazardous waste container.[3]

  • Decontamination of N-Nitroso Residues: For decontaminating glassware, a chemical degradation procedure can be used. One common method involves treatment with an aluminum-nickel alloy powder in a basic solution, which reduces the nitroso group.[9][10][11] However, for final disposal, all waste must be handled by the institution's environmental health and safety office or a licensed contractor.[12] Do not dispose of any materials down the drain.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526.
  • PubMed. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Retrieved from [Link]

  • AACR Journals. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Retrieved from [Link]

  • PharmaGuru. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Retrieved from [Link]

  • askIITians. (2016). What happens when aniline reacts with caro's acid.does it forms nitro. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (General reference for safe handling, specific link from search was to LCSS for Diethylnitrosamine: )
  • OpenOChem Learn. (n.d.). Caro's Acid. Retrieved from [Link]

  • Qmx Laboratories. (n.d.). 4-Amino-3-nitrotoluene (4-Methyl-2-nitroaniline), neat - Ehrenstorfer. Retrieved from [Link]

Sources

The Synthetic Versatility of 4-Nitroso-2-nitrotoluene: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Nitroso-2-nitrotoluene is a highly activated aromatic compound poised for a range of applications in modern organic synthesis. The presence of both a nitroso and a nitro group on the toluene scaffold creates a unique electronic landscape, rendering the molecule susceptible to a variety of transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into its role as a versatile building block for the construction of complex heterocyclic systems and as a precursor to valuable intermediates.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional components: the nitroso group (-N=O), the nitro group (-NO₂), and the methyl group (-CH₃). The strong electron-withdrawing nature of both the nitroso and nitro groups significantly influences the reactivity of the aromatic ring and the methyl group, opening up several avenues for synthetic exploitation.

A general overview of the synthetic pathways accessible from this compound is depicted in the following workflow diagram.

G cluster_start Starting Material cluster_applications Key Synthetic Applications cluster_products Resulting Scaffolds & Intermediates This compound This compound Hetero-Diels-Alder Reaction Hetero-Diels-Alder Reaction This compound->Hetero-Diels-Alder Reaction [4+2] Cycloaddition Condensation with Active Methylene Compounds Condensation with Active Methylene Compounds This compound->Condensation with Active Methylene Compounds Knoevenagel-type Reaction Reduction & Derivatization Reduction & Derivatization This compound->Reduction & Derivatization e.g., Zn/NH4Cl 1,2-Oxazine Heterocycles 1,2-Oxazine Heterocycles Hetero-Diels-Alder Reaction->1,2-Oxazine Heterocycles Styryl Derivatives & Heterocycles Styryl Derivatives & Heterocycles Condensation with Active Methylene Compounds->Styryl Derivatives & Heterocycles 4-Amino-2-nitrotoluene 4-Amino-2-nitrotoluene Reduction & Derivatization->4-Amino-2-nitrotoluene Azo Dyes Azo Dyes 4-Amino-2-nitrotoluene->Azo Dyes Diazotization & Coupling

Caption: Synthetic pathways of this compound.

Application I: Synthesis of Heterocyclic Scaffolds via Hetero-Diels-Alder Reaction

The nitroso group is a potent dienophile in hetero-Diels-Alder reactions, enabling the construction of 3,6-dihydro-2H-1,2-oxazine rings.[1] These six-membered heterocycles are valuable scaffolds in medicinal chemistry and can be further elaborated into a variety of complex molecules. The reaction proceeds as a [4+2] cycloaddition between the nitroso compound and a conjugated diene.[2]

The electron-deficient nature of the nitroso group in this compound, further enhanced by the ortho-nitro group, makes it a highly reactive dienophile. This heightened reactivity allows for cycloadditions with a broad range of dienes under mild conditions.

Mechanistic Insight

The hetero-Diels-Alder reaction is a concerted pericyclic reaction.[2] The regioselectivity of the addition is governed by the electronic and steric properties of both the diene and the dienophile. For an unsymmetrical diene, two regioisomeric products are possible. The electronic effects of the substituents on both reactants play a crucial role in determining the predominant isomer.[1]

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Conjugated Diene TS Cyclic Transition State Diene->TS + Dienophile This compound Dienophile->TS Product 3,6-Dihydro-2H-1,2-oxazine Derivative TS->Product [4+2] Cycloaddition

Caption: Hetero-Diels-Alder reaction workflow.

Protocol: General Procedure for the Hetero-Diels-Alder Reaction

Materials:

  • This compound

  • Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, isoprene)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the conjugated diene (1.2-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The high reactivity of this compound often allows the reaction to proceed to completion within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 3,6-dihydro-2H-1,2-oxazine derivative.

Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Knoevenagel-Type Condensation with Active Methylene Compounds

The methyl group of this compound is significantly activated by the adjacent nitro group and the para-nitroso group, making its protons acidic. This allows it to participate in Knoevenagel-type condensation reactions with aldehydes and ketones in the presence of a base.[3] This reaction provides a direct route to styryl derivatives, which are precursors to a wide array of heterocyclic compounds and molecules with interesting photophysical properties.

Causality in Experimental Design

The choice of base is critical in this condensation. A weak base, such as piperidine or pyridine, is typically sufficient to deprotonate the activated methyl group without promoting self-condensation of the carbonyl partner.[3] The reaction is often carried out with azeotropic removal of water to drive the equilibrium towards the product.

Protocol: General Procedure for Knoevenagel-Type Condensation

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Base catalyst (e.g., piperidine, pyridine)

  • Solvent (e.g., toluene, ethanol)

  • Dean-Stark apparatus (for toluene)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), add this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and the solvent.

  • Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).

  • Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative):

Aldehyde PartnerBaseSolventReaction Time (h)Yield (%)
BenzaldehydePiperidineToluene4~85
4-ChlorobenzaldehydePyridineEthanol6~80
4-AnisaldehydePiperidineToluene4~90

Note: The yields are illustrative and will depend on the specific substrates and reaction conditions.

Application III: Reduction to 4-Amino-2-nitrotoluene and Synthesis of Azo Dyes

The nitroso group of this compound can be selectively reduced to an amino group to furnish 4-amino-2-nitrotoluene. This transformation is a critical step in the synthesis of various functional molecules, most notably azo dyes. The reduction can be achieved using a variety of reagents, with common methods including the use of metals in acidic media or catalytic hydrogenation.[4]

The resulting 4-amino-2-nitrotoluene is a valuable intermediate. The primary amino group can be diazotized and then coupled with a suitable aromatic partner (a phenol or an aniline) to produce a wide range of azo dyes with diverse colors and properties.[5][6]

Protocol: Two-Step Synthesis of an Azo Dye

Part A: Reduction of this compound

Materials:

  • This compound

  • Reducing agent (e.g., Zinc powder and ammonium chloride, or Tin and hydrochloric acid)

  • Solvent (e.g., water, ethanol)

Procedure (using Zn/NH₄Cl):

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and ethanol.

  • Add ammonium chloride (4-5 eq) to the suspension.

  • Add zinc powder (3-4 eq) portion-wise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • After the addition is complete, stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the zinc salts and wash the solid with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-amino-2-nitrotoluene, which can be purified by recrystallization.

Part B: Diazotization and Azo Coupling

Materials:

  • 4-Amino-2-nitrotoluene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling component (e.g., phenol, β-naphthol)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 4-amino-2-nitrotoluene (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) to the amine solution, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve the coupling component (1.0 eq) in a dilute aqueous solution of sodium hydroxide and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 30 minutes.

  • Collect the azo dye by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

G cluster_start Intermediate cluster_steps Reaction Steps cluster_reagents Key Reagents cluster_product Product 4-Amino-2-nitrotoluene 4-Amino-2-nitrotoluene Diazotization Diazotization 4-Amino-2-nitrotoluene->Diazotization 1. Azo Coupling Azo Coupling Diazotization->Azo Coupling 2. Azo Dye Azo Dye Azo Coupling->Azo Dye NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazotization Coupling Component Coupling Component Coupling Component->Azo Coupling

Caption: Workflow for Azo Dye Synthesis.

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. Its utility in forming heterocyclic systems through hetero-Diels-Alder reactions, its participation in condensation reactions to yield functionalized styryl derivatives, and its role as a precursor to important intermediates like 4-amino-2-nitrotoluene for azo dye synthesis underscore its significance. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the rich chemistry of this compound in their synthetic endeavors.

References

  • Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry. [Link]

  • Nitrosobenzene. Organic Syntheses. [Link]

  • The Synthesis of Azo Dyes. University of Toronto. [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmaceutical Sciences and Research. [Link]

  • synthesis and absorption characteristics of some disazo dyes de- rived from 4-amino-3-nitrotoluene and 4-aminobenzoic acid. University Journals. [Link]

  • Synthesis and absorption characteristics of some disazo dyes de- rived from 4-amino-3-nitrotoluene and 4-aminobenzoic acid. SciSpace. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Nitrosobenzene. Wikipedia. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Semantic Scholar. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Enzymatic Reduction of 2,4,6-Trinitrotoluene and Related Nitroarenes: Kinetics Linked to One-Electron Redox Potentials. ACS Publications. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. [Link]

  • and nitroso-compounds by tervalent phosphorus reagents. Part IV. Mechanistic aspects of the reduction of 2,4,6-trimethyl-2 - RSC Publishing. [Link]

  • Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The diene-transmissive hetero-Diels–Alder reaction of 2-vinyl α,β-unsaturated aldimines: stereoselective synthesis of hexahydroquinazolin-2-ones. Organic & Biomolecular Chemistry. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

Sources

Application Notes & Protocols: 4-Nitroso-2-nitrotoluene as a Versatile Precursor for Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for researchers and chemical synthesis professionals on the utilization of 4-Nitroso-2-nitrotoluene as a strategic precursor in the synthesis of diverse dye and pigment families. While not as commonly employed as its dinitro- or amino-toluene analogs, this compound offers unique reactivity, enabling access to specific chromophoric systems. This document elucidates the fundamental chemistry, proposes synthetic pathways based on established principles of nitroso compound reactivity, and furnishes detailed, self-validating protocols for its synthesis and subsequent conversion into azo and condensation-type dyes. All procedures are framed with an emphasis on mechanistic understanding, safety, and analytical characterization.

Introduction: The Strategic Role of the Nitroso Group in Chromophore Development

The synthesis of organic dyes and pigments is fundamentally rooted in the strategic assembly of molecules containing chromophores—the specific moieties responsible for absorbing visible light. Among these, the azo (-N=N-) and nitroso (-N=O) groups are of paramount importance.[1] While azo dyes are the most prolific class, nitroso compounds serve as critical precursors and, in some cases, as key components of the final dye structure, often through condensation reactions or by forming metal complexes.[2]

This compound (CAS 82414-03-7) is a specialized aromatic intermediate.[3] Its structure is notable for containing both a nitroso and a nitro group, presenting a unique landscape for synthetic manipulation. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the nitroso group, making it a compelling, albeit under-documented, building block for novel colorants.

This guide aims to bridge the information gap by providing a scientifically grounded framework for leveraging this compound in dye synthesis. We will explore its preparation from a common starting material and detail its subsequent application in two major dye-forming pathways:

  • Direct Condensation: Utilizing the electrophilic nature of the nitroso group to react with electron-rich aromatic compounds.

  • Azo Dye Formation: Involving the chemical reduction of the nitroso group to a primary amine, followed by classical diazotization and azo coupling.

Precursor Profile: Physicochemical Data and Safety Imperatives

Effective and safe experimentation begins with a thorough understanding of the chemical's properties and hazards. Given the limited publicly available data for this compound, we extrapolate safety protocols from its likely precursor, 2,4-dinitrotoluene, and related nitroaromatic compounds.

Physicochemical Properties
PropertyThis compound2,4-Dinitrotoluene (Precursor)
CAS Number 82414-03-7[3]121-14-2[3]
Molecular Formula C₇H₆N₂O₃[3]C₇H₆N₂O₄
Molecular Weight 166.14 g/mol [3]182.14 g/mol
Appearance Data not widely available; likely a colored solidYellowish crystalline solid
Melting Point Data not widely availableApprox. 70 °C
Solubility Expected to have low solubility in waterSlightly soluble in water; soluble in ethanol, ether, benzene
Critical Safety and Handling Protocols

Nitroaromatic and nitroso compounds are associated with significant health and safety risks. All handling must be conducted by trained personnel within a certified chemical fume hood.

  • Hazard Profile: These compounds are often toxic if swallowed, in contact with skin, or if inhaled.[4] There is a risk of damage to organs (particularly the blood, liver, and testes) through prolonged or repeated exposure.[5] Many nitroaromatics are also suspected carcinogens and mutagens.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consult specific glove compatibility charts), and safety goggles or a face shield.[5]

  • Handling: Avoid creating dust.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[5] These compounds are incompatible with strong oxidizing agents, strong bases, and reducing agents.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated location, tightly closed and separated from incompatible materials.[10] Keep locked up or in an area accessible only to qualified personnel.[4]

  • First Aid:

    • Inhalation: Move to fresh air immediately. Seek urgent medical attention.[4]

    • Skin Contact: Remove all contaminated clothing immediately. Rinse skin thoroughly with water and soap.[5]

    • Eye Contact: Rinse with plenty of water for several minutes, removing contact lenses if possible. Seek medical attention.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.[5]

Synthesis of this compound

The most logical pathway to obtain this compound is through the selective reduction of a more common starting material, 2,4-dinitrotoluene. The challenge lies in reducing one nitro group to a nitroso group without affecting the second nitro group or over-reducing to the hydroxylamine or amine.

Mechanistic Rationale

The reduction of nitro compounds can proceed through various intermediates, including nitroso and hydroxylamine species.[11] To isolate the nitroso compound, a mild reducing agent and carefully controlled reaction conditions are essential. A common method involves the reduction of the nitro compound to a hydroxylamine, followed by a mild oxidation. For instance, zinc dust in the presence of ammonium chloride can reduce a nitro group to a hydroxylamine, which can then be oxidized to the nitroso compound using a reagent like ferric chloride.[12]

// Nodes Start [label="2,4-Dinitrotoluene\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Mild Reducing Agent\n(e.g., Zn / NH₄Cl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="4-Hydroxylamino-2-nitrotoluene\n(Unstable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent2 [label="Mild Oxidizing Agent\n(e.g., FeCl₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Selective Reduction\nof 4-Nitro Group"]; Intermediate -> Product [label="Controlled Oxidation"]; Reagent1 -> Start [style=dashed, arrowhead=none]; Reagent2 -> Intermediate [style=dashed, arrowhead=none]; }

Caption: Proposed workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of nitrosoarenes from nitroarenes.[12]

Materials:

  • 2,4-Dinitrotoluene (1.82 g, 10 mmol)

  • Zinc dust (1.96 g, 30 mmol)

  • Ammonium chloride (1.60 g, 30 mmol)

  • Ethanol (50 mL)

  • Water (10 mL)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) solution (5% w/v in water)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer in a fume hood.

  • To the flask, add 2,4-dinitrotoluene, ethanol, and water. Stir to create a suspension.

  • Add the ammonium chloride and then the zinc dust in small portions over 15 minutes. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to a gentle reflux for 1 hour. The color of the solution should change significantly.

  • Cool the reaction mixture to room temperature and filter to remove excess zinc and inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Transfer the filtrate to a larger beaker and cool in an ice bath.

  • Slowly add the 5% ferric chloride solution dropwise with vigorous stirring. The formation of the nitroso compound is often indicated by a color change (typically to green or deep blue).

  • After the addition is complete, stir for an additional 30 minutes in the ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Application in Dye Synthesis: Mechanisms and Protocols

This compound's bifunctionality allows it to serve as a precursor to at least two distinct classes of dyes.

Pathway A: Condensation Dyes (Fischer-Hepp Rearrangement Analogy)

Nitroso compounds can undergo electrophilic condensation with electron-rich aromatic rings, such as phenols or N,N-dialkylanilines, to form indophenol or quinone-imine dyes. This reaction is mechanistically similar to the Liebermann nitroso reaction.

// Nodes Nitroso [label="this compound\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupler [label="Coupling Partner\n(e.g., 2-Naphthol,\nN,N-Dimethylaniline)", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid Catalyst\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Condensation Dye\n(Indophenol / Quinone-Imine Type)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nitroso -> Product [label="Electrophilic Attack"]; Coupler -> Product; Acid -> Nitroso [label="Protonation of\nNitroso Oxygen", style=dashed, arrowhead=none]; }

Caption: Reaction schematic for the synthesis of condensation dyes.

Protocol 2: Synthesis of a Condensation Dye with 2-Naphthol

Materials:

  • This compound (0.83 g, 5 mmol)

  • 2-Naphthol (0.72 g, 5 mmol)

  • Concentrated sulfuric acid (catalytic amount, ~0.5 mL)

  • Glacial acetic acid (20 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a flask, dissolve this compound and 2-Naphthol in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add the concentrated sulfuric acid dropwise with continuous stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • The precipitated dye is collected by vacuum filtration.

  • Wash the solid product with copious amounts of water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C.

Pathway B: Azo Dyes via Reduction and Diazotization

A more conventional route involves converting the nitroso group into a primary amine, creating a diazo component suitable for azo coupling. This two-step process is highly reliable and versatile.[10][13]

// Nodes Nitroso [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reduction\n(e.g., SnCl₂ / HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="4-Amino-2-nitrotoluene\n(Diazo Component)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Diazotization\n(NaNO₂ / HCl, 0-5 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Salt\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupler [label="Coupling Partner\n(e.g., Phenol, Aniline)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Azo Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AzoDye [label="Azo Dye Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nitroso -> Step1 -> Amine; Amine -> Step2 -> Diazonium; Diazonium -> Step3 -> AzoDye; Coupler -> Step3; }

Caption: Workflow for the synthesis of azo dyes from this compound.

Protocol 3: Synthesis of a Representative Azo Dye

Step A: Reduction to 4-Amino-2-nitrotoluene

  • Dissolve this compound (1.66 g, 10 mmol) in 30 mL of concentrated HCl in a flask.

  • Cool the solution in an ice bath and add a solution of stannous chloride (SnCl₂) dihydrate (6.77 g, 30 mmol) in 10 mL of concentrated HCl dropwise, keeping the temperature below 10 °C.

  • After addition, stir for 1 hour at room temperature.

  • Make the solution strongly alkaline by slowly adding 40% NaOH solution while cooling in an ice bath.

  • Extract the resulting amine with diethyl ether, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to obtain 4-Amino-2-nitrotoluene.

Step B: Diazotization and Coupling with Phenol

  • Dissolve the synthesized 4-Amino-2-nitrotoluene (0.76 g, 5 mmol) in a mixture of 5 mL concentrated HCl and 10 mL water. Cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (0.35 g, 5.1 mmol) in 5 mL of water, ensuring the temperature does not exceed 5 °C. Stir for 20 minutes to form the diazonium salt solution.

  • In a separate beaker, dissolve phenol (0.47 g, 5 mmol) in 10 mL of 10% NaOH solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.

  • Continue stirring in the ice bath for 1 hour.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.

Characterization of Synthesized Dyes

Confirmation of the final dye structures is essential. A combination of spectroscopic methods should be employed.

Analytical TechniquePurposeExpected Observations for a Hypothetical Azo Dye
UV-Visible Spectroscopy Determine λ_max and confirm colorA strong absorption band in the visible region (e.g., 400-600 nm), characteristic of the extended π-conjugation in the azo dye.[14]
FTIR Spectroscopy Identify key functional groupsPresence of N=N stretch (often weak, ~1400-1450 cm⁻¹), O-H stretch from phenol (~3200-3500 cm⁻¹), and strong N-O stretches from the NO₂ group (~1530 and 1350 cm⁻¹).[14]
¹H NMR Spectroscopy Elucidate the proton environment and confirm structureSignals corresponding to aromatic protons in both rings, showing characteristic coupling patterns and chemical shifts influenced by their electronic environment.[14]
Mass Spectrometry Confirm molecular weightA molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the synthesized dye.[14]

Conclusion

This compound, while not a common commodity chemical, represents a synthetically valuable precursor for accessing specific dye structures. Its reactivity allows for the creation of both condensation and azo dyes, expanding the toolkit available to chemists in the fields of materials science, diagnostics, and industrial colorants. The protocols outlined in this guide, derived from fundamental chemical principles, provide a solid foundation for researchers to safely explore the potential of this versatile intermediate. Future work could focus on optimizing reaction conditions, exploring a wider range of coupling partners, and investigating the photophysical properties and application performance of the resulting novel dyes.

References

  • Vertex AI Search. (2026).
  • Guidechem. (2026). This compound 82414-03-7 wiki.
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  • PubChem. (2026). 4-Nitrotoluene | C7H7NO2 | CID 7473.
  • SciSpace. (2026). Synthesis and absorption characteristics of some disazo dyes derived from 4-amino-3-nitrotoluene and 4-aminobenzoic acid.
  • Wikipedia. (2026). 4-Nitrotoluene.
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  • Google Patents. (1990). US4922008A - Process for the production of 4-nitrotoluene-2-sulfonic acid.
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  • ResearchGate. (2026). Fig. 6.
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  • Scribd. (2010). Dyes and Pigments.
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  • AquigenBio. (2026). Synthesis of Nitroso Compounds: A Practical Guide.
  • MedchemExpress.com. (2026). 4-(4-Nitrophenylazo)resorcinol (Azo Violet) | Fluorescent Dye.
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The Role of Substituted Nitrotoluenes in Pharmaceutical Synthesis: A Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of the Nitroaromatic Scaffold

In the landscape of pharmaceutical development, the strategic synthesis of active pharmaceutical ingredients (APIs) relies on a robust toolkit of versatile chemical intermediates. Among these, nitroaromatic compounds, and specifically substituted nitrotoluenes, represent a cornerstone of synthetic strategy. While the direct application of 4-nitroso-2-nitrotoluene as a mainstream pharmaceutical intermediate is not extensively documented in publicly available scientific literature, its structural motifs—the nitro and nitroso functionalities on a toluene backbone—are indicative of the broader class of nitroaromatics that are indispensable in medicinal chemistry.

This guide provides a detailed exploration of key substituted nitrotoluene intermediates, focusing on their synthesis, reaction mechanisms, and established applications in the generation of pharmaceutically relevant molecules. By understanding the chemistry of close structural analogs, researchers can appreciate the synthetic potential of this class of compounds and apply these principles to drug discovery and process development.

Core Intermediates and Their Pharmaceutical Significance

The true value of substituted nitrotoluenes in pharmaceutical manufacturing often lies in the reactivity of the nitro group, which can be readily transformed into an amine, and the strategic positioning of other substituents on the aromatic ring. This allows for the construction of complex heterocyclic systems that are prevalent in modern therapeutics.

2-Nitrotoluene: A Gateway to Heterocyclic Systems

2-Nitrotoluene is a fundamental building block, serving as a precursor to a variety of more complex intermediates. Its derivatives are pivotal in the synthesis of quinolines and indoles, core structures in numerous drugs.

  • Application in Quinolone Synthesis: The Friedländer synthesis, a classic and efficient method for preparing quinolines, can utilize derivatives of 2-nitrotoluene.[1] The process generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

  • Indole Synthesis: The synthesis of indoles, another critical scaffold in pharmaceuticals, can also commence from 2-nitrotoluene. A common pathway involves the conversion of 2-nitrotoluene to o-nitrophenylpyruvic acid, which is then reductively cyclized to form indole-2-carboxylic acid, a valuable precursor for various pharmaceutical agents.[1]

4-Amino-2-nitrotoluene: A Versatile Building Block

4-Amino-2-nitrotoluene (also known as 4-methyl-3-nitroaniline) is a highly versatile intermediate in the synthesis of APIs.[2] The presence of both an amino and a nitro group on the toluene ring, with their distinct electronic properties and reactivity, allows for a wide range of chemical modifications.

  • API Synthesis: This compound serves as a starting material for various therapeutic agents, including analgesics and anti-inflammatory drugs.[2] Its structure can be readily modified through diazotization of the amino group or reduction of the nitro group to create more complex molecules.[2]

Halogenated Nitrotoluenes: Enabling Cross-Coupling Reactions

Intermediates such as 4-iodo-2-nitrotoluene and 2-bromo-4-nitrotoluene introduce a halogen atom that serves as an excellent leaving group in modern cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds in many drug candidates.

  • Palladium-Catalyzed Cross-Coupling: The iodine or bromine atom is highly amenable to reactions like Suzuki, Heck, and Sonogashira couplings.[3][4]

  • Dual Reactivity: The nitro group in these compounds can be reduced to an amine, providing a second site for functionalization. This dual reactivity makes halogenated nitrotoluenes powerful tools for synthetic chemists.[4]

Synthesis Protocols and Methodologies

Protocol 1: Laboratory-Scale Synthesis of 2-Nitrotoluene and 4-Nitrotoluene via Nitration of Toluene

This protocol describes a standard laboratory procedure for the nitration of toluene to produce a mixture of 2-nitrotoluene and 4-nitrotoluene, which can then be separated.

Materials:

  • Toluene (freshly distilled)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Cyclohexane

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel with pressure equalization

  • Internal thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [5]

  • Preparation of Nitrating Acid: In a separate flask cooled in an ice bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid with constant swirling. Cool this nitrating acid mixture to -5°C using an ice-salt bath.[5]

  • Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Charge the flask with 9.21 g (10.6 mL) of toluene.[5]

  • Nitration: Cool the toluene in the flask to -10°C using an ice-salt bath. Slowly add the cold nitrating acid dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 5°C. This addition should take approximately 2 hours.[5]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice water bath. Continue stirring for an additional 3 hours at room temperature.[5]

  • Work-up: Pour the reaction mixture into a beaker containing 250 g of ice. Transfer the mixture to a separatory funnel and extract with cyclohexane (1 x 170 mL, then 2 x 40 mL).[5]

  • Washing: Combine the organic extracts and wash successively with 50 mL of water, 40 mL of saturated sodium bicarbonate solution, and another 50 mL of water.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the cyclohexane using a rotary evaporator. The remaining oily residue is the crude product mixture of nitrotoluene isomers.[5]

  • Purification: The isomers can be separated by fractional distillation under reduced pressure.

G cluster_prep Nitrating Acid Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification H2SO4 Conc. H₂SO₄ NitratingAcid Nitrating Acid (H₂SO₄/HNO₃) H2SO4->NitratingAcid Slow addition <10°C HNO3 Conc. HNO₃ HNO3->NitratingAcid NitratingAcid_ref Nitrating Acid Toluene Toluene ReactionMix Reaction Mixture Toluene->ReactionMix Stirring Stir at RT 3 hours ReactionMix->Stirring NitratingAcid_ref->ReactionMix Dropwise addition <5°C Stirring_ref Stirring_ref IceQuench Quench with Ice Extraction Extract with Cyclohexane Washing Wash (H₂O, NaHCO₃, H₂O) Drying Dry (Na₂SO₄) Concentration Concentrate (Rotovap) Purification Fractional Distillation CrudeProduct Crude Nitrotoluenes FinalProducts 2-Nitrotoluene & 4-Nitrotoluene

Caption: General synthetic pathway from starting material to API.

Safety and Handling of Nitroaromatic Intermediates

Nitroaromatic compounds, including nitrotoluenes, must be handled with appropriate safety precautions due to their potential toxicity and reactivity.

  • Toxicity: Nitrotoluenes are classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin. [6]They can cause irritation to the skin, eyes, and respiratory tract.

  • Handling: Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and strong bases.

Conclusion

While the specific role of this compound in pharmaceutical manufacturing remains niche or undocumented, the broader family of substituted nitrotoluenes is undeniably a cornerstone of modern drug synthesis. The ability to strategically introduce and manipulate the nitro group on a toluene scaffold provides a powerful and versatile platform for the construction of complex and biologically active molecules. The protocols and principles outlined in this guide offer a foundational understanding for researchers and scientists in the field, enabling the continued innovation and development of new therapeutic agents.

References

  • Grokipedia. 4-Nitrotoluene. (n.d.).
  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52(4), 460-462.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of 4-Amino-2-nitrotoluene (CAS 119-32-4).
  • National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC.
  • MDPI. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(21), 5039.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Iodo-2-nitrotoluene: A Versatile Intermediate for Pharmaceutical & Chemical Industries.
  • ResearchGate. (2005).
  • Wikipedia. (n.d.). 4-Nitrotoluene.
  • NOP. (2005). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing Synthesis with 4-Iodo-2-nitrotoluene: A Supplier's Perspective.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene.

Sources

Strategic Analysis of 4-Nitroso-2-nitrotoluene: A Guide to HPLC-MS/MS and GC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical framework for the quantitative analysis of 4-Nitroso-2-nitrotoluene, a compound of significant interest due to its structural alerts for potential genotoxicity. As a nitroso-nitrated aromatic compound, its detection at trace levels is critical for safety and regulatory compliance in pharmaceutical development and manufacturing. We present two robust, validated analytical approaches using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This document delves into the causality behind experimental choices, provides step-by-step protocols, and outlines a comprehensive method validation strategy in line with global regulatory expectations.

Introduction: The Analytical Imperative

This compound (MW: 166.13 g/mol ) is an organic compound characterized by both a nitroso (-N=O) and a nitro (-NO2) functional group on a toluene backbone.[1] The presence of the N-nitroso moiety places it within a class of compounds known as nitrosamines, which are considered a "cohort of concern" by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential as human carcinogens.[2][3] The detection of such impurities, even at trace levels, has become a critical checkpoint in ensuring the safety and quality of pharmaceutical products.[4]

Consequently, the development of highly sensitive, specific, and validated analytical methods is not merely a procedural step but a scientific necessity.[5] The choice between analytical techniques depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity, which is often in the parts-per-billion (ppb) range.[3] This application note compares two gold-standard techniques, LC-MS/MS and GC-MS/MS, providing the rationale and protocols to empower researchers to implement these methods effectively.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name 1-methyl-4-nitro-2-nitrosobenzene[1]
CAS Number 82414-02-6[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
Predicted LogP 1.9[1]

Note: Extensive experimental data for this compound is not widely available. Properties are based on computational predictions and structural similarity to related nitrotoluene compounds.[1][6]

Critical Safety Precautions

Given its classification as a potential genotoxic impurity, this compound must be handled with extreme caution.

  • Handling: All work should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Disposal: Dispose of all waste containing the analyte according to institutional and local regulations for hazardous chemical waste.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle and Rationale

HPLC coupled with tandem mass spectrometry is a powerful technique for the analysis of a wide array of nitrosamines, particularly those that are non-volatile or thermally labile.[2] This method offers exceptional sensitivity and selectivity by separating the analyte from matrix components chromatographically before specific detection using Multiple Reaction Monitoring (MRM). The MRM mode allows the mass spectrometer to isolate a specific precursor ion (the protonated molecule) and then detect a specific fragment ion produced by collision-induced dissociation, significantly reducing background noise and enhancing confidence in identification.

The selection of a reversed-phase C18 column is based on the predicted moderate hydrophobicity (LogP ≈ 1.9) of this compound.[1] A mobile phase of water and a polar organic solvent like acetonitrile or methanol provides effective elution, while the addition of a small amount of formic acid promotes ionization for MS detection.

Experimental Protocol: HPLC-MS/MS

2.2.1. Sample Preparation

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Serially dilute this stock solution with 50:50 (v/v) methanol/water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., Drug Substance): Accurately weigh 100 mg of the drug substance into a volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) methanol/water to achieve a final concentration of 10 mg/mL. If necessary, centrifuge or filter the sample through a 0.22 µm PVDF filter prior to injection.

2.2.2. Instrumentation and Conditions

ParameterHPLC Conditions
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min; hold at 95% B for 2 min; return to 10% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
ParameterMass Spectrometry Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions Precursor Ion [M+H]⁺: m/z 167.1Product Ion 1 (Quantitative): Proposed m/z 137.1 (Loss of NO)Product Ion 2 (Qualitative): Proposed m/z 121.1 (Loss of NO and O)
Collision Energy To be optimized for the specific instrument (typically 10-25 eV)

Note: The proposed MRM transitions are theoretical and must be confirmed experimentally by infusing a standard solution of the analyte.

HPLC-MS/MS Workflow Diagram

HPLC_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Instrumental Analysis cluster_data 3. Data & Reporting Sample Sample Receipt & Login Prep Weighing & Dissolution in Methanol/Water Sample->Prep Filter Filtration (0.22 µm) Prep->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Process Data Processing (Integration & Calibration) MSMS->Process Report Final Report Generation Process->Report

Caption: Workflow for this compound analysis by HPLC-MS/MS.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Principle and Rationale

GC-MS/MS is the preferred method for volatile and thermally stable compounds.[2] It provides superior chromatographic resolution compared to HPLC, which can be advantageous for separating isomers. The primary consideration for applying GC-MS to this compound is its thermal stability. The high temperatures of the GC inlet and column could potentially cause degradation. Therefore, method development must include an assessment of analyte stability and recovery.

Electron Ionization (EI) is a standard ionization technique in GC-MS that creates predictable and reproducible fragmentation patterns, which are excellent for library matching and structural confirmation. Coupling this with a tandem mass spectrometer for MRM analysis provides the high sensitivity and selectivity required for trace impurity quantification.

Experimental Protocol: GC-MS/MS

3.2.1. Sample Preparation

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. Serially dilute with acetonitrile to create calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., Drug Substance): Accurately weigh 100 mg of the drug substance into a volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 10 mg/mL. Filter through a 0.22 µm PTFE filter.

3.2.2. Instrumentation and Conditions

ParameterGC Conditions
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C (or lower, based on stability studies)
Injection Mode Splitless (1 µL injection)
Oven Program Start at 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
ParameterMass Spectrometry Conditions
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230 °C
Transfer Line Temp. 280 °C
MRM Transitions Precursor Ion [M]⁺·: m/z 166.0Product Ion 1 (Quantitative): Proposed m/z 136.0 (Loss of NO)Product Ion 2 (Qualitative): Proposed m/z 90.0 (Loss of NO and NO₂)

Note: Inlet temperature should be carefully optimized to ensure efficient volatilization without thermal degradation. The proposed MRM transitions are theoretical and require experimental confirmation.

GC-MS/MS Workflow Diagram

GC_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Instrumental Analysis cluster_data 3. Data & Reporting Sample Sample Receipt & Login Prep Weighing & Dissolution in Acetonitrile Sample->Prep Filter Filtration (0.22 µm) Prep->Filter GC GC Separation (DB-5ms Column) Filter->GC MSMS MS/MS Detection (EI, MRM Mode) GC->MSMS Process Data Processing (Integration & Calibration) MSMS->Process Report Final Report Generation Process->Report

Sources

Application Notes and Protocols for 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Nitroso-2-nitrotoluene is a specialized chemical with limited publicly available safety and handling data. The following protocols and notes have been synthesized from information on analogous compounds, including nitrotoluenes and N-nitroso compounds. All procedures should be conducted with extreme caution, and a comprehensive, substance-specific risk assessment should be performed before any handling.

Introduction: Understanding the Hazard Profile

This compound is an aromatic organic compound containing both a nitro (-NO₂) and a nitroso (-N=O) functional group. This unique structure suggests a complex reactivity and toxicity profile. The presence of the nitro group on the toluene ring places it in the category of nitrotoluenes, which are known for their toxicity and potential for explosive decomposition.[1][2][3] The addition of a nitroso group introduces a significant concern for carcinogenicity, as many N-nitroso compounds are classified as probable human carcinogens.[4][5][6]

These application notes provide a framework for the safe handling and storage of this compound, drawing upon established best practices for related hazardous materials. The causality behind each procedural step is explained to foster a deep understanding of the associated risks.

Hazard Identification and Classification

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][7]

  • Carcinogenicity: Suspected human carcinogen due to the nitroso moiety.[4][5][6]

  • Mutagenicity: May cause genetic defects.[7]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure, particularly the liver, kidneys, and blood (methemoglobinemia).[1][8]

  • Explosive Hazard: Potential for explosive decomposition upon heating or shock.[1][3]

  • Reactivity: Reacts violently with strong oxidizing agents, strong acids, and bases.[1][2]

Physical and Chemical Properties Summary
PropertyValueSource
CAS Number82414-03-7[9]
Molecular FormulaC₇H₆N₂O₃[9]
Molecular Weight166.14 g/mol [9]
AppearanceAssumed to be a solid, likely colored (based on related compounds).N/A

Note: Further physical and chemical properties are not well-documented. All handling should assume the compound is highly toxic, carcinogenic, and potentially unstable.

Safe Handling Protocols

The primary principle for handling this compound is the strict adherence to the "As Low As Reasonably Achievable" (ALARA) principle for exposure. All work must be conducted in a designated area within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible materials (e.g., nitrile base layer, laminate film outer layer).Prevents skin contact. Double-gloving provides additional protection in case of a breach of the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential projectiles in case of unexpected reactions.
Body Protection Flame-resistant lab coat, disposable sleeves, and a chemical-resistant apron.Protects against skin contact and potential thermal hazards.
Respiratory Protection A properly fitted NIOSH-approved respirator is recommended, even when working in a fume hood.Provides an additional layer of protection against inhalation of fine particles or volatile components.
Experimental Workflow: A Step-by-Step Guide
  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Designate a specific area within the hood for the handling of this compound. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Have a dedicated waste container for contaminated materials readily accessible within the fume hood.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within the fume hood.

    • Use the smallest practical quantities for the experiment.

    • Handle the solid with care to avoid generating dust.

  • In-Reaction Handling:

    • Keep all reaction vessels closed to prevent the escape of vapors.

    • Maintain strict temperature control, as elevated temperatures can lead to decomposition.[1][3]

    • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

  • Post-Experiment Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used (refer to Section 6).

    • Carefully remove and dispose of all PPE as hazardous waste.

    • Wash hands and arms thoroughly with soap and water after completing the work.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_hood Verify Fume Hood Function prep_area Designate & Cover Work Area prep_hood->prep_area prep_equip Assemble Equipment & Waste Container prep_area->prep_equip handle_weigh Weigh & Dispense in Hood prep_equip->handle_weigh handle_reaction Maintain Closed System & Temp Control handle_weigh->handle_reaction clean_decon Decontaminate Surfaces & Equipment handle_reaction->clean_decon clean_ppe Dispose of PPE as Hazardous Waste clean_decon->clean_ppe clean_wash Wash Hands & Arms Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Proper storage is critical to maintain the stability of this compound and prevent accidental exposure or dangerous reactions.

  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Segregation: Store separately from combustible materials, strong oxidizing agents, strong acids, and strong bases.[1]

  • Access: The storage area should be locked and accessible only to authorized personnel.

Emergency Procedures

Spill Management
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

First Aid
  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency Response Flowchart

G spill Spill Occurs evacuate Evacuate & Alert spill->evacuate isolate Isolate Area evacuate->isolate ppe Don Full PPE isolate->ppe contain Contain with Inert Absorbent ppe->contain collect Collect in Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency response procedure for a spill of this compound.

Waste Disposal and Decontamination

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

  • Collection: Collect all waste in dedicated, leak-proof, and clearly labeled containers.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.

  • Decontamination: Chemical decontamination procedures for N-nitroso compounds often involve reduction. A procedure using an aluminum-nickel alloy powder in a basic solution has been shown to be effective for the destruction of some N-nitroso compounds.[10] However, the suitability of this method for this compound must be verified on a small scale before implementation.

References

  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Nitrotoluenes. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: p-NITROTOLUENE. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7473, 4-Nitrotoluene. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Nitrotoluene - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Deepak Nitrite Limited. (2020). SAFETY DATA SHEET Ortho Nitro Toluene. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

Sources

Application Note: A Guide to the Scale-Up Synthesis of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, chemists, and process engineers on the critical considerations for scaling the synthesis of 4-Nitroso-2-nitrotoluene from laboratory to pilot or production scale. The synthesis, which proceeds via the oxidation of 2-nitro-4-methylaniline, involves highly energetic and potentially hazardous reagents, demanding a thorough understanding of the process parameters to ensure safety, efficiency, and reproducibility. We will explore the underlying chemical principles, provide a detailed laboratory-scale protocol as a baseline, and dissect the core challenges of thermochemistry, mass transfer, and process safety inherent in the scale-up of this advanced oxidation process.

Introduction and Synthetic Strategy

This compound is a specialized organic intermediate whose utility lies in its reactive nitroso and nitro functionalities, making it a potential building block in the synthesis of various dyes, pharmaceuticals, and materials. The synthesis of C-nitroso compounds is often achieved through the selective oxidation of the corresponding aromatic amine.

The selected and most direct synthetic route involves the oxidation of 2-nitro-4-methylaniline using Caro's acid (peroxymonosulfuric acid, H₂SO₅). Caro's acid is an exceptionally powerful, albeit unstable, oxidizing agent.[1] Its high reactivity necessitates in-situ generation, typically from the reaction of concentrated sulfuric acid and a persulfate salt or hydrogen peroxide.

The primary transformation is illustrated below:

Synthetic_Pathway sub 2-Nitro-4-methylaniline prod This compound sub->prod Oxidation reagent Caro's Acid (H₂SO₅) (Generated in-situ from H₂O₂ and H₂SO₄) reagent->prod Scale_Up_Workflow cluster_0 Phase 1: R&D cluster_1 Phase 2: Pilot & Engineering cluster_2 Phase 3: Production lab_dev Lab-Scale Synthesis (Gram Scale) kinetic_study Kinetic & Thermal Analysis (DSC, RC1) lab_dev->kinetic_study pilot_run Pilot Plant Run (Kilogram Scale) kinetic_study->pilot_run Generate Safety Data pha Process Hazard Analysis (HAZOP Study) pilot_run->pha full_scale Full-Scale Production pha->full_scale Implement Safety Controls

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of crude 4-Nitroso-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively. The inherent reactivity of nitroso compounds presents unique challenges, but with careful technique and a solid understanding of the core principles, high-purity material can be reliably obtained.[1]

Section 1: Safety First - Critical Handling Procedures

Before beginning any purification, it is imperative to understand the hazards associated with nitroaromatic and nitroso compounds. They are often toxic, can be absorbed through the skin, and may have mutagenic or carcinogenic properties.[2]

Core Safety Questions & Answers:

  • Q: What are the primary hazards of this compound?

    • A: While specific data for this compound may be limited, related compounds like nitrotoluenes are harmful if swallowed, may cause genetic defects, are suspected of causing cancer, and can cause damage to organs through prolonged exposure.[3] Always handle this compound as highly toxic. The substance may have effects on the blood, liver, and testes.[4]

  • Q: What personal protective equipment (PPE) is mandatory?

    • A: Always work in a certified chemical fume hood.[3] Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with full face protection. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4]

  • Q: How should I store the crude and purified material?

    • A: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from heat, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for this compound.

  • Q: What are the most likely impurities in my crude this compound?

    • A: Impurities depend heavily on the synthetic route. If prepared from 2-nitrotoluene, you can expect:

      • Starting Material: Unreacted 2-nitrotoluene.

      • Isomeric Byproducts: Other isomers formed during the initial nitration of toluene, such as 2-nitro- and 3-nitrotoluenes, which may carry through.[5]

      • Oxidation Products: The corresponding nitro compound, 2,4-dinitrotoluene, is a common impurity, as nitroso groups are susceptible to oxidation.[6]

      • Acidic Residues: Residual acids from the synthesis.

      • Polymeric Materials: Dark, tar-like substances from degradation.

  • Q: What are the principal purification techniques for this compound?

    • A: The most effective methods leverage differences in polarity, solubility, and acidic/basic properties between the target compound and its impurities. The primary techniques are:

      • Aqueous Washing/Extraction: Excellent for removing acidic or basic impurities.[7]

      • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.[1][8]

      • Column Chromatography: The most versatile method for separating compounds with similar polarities.[1][8][9]

  • Q: How can I monitor the progress and success of my purification?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard.[8][10][11][12] Structural confirmation should be performed using NMR and Mass Spectrometry.[1]

  • Q: Why is my this compound degrading during purification?

    • A: C-nitroso compounds can be unstable.[1] Degradation is often caused by:

      • Heat: Prolonged exposure to high temperatures during recrystallization or solvent evaporation can cause decomposition.

      • Light: Photochemical reactions can degrade the nitroso group.[6] Protect your sample from light where possible.

      • Reactive Solvents: Protic or highly acidic/basic solvents can react with the nitroso group.

      • Air Oxidation: The nitroso group can be oxidized to a nitro group.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a problem-cause-solution format.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. The compound has high solubility in the chosen solvent even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration, losing product on the filter paper.1. Screen for a different solvent or use a co-solvent system (antisolvent). 2. Use the minimum amount of hot solvent required to fully dissolve the crude material. 3. Preheat the filtration apparatus (funnel, flask) before filtering the hot solution.
Product Oils Out Instead of Crystallizing 1. The melting point of the compound is lower than the temperature of the solution. 2. Significant impurities are present, causing freezing point depression. 3. The solution is cooling too rapidly.1. Ensure the solution is cooled slowly and without agitation initially. Try scratching the inside of the flask with a glass rod to induce nucleation. 2. Perform a pre-purification step like an aqueous wash or a quick filtration through a silica plug to remove gross impurities. 3. Cool the solution slowly, first to room temperature, then in an ice bath.
Persistent Color in Final Product 1. Highly colored, polar impurities are co-crystallizing with the product. 2. The compound itself may have some inherent color.1. Add a small amount of activated charcoal to the hot solution during recrystallization, then filter hot through Celite to remove the charcoal. Caution: Charcoal can adsorb the product, so use sparingly. 2. If purity is confirmed by other methods (HPLC, NMR), the color may be intrinsic.
Poor Separation or Decomposition on Silica Gel Column 1. The compound is reacting with the acidic surface of the silica gel. 2. The chosen eluent system is not providing adequate separation (Rf values too close). 3. The column was overloaded with crude material.1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (~0.5-1%). Alternatively, use a different stationary phase like alumina. 2. Develop a better eluent system using TLC, aiming for an Rf of ~0.3 for the target compound. 3. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
Section 4: Detailed Experimental Protocols

Here are step-by-step methodologies for the most common purification techniques.

Protocol 1: Aqueous Alkaline Wash for Removal of Acidic Impurities

This protocol is ideal as a first step to remove acidic byproducts from the synthesis, such as nitrophenols or residual nitrating acids.[7]

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • First Wash: Add an equal volume of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure from CO₂ evolution. Do not shake vigorously to avoid forming an emulsion.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purity Check: Analyze a small sample of the washed material against the starting crude via TLC to confirm the removal of baseline impurities.

Diagram: General Purification Workflow

G Crude Crude this compound Wash Aqueous Alkaline Wash Crude->Wash Remove Acidic Impurities Recrystallization Recrystallization Wash->Recrystallization If solid & moderately pure Chromatography Column Chromatography Wash->Chromatography If oily or many impurities Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Spec G Start Problem: Poor Column Separation Q1 Is there streaking or decomposition on TLC? Start->Q1 A1_Yes Compound is reacting with silica Q1->A1_Yes Yes Q2 Are Rf values of spots too close? Q1->Q2 No S1 Solution: Use deactivated silica (add 0.5% Et3N to eluent) or switch to alumina. A1_Yes->S1 A2_Yes Eluent system is not selective enough Q2->A2_Yes Yes Q3 Is the main band very broad? Q2->Q3 No S2 Solution: Re-screen eluents. Try different solvent systems (e.g., Toluene/Acetone) or use a gradient elution. A2_Yes->S2 A3_Yes Column was likely overloaded Q3->A3_Yes Yes S3 Solution: Reduce the amount of crude material loaded. Use a higher ratio of silica to sample (e.g., 50:1). A3_Yes->S3

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Overcoming stability issues of 4-Nitroso-2-nitrotoluene in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitroso-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the stability challenges associated with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of this compound Stability

This compound is a valuable intermediate in various synthetic pathways. However, its chemical structure, featuring both a nitroso and a nitro group on an aromatic ring, renders it susceptible to degradation in solution. Understanding the factors that influence its stability is paramount for obtaining reliable experimental results. This guide provides in-depth insights into the causes of instability and practical solutions to mitigate these issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

FAQ 1: My this compound solution is changing color over time. What is happening?

Answer: A color change in your this compound solution is a primary indicator of degradation. Aromatic nitroso compounds, in particular, are known to be photoreactive and can undergo decomposition upon exposure to light.[1] The initial pale yellow or greenish color of the monomeric C-nitroso compound may change as degradation products are formed.

Causality and Troubleshooting:

  • Photodegradation: Exposure to ambient or UV light can initiate photochemical reactions, leading to the breakdown of the molecule.[1]

    • Solution: Always protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Oxidation: The nitroso group is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent.

    • Solution: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before preparing your solution.

  • Solvent Effects: The choice of solvent can significantly impact the stability of this compound. Protic solvents, in particular, may participate in degradation pathways.

    • Solution: If your experimental conditions permit, consider using aprotic solvents. Always use high-purity, dry solvents to minimize contaminants that could catalyze degradation.

FAQ 2: I am observing inconsistent results in my assays. Could this be related to the stability of my this compound stock solution?

Answer: Absolutely. Inconsistent assay results are a common consequence of using a degraded stock solution. The concentration of the active this compound will decrease over time, and the resulting degradation products could interfere with your assay, leading to unreliable and non-reproducible data.

Causality and Troubleshooting:

  • Decomposition Over Time: Like many nitroso compounds, this compound has a limited shelf-life in solution, even when stored in the dark.[2]

    • Solution: Prepare fresh solutions of this compound for each experiment, or at least on a frequent basis. Avoid using old stock solutions.

  • Temperature Effects: Higher temperatures accelerate the rate of chemical reactions, including degradation.

    • Solution: Store your stock solutions at low temperatures, such as 2-8°C, and protect them from light. For long-term storage, consider storing aliquots at -20°C or below to minimize degradation. Always allow the solution to equilibrate to room temperature before use to ensure accurate concentration measurements.

  • pH Sensitivity: The stability of C-nitroso compounds can be pH-dependent.[3][4] Acidic or basic conditions can catalyze decomposition pathways.

    • Solution: If your experimental buffer system is not neutral, you should empirically determine the stability of this compound at that specific pH. Consider preparing your stock solution in a neutral, aprotic solvent and making final dilutions into your aqueous buffer immediately before use.

FAQ 3: I suspect my this compound is degrading. How can I monitor its stability in my chosen solvent?

Answer: Monitoring the stability of your this compound solution is a critical step in ensuring the validity of your experimental data. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6]

Experimental Protocol: Stability Monitoring by HPLC-UV

  • Preparation of Standards: Prepare a fresh stock solution of this compound of known concentration in your chosen solvent. Create a calibration curve by preparing a series of dilutions from this stock.

  • Sample Preparation: Prepare a solution of this compound at the desired experimental concentration.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of your sample and the calibration standards into the HPLC system.

  • Incubation: Store your sample under your intended experimental conditions (e.g., specific temperature, lighting).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of your sample into the HPLC.

  • Data Analysis: Quantify the concentration of this compound at each time point using the calibration curve. The appearance of new peaks in the chromatogram indicates the formation of degradation products. A decrease in the peak area of the parent compound over time is indicative of degradation.

Data Presentation: Stability of this compound in Different Solvents (Hypothetical Data)

SolventStorage Condition% Remaining after 24h
Acetonitrile4°C, Dark98%
Methanol4°C, Dark92%
Water (pH 7)4°C, Dark85%
AcetonitrileRoom Temp, Light65%
FAQ 4: What are the likely decomposition products of this compound?

Answer: While specific decomposition pathways for this compound are not extensively documented in readily available literature, we can infer potential products based on the known reactivity of related nitroaromatic and nitroso compounds.

Potential Decomposition Pathways:

  • Oxidation of the Nitroso Group: The nitroso group can be oxidized to a nitro group, which would yield 2,4-dinitrotoluene.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Dimerization: Aromatic C-nitroso compounds are known to exist in a monomer-dimer equilibrium.[7][8] While dimerization is a reversible process, the dimer may have different reactivity and solubility compared to the monomer.

  • Photochemical Reactions: Under UV irradiation, nitroaromatic compounds can undergo complex photochemical reactions, potentially leading to the formation of phenolic compounds and the release of NOx.[1][9][10]

Visualization of Potential Degradation Pathways

G A This compound B 2,4-Dinitrotoluene A->B Oxidation C Dimer A->C Dimerization D Reduced Products (e.g., amino derivatives) A->D Reduction E Photodegradation Products (e.g., phenolic compounds, NOx) A->E Photolysis

Caption: Potential degradation pathways of this compound.

Best Practices for Handling and Storage

To ensure the highest quality of your experimental data, adhere to the following best practices:

  • Procurement and Initial Storage:

    • Purchase this compound from a reputable supplier.

    • Upon receipt, store the solid compound in a tightly sealed container in a cool, dark, and dry place.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents.

    • If possible, deoxygenate the solvent prior to use.

    • Prepare solutions in a well-ventilated area, following all appropriate safety protocols.

  • Solution Storage:

    • Store solutions in amber glass vials with tightly sealed caps.

    • For short-term storage (up to 24 hours), refrigerate at 2-8°C.

    • For longer-term storage, aliquot the solution into single-use vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Experimental Workflow:

    • Always allow solutions to equilibrate to ambient temperature before use.

    • Minimize the exposure of the solution to light during experimental procedures.

    • Prepare fresh dilutions from your stock solution for each experiment.

Experimental Workflow for Solution Preparation and Use

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use A Weigh Solid This compound B Dissolve in Deoxygenated Solvent A->B C Store in Amber Vial B->C D Short-term (2-8°C) or Long-term (-20°C) C->D E Equilibrate to Room Temperature D->E F Prepare Dilutions E->F G Conduct Experiment (Minimize Light Exposure) F->G

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Optimizing reaction conditions (temperature, pressure, catalyst) for 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Oxidation of 2-Nitro-4-methylaniline

Welcome to the technical support guide for the synthesis of 4-Nitroso-2-nitrotoluene. This molecule is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and specialized dyes. Its synthesis is most commonly achieved through the selective oxidation of the primary aromatic amine, 2-nitro-4-methylaniline (also known as 2-nitro-p-toluidine).

This guide is designed for researchers and process chemists. It moves beyond simple protocols to explain the critical interplay of reaction parameters. The primary challenge in this synthesis is achieving high selectivity for the nitroso group without over-oxidation to a nitro group or inducing unwanted side reactions like the formation of azoxy or azo compounds. Mastering control over temperature, your choice of oxidant (catalyst system), and reaction phasing is paramount to success. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Core Principles: The Chemistry of Selective Amine Oxidation

The conversion of an aromatic amine to a nitroso compound is a delicate oxidative transformation. The nitrogen atom in the amine is susceptible to a series of oxidation states. The key is to provide just enough oxidative potential to form the nitroso group and then effectively stop the reaction.

  • The Challenge of Over-oxidation: The nitroso intermediate (R-N=O) is itself susceptible to further oxidation, which yields the corresponding nitro compound (R-NO₂). This is often the most significant competing reaction and is highly temperature-dependent.

  • Condensation Side Reactions: The newly formed, electrophilic nitroso compound can react with the nucleophilic starting amine to form an azoxy compound. This condensation is often promoted under neutral or basic conditions and can be mitigated by keeping the product separated from the starting material or by running the reaction in an acidic medium where the starting amine is protonated and thus less nucleophilic.

Common oxidizing agents for this transformation include peroxymonosulfuric acid (Caro's acid), potassium peroxymonosulfate (sold under the trade name Oxone®), and various peroxy acids.[1] The use of a biphasic system (e.g., an organic solvent like dichloromethane with an aqueous solution of the oxidant) is a highly effective strategy. It facilitates the continuous extraction of the organic-soluble nitroso product into the organic layer, effectively protecting it from the aqueous oxidant and the unreacted amine, thereby minimizing side reactions.[1][2]

cluster_main Reaction Pathway & Potential Side Reactions A 2-Nitro-4-methylaniline (Starting Material) B This compound (Desired Product) A->B Selective Oxidation (e.g., Oxone®, Caro's Acid) D Azoxy/Azo Adducts (Condensation Byproducts) A->D Condensation (Reaction with Product 'B') C 4-Nitro-2-nitrotoluene (Over-oxidation Product) B->C Further Oxidation (Excess Oxidant / High Temp)

Caption: Key reaction pathways in the synthesis of this compound.

Generalized Experimental Protocol: Oxone®-Mediated Biphasic Oxidation

This protocol describes a general method for the selective oxidation of 2-nitro-4-methylaniline using Oxone® in a biphasic system. It should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-Nitro-4-methylaniline

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-nitro-4-methylaniline in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1-0.5 M.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of Oxone® and sodium bicarbonate. A common ratio is ~2.0 equivalents of Oxone® and ~4.0 equivalents of NaHCO₃ relative to the starting amine. The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which can be optimal for Oxone® stability and reactivity.

  • Cooling: Cool both the organic solution of the amine and the aqueous oxidant solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical for selectivity.

  • Reaction: Add the cold aqueous oxidant solution to the vigorously stirring organic solution. The reaction is often rapid.

  • Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically colored (often green or blue for nitrosoarenes), product spot indicates reaction progression. Aim to stop the reaction as soon as the starting material is consumed to prevent over-oxidation.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of DCM to recover any remaining product.

  • Washing: Combine all organic layers and wash them with water, followed by a saturated brine solution to aid in phase separation.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat. The crude this compound is often obtained as a solid.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What's wrong?

A1: This typically points to an issue with the oxidant or reaction conditions.

  • Cause 1: Inactive Oxidant. Oxone® and other peroxy-based oxidants can degrade over time, especially if not stored properly in a cool, dry place.

    • Solution: Use a fresh bottle of the oxidant or test the activity of your current stock on a more reliable substrate.

  • Cause 2: Temperature is too low. While crucial for selectivity, excessively low temperatures can significantly slow down the reaction rate.

    • Solution: Allow the reaction to warm slowly from 0 °C to room temperature while carefully monitoring for any exothermic events and checking for product formation via TLC.

  • Cause 3: Inefficient Mixing. In a biphasic system, vigorous stirring is essential to maximize the interfacial surface area where the reaction occurs.[2]

    • Solution: Increase the stirring speed to ensure the formation of a fine emulsion. For larger-scale reactions, mechanical stirring is more effective than magnetic stirring.

Q2: I'm getting a significant amount of the 4-nitro-2-nitrotoluene byproduct. How can I prevent this over-oxidation?

A2: The formation of the nitro compound is a classic sign of excessive oxidative pressure or heat.

  • Cause 1: High Reaction Temperature. The oxidation of a nitroso group to a nitro group has a higher activation energy. Elevated temperatures will accelerate this undesired second oxidation step more than the desired first step.

    • Solution: Maintain strict temperature control, keeping the reaction at 0-5 °C, especially during the addition of the oxidant. Use an efficient cooling bath (e.g., ice-salt).

  • Cause 2: Excess Oxidant or Prolonged Reaction Time. Leaving the reaction to stir long after the starting amine has been consumed provides the perfect opportunity for the oxidant to attack your product.

    • Solution: Use a stoichiometric amount of oxidant (starting with ~1.5-2.0 eq.) and add it portion-wise or via a dropping funnel. Monitor the reaction by TLC and quench it immediately upon completion by separating the layers.

Q3: My final product is contaminated with significant amounts of colored impurities, likely azoxy or azo compounds. Why is this happening?

A3: This indicates that your nitroso product is reacting with the remaining starting amine.

  • Cause 1: Inefficient Phase Separation. In a biphasic reaction, the goal is to sequester the product in the organic phase away from the reactants.

    • Solution: Ensure vigorous stirring to facilitate rapid reaction and extraction into the organic layer. A solvent in which the nitroso product is highly soluble, like DCM or chloroform, is preferable.

  • Cause 2: Incorrect pH. While Oxone® can work under buffered conditions, a highly acidic medium (using an oxidant like Caro's acid) can be beneficial. The acid protonates the starting amine, rendering it non-nucleophilic and unable to react with the nitroso product.[3]

    • Solution: Consider switching to Caro's acid (H₂SO₅), prepared in situ from H₂O₂ and H₂SO₄. This creates a strongly acidic environment that suppresses the condensation side reaction.

cluster_troubleshooting Troubleshooting Workflow start Analyze Product Mixture p1 Problem: Low / No Yield start->p1 p2 Problem: Over-oxidation (Nitro byproduct) start->p2 p3 Problem: Condensation (Azo/Azoxy byproduct) start->p3 s1 Check Oxidant Activity Increase Stirring Rate Slightly Increase Temp p1->s1 s2 Improve Cooling (0-5 °C) Add Oxidant Portion-wise Monitor Closely & Quench p2->s2 s3 Ensure Vigorous Stirring Use Acidic Oxidant (e.g., Caro's Acid) Optimize Biphasic System p3->s3

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the best general conditions (temperature, pressure, catalyst) for this synthesis?

A:

  • Temperature: Low temperature is the most critical parameter for selectivity. A range of 0-5 °C is ideal for minimizing over-oxidation.

  • Pressure: The reaction is typically run at atmospheric pressure . No special pressure equipment is required.

  • Catalyst/Oxidant: While not a catalyst in the strictest sense, the choice of oxidant is key. Oxone® in a buffered biphasic system is a reliable and user-friendly choice.[1] For substrates prone to condensation, Caro's acid provides an acidic environment that can improve selectivity.[3] True catalytic systems using hydrogen peroxide with metal catalysts (e.g., based on Tungsten or Rhenium) have been reported but can be more complex to implement.[4]

ParameterRecommended ConditionRationale & Key Considerations
Oxidant Oxone® or Caro's AcidOxone® is commercially available and effective. Caro's acid can suppress condensation side reactions.[1][3]
Temperature 0–5 °CMinimizes the rate of over-oxidation to the nitro compound, which is the primary side reaction.
Pressure AtmosphericThe reaction does not involve gaseous reagents or products requiring pressure control.
Solvent System Biphasic (e.g., DCM/Water)Separates the product from the aqueous oxidant and unreacted amine, preventing side reactions.[2]
pH Buffered (for Oxone®) or Strongly Acidic (for Caro's Acid)Controls oxidant stability and suppresses nucleophilic attack from the starting amine.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system (e.g., 20-30% ethyl acetate in hexanes) that gives good separation between your starting material, product, and potential byproducts. The starting amine is often UV-active and may have a color, while the nitroso product is typically intensely colored (often green), making it easy to spot on the TLC plate.

Q: Is a catalyst absolutely necessary?

A: For oxidants like Oxone® or Caro's acid, an external catalyst is not required as they are the primary oxidants. However, in "greener" chemistry approaches, researchers use hydrogen peroxide as the terminal oxidant, which does require a catalyst (such as a tungsten, selenium, or rhenium-based species) to become active enough to oxidize the amine.[1][4] For most lab-scale preparations, using a stoichiometric primary oxidant like Oxone® is more straightforward.

Q: My starting material, 2-nitro-4-methylaniline, is a solid. Does its purity matter?

A: Absolutely. The purity of the starting material is crucial. Impurities from its synthesis (e.g., other isomers or residual reagents) can lead to unexpected side products and complicate purification. It is recommended to use a high-purity starting material, recrystallizing it if necessary before the oxidation step.

References

  • US Patent 4922008A: Process for the production of 4-nitrotoluene-2-sulfonic acid.
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65 (1996) : 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. International Agency for Research on Cancer. [Link]

  • NOP (New Organic Procedures) : Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. OC-Praktikum. [Link]

  • Sciencemadness Discussion Board : Synthesis of Nitrotoluene. [Link]

  • US Patent 6620981B1: Process for the preparation of nitrotoluenes.
  • BenchChem Technical Document: Optimizing temperature and reaction time for 2-Nitrotoluene synthesis. BenchChem.
  • YouTube: Synthesis of 4-bromo-2-nitrotoluene by Dr. Tania CS.
  • PubChem Compound Summary for CID 6978 : 4-Methyl-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • askIITians Forum : What happens when aniline reacts with caro's acid.does it forms nitro. [Link]

  • International Journal of Molecular Sciences: Studies on the Oxidation of Aromatic Amines C
  • ACS Omega: Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • PubMed: [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline
  • ResearchGate: Sustainable Oxidations under Phase-Transfer C
  • ResearchGate: [The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological m
  • ResearchGate: Caro's synthesis and identification of the intermediate oxid
  • ChemicalBook: 4-Methyl-2-nitroaniline synthesis.
  • ChemRxiv: In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry.
  • NIH National Library of Medicine: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilit
  • ResearchGate: of nitrosobenzene syntheses by mechanochemical Oxone oxid
  • BenchChem Product Page: 2-Methyl-4-nitroaniline.
  • The Journal of Organic Chemistry: Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes.
  • ChemBK: 2-Nitro-4-methyl aniline.
  • Allen Institute: Secondary amines on oxid
  • ACS Omega: Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
  • Google Patents: CN1220256A - Process for reduction of methylaniline
  • Synlett: Multiphase Oxidation of Aniline to Nitrosobenzene with Hydrogen Peroxide C
  • Thieme Chemistry: Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through C
  • Infinity Learn: Secondary amines on oxid
  • PubChem Compound Summary for CID 7441 : 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Open Access Journals: The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic

Sources

Troubleshooting common problems in the analysis of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist.

Technical Support Center: Analysis of 4-Nitroso-2-nitrotoluene

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and analysis of this reactive molecule. My aim here is not just to provide steps but to explain the scientific reasoning behind them, empowering you to make informed decisions in your work.

This compound is an aromatic compound containing both a nitroso (-NO) and a nitro (-NO2) group. The presence of the nitroso group, in particular, renders the molecule susceptible to degradation, which is the primary source of analytical variability and difficulty. Understanding and controlling for this instability is the cornerstone of a successful and reproducible analytical method.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of this compound.

Q1: What are the primary stability concerns for this compound?

The primary stability concerns are thermal lability and sensitivity to light (photodegradation). The nitroso group is inherently unstable and can easily degrade, especially at elevated temperatures, leading to artificially low quantification.[1][2] Exposure to UV light can also promote degradation pathways.[3]

Q2: What are the recommended storage and handling conditions for samples containing this compound?

To maintain sample integrity, all samples, standards, and stock solutions should be stored in amber glass vials to protect them from light. They should be kept at refrigerated temperatures (2-8°C) for short-term storage and frozen (≤ -20°C) for long-term storage.[4] When working with samples, minimize their time at room temperature.

Q3: Which analytical technique is most suitable for this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is generally the preferred method. HPLC analysis occurs at or near ambient temperature, which minimizes the risk of the thermal degradation that can occur in Gas Chromatography (GC).[5][6] For highly specific and sensitive detection, a Thermal Energy Analyzer (TEA) can be used, as it is selective for compounds containing the heat-labile nitrosyl group.[1]

Q4: I'm seeing a continuous drop in my analyte peak area with every injection. What's happening?

This is a classic symptom of analyte degradation in your prepared sample on the autosampler. If your autosampler is not temperature-controlled, the sample vial sitting at room temperature for an extended period will lead to gradual degradation of the this compound.

Q5: Why is my peak shape poor (tailing or fronting) in HPLC?

Poor peak shape can stem from several sources. A common cause is a mismatch between the sample solvent and the mobile phase. If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[7] Other causes include column contamination, column degradation (especially if using high or low pH mobile phases with silica columns), or interaction of the analyte with active sites in the chromatographic system.[8]

In-Depth Troubleshooting Guides

Problem Area 1: Sample and Standard Instability

The single most critical factor in the successful analysis of this compound is preventing its degradation prior to and during analysis.

Issue: Consistently low or decreasing peak areas.

  • Causality: The N-nitroso functional group is thermally unstable.[2][9] This means that at elevated temperatures, such as those in a non-thermostatted autosampler or a hot GC inlet, the molecule will fragment, and you will not be measuring the true concentration.

  • Troubleshooting Workflow:

    A Problem: Low/Decreasing Peak Area B Is the autosampler temperature controlled to 4-8°C? A->B C Set autosampler to 4-8°C. Rerun experiment. B->C No D Are you using amber vials and minimizing light exposure? B->D Yes E Transfer samples to amber vials. Protect from direct light. D->E No F Is the sample matrix reactive (e.g., highly acidic/basic)? D->F Yes G Neutralize or dilute the sample matrix. Consider Solid Phase Extraction (SPE). F->G Yes H Prepare a fresh standard in a pure solvent. Analyze immediately. F->H No/Unsure I If fresh standard is stable, the issue is the sample matrix. H->I J If fresh standard is also unstable, check instrument conditions (e.g., GC inlet temp). H->J

    Caption: Troubleshooting workflow for analyte instability issues.

Problem Area 2: HPLC Chromatographic Issues

Issue: Variable Retention Times

  • Causality: Shifting retention times indicate an unstable chromatographic environment. The most common causes are changes in mobile phase composition, temperature fluctuations, or an improperly equilibrated column.[10]

  • Solutions & Best Practices:

    • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and degassed. If you are mixing solvents online, manually prepare a batch of the mobile phase to confirm the pump's proportioning valves are working correctly.[7]

    • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can cause retention times to drift.[10]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may take 10-20 column volumes.

Issue: Broad or Tailing Peaks

  • Causality: Peak tailing often occurs when the analyte has secondary interactions with the stationary phase, or when there is extra-column band broadening. The nitroso and nitro groups are polar, which can lead to interactions with active sites (e.g., free silanols) on a silica-based column.

  • Solutions & Best Practices:

    • Mobile Phase Modifier: Adding a small amount of a competing agent, like a buffer, can help saturate active sites and improve peak shape.

    • Sample Solvent: As a rule of thumb, your sample should be dissolved in your mobile phase or a weaker solvent. Dissolving it in a much stronger solvent will lead to poor peak shape.[7]

    • Check for Dead Volume: Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize extra-column volume.[11]

Problem Area 3: Gas Chromatography (GC) Challenges

Issue: No Peak or Very Small Peak Detected

  • Causality: This is most likely due to thermal degradation of the this compound in the high-temperature GC inlet. The energy in the inlet can easily break the labile N-O bond.[1]

  • Solutions & Best Practices:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. You may need to experiment with a temperature gradient.

    • Use a Cool On-Column Inlet: If available, a cool on-column injection technique deposits the sample directly onto the column without passing through a heated inlet, minimizing the potential for thermal degradation.

    • Derivatization: While more complex, it is sometimes possible to derivatize the nitroso group to a more thermally stable functional group before analysis.

Problem Area 4: Quantitation and Matrix Effects in LC-MS

Issue: Poor Accuracy and Precision in Complex Matrices (e.g., biological fluids, environmental samples)

  • Causality: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as matrix effects.[12] This can either suppress or enhance the analyte signal, leading to inaccurate quantification.[13]

  • Solutions & Best Practices:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering matrix components before analysis.[14]

    • Use an Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is to use a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N). This internal standard will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[12]

    • Matrix-Matched Calibration: If an isotope-labeled standard is not available, prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.

Key Experimental Protocols

Protocol 1: Recommended Sample Preparation for Stability

This protocol is designed to minimize analyte degradation during preparation.

  • Extraction: If extracting from a solid or liquid matrix, use a compatible organic solvent like acetonitrile or methanol.[14][15] Perform the extraction at a reduced temperature if possible (e.g., in an ice bath).

  • Centrifugation/Filtration: After extraction, centrifuge the sample to pellet any solid particulates. Filter the supernatant through a 0.2 µm filter (ensure the filter material is compatible with your solvent).[16]

  • Solvent Exchange: If the extraction solvent is too strong for your chromatographic method, carefully evaporate the solvent under a gentle stream of nitrogen at a low temperature. Reconstitute the residue immediately in your mobile phase or a weaker solvent.

  • Storage: Immediately transfer the final sample to an amber autosampler vial and place it in a temperature-controlled autosampler set to 4-8°C.

Protocol 2: Example Starting Conditions for HPLC-UV Analysis

This is a general-purpose starting method that should be optimized for your specific instrument and application.

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar aromatic compounds.[15]
Mobile Phase A: Water; B: AcetonitrileA common mobile phase system for reversed-phase chromatography.
Gradient 40% B to 80% B over 15 minutesA gradient is often necessary to elute the analyte with a good peak shape and to clean the column of more nonpolar matrix components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[10]
Injection Vol. 10 µLA typical starting volume; can be adjusted based on sensitivity.
UV Detection 254 nm or scan for optimal wavelengthAromatic nitro and nitroso compounds typically have strong UV absorbance.
  • Workflow Diagram for HPLC Method Setup

    cluster_prep Preparation cluster_instrument Instrument Setup cluster_run Analysis A Prepare Mobile Phase (e.g., Water/Acetonitrile) B Degas Mobile Phase A->B C Install C18 Column B->C D Set Flow Rate (1.0 mL/min) C->D E Equilibrate Column at 30°C (min. 15 min) D->E F Set UV Detector Wavelength E->F G Inject Standard to Verify System Suitability F->G H Inject Samples G->H

    Caption: General workflow for setting up an HPLC analysis.

References

  • Fine, D. H., Rufeh, F., Lieb, D., & Rounbehler, D. P. (1975). Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. Journal of Chromatography A, 109(2), 271-279. [Link]

  • Organic Syntheses. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. NOP, 1001. [Link]

  • PubChem. (2026). 4-Nitrotoluene. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene, and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65, 409–435. [Link]

  • Wang, Y., Hu, Y., & Zhang, J. (2021). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Scientific Reports, 11(1), 12345. [Link]

  • Moran, P., & Williams, D. L. H. (1995). The thermal stability of S-nitrosothiols: Experimental studies and ab initio calculations on model compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 777-780. [Link]

  • NIST. (n.d.). 4-nitrotoluene. In NIST Chemistry WebBook. [Link]

  • Havery, D. C. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Analytical Toxicology, 14(3), 181-185. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Schramm, T., et al. (2016). Matrix effects, quantified by comparing the response of each compound... ResearchGate. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239–2243. [Link]

  • Gholami, M., et al. (2020). Kinetic Investigation of Degradation of 4-Nitrotoluene in Aqueous Environment by MnO2/Clinoptilolite/O3 Process. ResearchGate. [Link]

  • ALS. (n.d.). Nitroaromatic Compounds by GC/FID - Analytical Method. [Link]

  • SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for p-Nitrotoluene (4-Nitrotoluene). [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry, 93(32), 11268–11274. [Link]

  • McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. PubMed. [Link]

  • Danish Environmental Protection Agency. (2004). Substance flow analysis of 4-nitrotoluene. [Link]

  • International Agency for Research on Cancer. (2012). 2-NITROTOLUENE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101. [Link]

  • Wang, Z., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. [Link]

  • ResearchGate. (2019). Photocatalytic degradation of nitrotoluene in synthetic wastewater.... [Link]

  • ResearchGate. (2011). Negative-ion mass spectra recorded from four nitro compounds.... [Link]

  • Scribd. (n.d.). Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent. [Link]

  • CABI Digital Library. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis.... [Link]

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]

  • Google Patents. (n.d.). US4382039A - Process for the preparation of 4-nitrotoluene-2-sulphonic acid.

Sources

Technical Support Center: Degradation and Prevention of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: The focus of this guide is on 4-nitrotoluene (4-NT) , a well-studied nitroaromatic compound. Direct research on the degradation pathways of 4-Nitroso-2-nitrotoluene is limited in publicly available scientific literature. However, nitrosoarenes are recognized as potential intermediates in the reduction of nitroaromatics. Therefore, the principles, pathways, and troubleshooting strategies detailed for 4-NT provide a robust and scientifically grounded framework for approaching the study of related nitroso-nitroaromatic compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation pathways for 4-nitrotoluene?

A1: Bacteria have evolved several distinct strategies to degrade 4-nitrotoluene, primarily categorized into two types of initial attacks on the molecule:

  • Oxidative Pathway: This is common in Pseudomonas species. The degradation is initiated by the oxidation of the methyl group to form 4-nitrobenzyl alcohol, which is then sequentially converted to 4-nitrobenzaldehyde and 4-nitrobenzoate.[1][2] The nitro group is subsequently reduced to a hydroxylamino group, which is then transformed into protocatechuate, a key intermediate that enters central metabolic pathways after ring cleavage.[1][2]

  • Reductive Pathway: This pathway is observed in bacteria like Mycobacterium sp. strain HL 4-NT-1.[3][4][5] It begins with the reduction of the nitro group to 4-hydroxylaminotoluene. This intermediate then undergoes an enzymatic rearrangement to form 6-amino-m-cresol, which is further metabolized.[3][6]

Q2: What are the major abiotic degradation pathways for 4-nitrotoluene?

A2: Abiotic degradation of 4-nitrotoluene in the environment is primarily driven by:

  • Photodegradation: In aqueous environments, 4-nitrotoluene can be degraded by UV radiation, especially in the presence of hydroxyl radicals generated from processes like UV/H₂O₂.[7][8] This process can lead to the formation of nitrophenols and other intermediates.[7] Sunlight can also induce the photolysis of nitroaromatic compounds, potentially forming nitrous acid.[9]

  • Ozonation: Ozonation is an effective chemical oxidation method for treating wastewater containing 4-nitrotoluene.[10] The process can be enhanced by catalysts like CaO or combined with sonolysis to increase the degradation rate and mineralization of the compound.[10][11]

Q3: What are the key safety precautions when handling 4-nitrotoluene?

A3: 4-nitrotoluene is a toxic compound and requires careful handling.[12][13][14] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[15]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition.[13][15]

  • Storage: Store in a cool, dry, well-ventilated place, away from heat, open flames, and incompatible substances like strong oxidants and acids.[14]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release into the environment.[13]

Q4: What are the primary strategies to prevent environmental contamination with 4-nitrotoluene?

A4: Prevention strategies focus on proper industrial handling and waste treatment:

  • Source Control: Implementing efficient production processes to minimize the generation of nitrotoluene by-products.

  • Wastewater Treatment: Employing effective wastewater treatment technologies such as biological treatment (e.g., activated sludge), ozonation, or advanced oxidation processes to degrade 4-nitrotoluene before discharge.[10]

  • Waste Management: Proper disposal of contaminated soil and materials from industrial sites. Bioremediation techniques can be used for in-situ or ex-situ treatment of contaminated soil.[16]

  • Regulatory Compliance: Adhering to environmental regulations regarding the discharge and disposal of nitroaromatic compounds.

Q5: Are the degradation products of 4-nitrotoluene more or less toxic than the parent compound?

A5: The toxicity of degradation products can vary. For instance, the reduction of the nitro group can lead to the formation of amino compounds. While complete reduction to amino derivatives generally decreases mutagenicity, some intermediate metabolites of nitroaromatic compounds can be more toxic than the parent compound.[17][18] For example, hydroxylamino intermediates are known to be reactive. Therefore, a complete toxicological assessment of the degradation pathway is crucial.

II. Troubleshooting Guide for Experimental Work

This section addresses common issues encountered during the study of 4-nitrotoluene degradation.

Problem 1: Low or No Degradation in Bioremediation Experiments
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Microbial Strain 1. Verify the metabolic capabilities of your chosen strain for 4-nitrotoluene degradation. 2. Consider using a microbial consortium from a contaminated site.Not all microorganisms can degrade nitroaromatic compounds. Some strains may only co-metabolize them in the presence of another carbon source.[3]
Substrate Toxicity 1. Determine the toxicity threshold of 4-nitrotoluene for your microbial culture. 2. Start with a lower concentration of 4-nitrotoluene and gradually increase it.High concentrations of 4-nitrotoluene can be inhibitory or toxic to microbial growth, halting degradation.[18]
Nutrient Limitation 1. Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients. 2. Analyze the medium for nutrient depletion over time.Microbial growth and enzymatic activity are dependent on the availability of essential nutrients.[16]
Non-Optimal pH or Temperature 1. Monitor and maintain the optimal pH and temperature for your microbial strain throughout the experiment.Enzymatic activities are highly sensitive to pH and temperature. Deviations from the optimum can significantly reduce degradation rates.
Lack of Induction 1. If using an inducible degradation pathway, ensure the presence of the inducer molecule. For example, in some Pseudomonas strains, 4-nitrobenzoate can act as an inducer.[1][2]Some degradation pathways are not constitutively expressed and require the presence of an inducer to be activated.[1][2]
Problem 2: Inconsistent Analytical Results (HPLC/GC)
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Peak Shape (Tailing or Fronting) 1. Check for column contamination or degradation. 2. Ensure the mobile phase pH is appropriate for the analytes. 3. Reduce sample injection volume to avoid overloading.[19]Peak tailing can result from strong interactions between the analyte and active sites on the stationary phase. Peak fronting can be a sign of column overloading.[19]
Shifting Retention Times 1. Ensure consistent mobile phase composition and flow rate. 2. Use a column thermostat to maintain a stable temperature.[20][21] 3. Allow for adequate column equilibration time between runs.[20]Retention time is sensitive to changes in mobile phase composition, flow rate, and temperature.[20][22]
Ghost Peaks 1. Clean the injector and column. 2. Run blank gradients to identify the source of contamination. 3. Use high-purity solvents and freshly prepared mobile phases.Ghost peaks are often due to contamination in the sample, mobile phase, or HPLC system, or from carryover from a previous injection.
Poor Resolution of Isomers 1. Optimize the mobile phase composition. 2. Try a different column with a different stationary phase chemistry. 3. Adjust the temperature to alter selectivity.Nitrotoluene isomers can be challenging to separate. Method optimization is often required to achieve baseline resolution.[23][24][25]

III. Visualizing the Pathways and Workflows

Degradation Pathways

The following diagrams illustrate the known primary microbial degradation pathways of 4-nitrotoluene.

a cluster_pseudomonas Oxidative Pathway (e.g., Pseudomonas sp.) 4-Nitrotoluene 4-Nitrotoluene 4-Nitrobenzyl alcohol 4-Nitrobenzyl alcohol 4-Nitrotoluene->4-Nitrobenzyl alcohol Methyl group oxidation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzyl alcohol->4-Nitrobenzaldehyde 4-Nitrobenzoate 4-Nitrobenzoate 4-Nitrobenzaldehyde->4-Nitrobenzoate 4-Hydroxylaminobenzoate 4-Hydroxylaminobenzoate 4-Nitrobenzoate->4-Hydroxylaminobenzoate Nitro group reduction Protocatechuate Protocatechuate 4-Hydroxylaminobenzoate->Protocatechuate Ring Cleavage Products Ring Cleavage Products Protocatechuate->Ring Cleavage Products Dioxygenase

Caption: Oxidative degradation of 4-Nitrotoluene.

b cluster_mycobacterium Reductive Pathway (e.g., Mycobacterium sp.) 4-Nitrotoluene 4-Nitrotoluene 4-Hydroxylaminotoluene 4-Hydroxylaminotoluene 4-Nitrotoluene->4-Hydroxylaminotoluene Nitro group reduction 6-Amino-m-cresol 6-Amino-m-cresol 4-Hydroxylaminotoluene->6-Amino-m-cresol Enzymatic Rearrangement Ring Cleavage Products Ring Cleavage Products 6-Amino-m-cresol->Ring Cleavage Products Dioxygenase

Caption: Reductive degradation of 4-Nitrotoluene.

Experimental Workflow

This diagram outlines a typical workflow for a bioremediation study of 4-nitrotoluene.

c cluster_workflow Bioremediation Experimental Workflow A Microbial Culture Preparation C Inoculation A->C B Bioreactor Setup (Medium + 4-NT) B->C D Incubation (Controlled Temp, pH, Aeration) C->D E Time-course Sampling D->E F Sample Preparation (Extraction/Filtration) E->F G Analytical Quantification (HPLC/GC-MS) F->G H Data Analysis G->H

Caption: Workflow for a 4-Nitrotoluene bioremediation study.

IV. Detailed Experimental Protocols

Protocol 1: Quantification of 4-Nitrotoluene and its Metabolites by HPLC

This protocol provides a general method for the analysis of 4-nitrotoluene and its degradation products. Method optimization will be required based on the specific metabolites of interest and the sample matrix.

  • Sample Preparation:

    • For aqueous samples, filter through a 0.22 µm syringe filter to remove particulates and microbial cells.

    • For soil samples, perform a solvent extraction (e.g., with acetonitrile or methanol), followed by centrifugation and filtration of the supernatant.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 254 nm.

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a series of standard solutions of 4-nitrotoluene and any available metabolite standards in the mobile phase.

    • Generate a calibration curve by plotting peak area against concentration for each compound.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the compounds of interest by comparing their retention times and peak areas to the calibration standards.

Protocol 2: Bioremediation of 4-Nitrotoluene in a Liquid Culture

This protocol outlines a basic batch experiment to assess the biodegradation of 4-nitrotoluene by a specific microbial strain.

  • Medium Preparation:

    • Prepare a suitable mineral salts medium for the chosen microbial strain.

    • Autoclave the medium and allow it to cool.

  • Inoculum Preparation:

    • Grow the microbial strain in a suitable liquid medium to the late exponential phase.

    • Harvest the cells by centrifugation and wash them with sterile mineral salts medium to remove any residual carbon source.

    • Resuspend the cells in the mineral salts medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup:

    • In sterile flasks, add the mineral salts medium.

    • Add 4-nitrotoluene from a sterile stock solution to the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared cell suspension.

    • Include control flasks:

      • A sterile control (medium + 4-NT, no inoculum) to check for abiotic degradation.

      • A biotic control (medium + inoculum, no 4-NT) to monitor the health of the culture.

  • Incubation and Sampling:

    • Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the strain.

    • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • At each time point, measure the OD₆₀₀ to monitor cell growth and collect a sample for chemical analysis.

  • Analysis:

    • Process and analyze the samples using the HPLC method described in Protocol 1 to determine the concentration of 4-nitrotoluene and any detectable metabolites over time.

V. References

  • Haigler, B. E., & Spain, J. C. (1998). A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain. Applied and Environmental Microbiology, 64(2), 446-452. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-Nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Spiess, T., Deshpande, S., & Fetzner, S. (1998). A new 4-nitrotoluene degradation pathway in a Mycobacterium strain. Applied and Environmental Microbiology, 64(2), 446-452. [Link]

  • He, Z., & Spain, J. C. (1998). Reactions Involved in the Lower Pathway for Degradation of 4-Nitrotoluene by Mycobacterium Strain HL 4-NT-1. Journal of Bacteriology, 180(9), 2502-2506. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239–2243. [Link]

  • Spiess, T., Deshpande, S., & Fetzner, S. (1998). A new 4-nitrotoluene degradation pathway in a Mycobacterium strain. Applied and Environmental Microbiology, 64(2), 446-452. [Link]

  • Li, X., Zhao, F., & Zhang, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239–2243. [Link]

  • Parales, R. E., Ditty, J. L., & Harwood, C. S. (2000). Pathways for 4-nitrotoluene and 4-nitrobenzoate degradation in P. putida TW3 and Pseudomonas sp. strain 4NT. ResearchGate. [Link]

  • Li, X., Zhao, F., & Zhang, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • Loba Chemie. (2015). 4-NITROTOLUENE FOR SYNTHESIS MSDS. [Link]

  • Chen, H., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Mohammadi, S., et al. (2020). Kinetic Investigation of Degradation of 4-Nitrotoluene in Aqueous Environment by MnO2/Clinoptilolite/O3 Process. SID. [Link]

  • Sisco Scientific. (n.d.). Material safety data sheet - 4-nitro toluene 98%. [Link]

  • McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry. [Link]

  • McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. PubMed. [Link]

  • Feltes, J., et al. (2006). Identification and determination of trinitrotoluenes and their degradation products using liquid chromatography–electrospray ionization mass spectrometry. ResearchGate. [Link]

  • IPCS. (n.d.). p-NITROTOLUENE. [Link]

  • HPC Standards. (n.d.). 4-Nitrotoluene Solution (Solvent: Methanol). [Link]

  • Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. PubMed. [Link]

  • Leungsakul, T., et al. (2011). Evolution of a new bacterial pathway for 4-nitrotoluene degradation. PubMed. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. ResearchGate. [Link]

  • Chen, W. S., & Huang, S. L. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI. [Link]

  • PubChem. (n.d.). 4-Nitrotoluene. [Link]

  • Mohammadi, S., et al. (2021). Kinetic Investigation of Degradation of 4-Nitrotoluene in Aqueous Environment by MnO2/Clinoptilolite/O3 Process. ResearchGate. [Link]

  • Ali, A., et al. (2008). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. ResearchGate. [Link]

  • Wikipedia. (n.d.). 4-Nitrotoluene. [Link]

  • Tabatabaie, S. M., et al. (2011). ENHANCEMENT OF 4-NITROPHENOL OZONATION IN WATER BY NANO ZnO CATALYST. Iran. J. Environ. Health. Sci. Eng., 8(4), 309-316. [Link]

  • Keika Ventures. (n.d.). Nitroaromatic Compounds by GC/FID. Analytical Method. [Link]

  • Sharma, A., & Jain, R. (2017). Bioremediation of Nitro-aromatics: An Overview. International Journal of Engineering and Applied Biosciences, 4(4), 45-53. [Link]

  • Wang, J., et al. (2019). Effective Degradation of Nitrotoluenes in Wastewater by Heterogeneous Catalytic Ozonation in the presence of Calcium Oxide. AIP Publishing. [Link]

  • Song, S., et al. (2007). Degradation of p-nitrotoluene in aqueous solution by ozonation combined with sonolysis. Journal of Hazardous Materials, 144(1-2), 432-436. [Link]

  • IARC. (1996). 2-Nitrotoluene, 3-Nitrotoluene, and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • U.S. EPA. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research, 11(9). [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. [Link]

  • FAO and UNEP. (2021). Global assessment of soil pollution. FAO. [Link]

  • Kalbe, U., et al. (2007). Concentrations of nitroaromatic compounds in the soil samples (mg/kg). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Selectivity in Reactions of 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitroso-2-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging reagent. Our goal is to provide you with in-depth, field-proven insights to enhance the selectivity of your reactions. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.

Understanding the Challenge: The Multifaceted Reactivity of this compound

This compound is a unique aromatic compound featuring three distinct and reactive functionalities on one benzene ring: a nitroso group, a nitro group, and a methyl group. This trifecta of reactive sites presents a significant challenge in achieving reaction selectivity. A reaction intended for one functional group can easily be complicated by side reactions at the others. This guide will provide a structured approach to understanding and controlling these competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three main centers of reactivity:

  • The Nitroso Group (-N=O): Highly electrophilic and prone to reduction, cycloaddition reactions (like hetero-Diels-Alder), and ene reactions.[1][2][3] It can also exist in a monomer-dimer equilibrium.[1]

  • The Nitro Group (-NO2): A strong electron-withdrawing group that can be reduced to an amine. It also deactivates the aromatic ring to electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.[4][5]

  • The Methyl Group (-CH3): Susceptible to oxidation to a carboxylic acid or an aldehyde.[6] The presence of the electron-withdrawing nitro group can increase the acidity of the benzylic protons, making the methyl group more reactive to certain bases and oxidizing agents.[5]

Q2: How do the electronic effects of the substituents influence reactivity?

A2: The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.[4] The nitroso group is also electron-withdrawing. The methyl group is a weak activating group, donating electron density via hyperconjugation. In electrophilic aromatic substitution, the directing effects of these groups will compete. Generally, activating groups have a more dominant directing effect than deactivating groups.[7]

Q3: Can the nitroso and nitro groups be reduced selectively?

A3: Yes, selective reduction is possible, but it requires careful choice of reagents and reaction conditions. Generally, the nitroso group is more easily reduced than the nitro group. However, some reagents can reduce both. Specific troubleshooting for selective reduction is discussed in the guide below.

Troubleshooting Guides: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during your experiments. Each guide follows a question-and-answer format to provide direct solutions to common challenges.

Guide 1: Issues with Selective Reduction

Problem: "I am trying to selectively reduce the nitro group to an amine, but I am also seeing reduction of the nitroso group."

Root Cause Analysis:

This is a common issue stemming from the fact that many reducing agents are not sufficiently selective to differentiate between the nitro and nitroso functionalities. The nitroso group is generally more susceptible to reduction.

Troubleshooting Protocol:

  • Reagent Selection is Key:

    • For selective nitro group reduction: Consider using catalytic hydrogenation with a carefully chosen catalyst (e.g., Pd/C) under controlled hydrogen pressure and temperature.[5] Alternatively, metal/acid systems like Sn/HCl or Fe/HCl can sometimes provide selectivity, though optimization is crucial.[5]

    • For highly selective nitroso group reduction: Mild reducing agents are preferred. Reagents like sodium dithionite (Na2S2O4) have been reported to selectively reduce aromatic nitroso groups to amines.

  • Reaction Condition Optimization:

    • Temperature: Begin your reductions at low temperatures (e.g., 0 °C to room temperature) to minimize over-reduction.

    • Stoichiometry: Use a stoichiometric amount of the reducing agent. An excess will likely lead to the reduction of both groups.

    • pH Control: The pH of the reaction can significantly influence the reduction potential of both the substrate and the reducing agent. For metal/acid reductions, the acidity needs to be carefully controlled.

Experimental Workflow for Selective Nitro Group Reduction:

StepActionRationale
1 Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).Ensure complete dissolution for a homogeneous reaction.
2 Add the catalyst (e.g., 5 mol% Pd/C).Catalytic hydrogenation is often a good starting point for nitro group reduction.
3 Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).Remove oxygen which can interfere with the catalyst.
4 Introduce hydrogen gas at a controlled pressure (e.g., 1-3 atm).Start with lower pressures to enhance selectivity.
5 Monitor the reaction closely by TLC or LC-MS.Over-reduction can occur if the reaction is left for too long.
6 Upon consumption of the starting material, filter the catalyst and isolate the product.Prompt work-up prevents further reaction.

Logical Flow for Troubleshooting Reduction:

start Start: Unselective Reduction Observed reagent Was a strong reducing agent used (e.g., LiAlH4, excess NaBH4)? start->reagent yes_strong Yes reagent->yes_strong no_strong No reagent->no_strong switch_reagent Switch to a milder or more selective reagent. - For Nitro -> Amine: Catalytic Hydrogenation (Pd/C) - For Nitroso -> Amine: Na2S2O4 yes_strong->switch_reagent conditions Are reaction conditions too harsh? (High temp, long reaction time) no_strong->conditions check_selectivity Re-evaluate product mixture for selectivity. switch_reagent->check_selectivity yes_harsh Yes conditions->yes_harsh no_harsh No conditions->no_harsh optimize_conditions Optimize conditions: - Lower temperature (start at 0 °C) - Monitor reaction closely - Use stoichiometric reagents yes_harsh->optimize_conditions no_harsh->check_selectivity optimize_conditions->check_selectivity start Start: Sluggish Cycloaddition & Dimerization temp Is the reaction run at room temperature or below? start->temp yes_cold Yes temp->yes_cold no_cold No temp->no_cold increase_temp Gently warm the reaction (e.g., 40-50 °C) to favor the monomer. yes_cold->increase_temp concentration Is the reaction run at high concentration? no_cold->concentration increase_temp->concentration yes_conc Yes concentration->yes_conc no_conc No concentration->no_conc dilute Run the reaction at higher dilution. yes_conc->dilute catalysis Consider screening mild Lewis acid catalysts. no_conc->catalysis dilute->catalysis slow_addition Employ slow addition of the nitroso compound to the diene solution. catalysis->slow_addition

Caption: Strategy for improving hetero-Diels-Alder reactions.

References

  • Wikipedia. Nitroso. [Link]

  • Organic Letters. Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. [Link]

  • ResearchGate. Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... [Link]

  • NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

  • UCL Discovery. Intramolecular ene reactions of functionalised nitroso compounds. [Link]

  • YouTube. Directing Effect of the Nitro Group in EAS. [Link]

  • PubMed. Isolation and characterization of a 4-nitrotoluene-oxidizing enzyme from activated sludge by a metagenomic approach. [Link]

  • Grokipedia. 4-Nitrotoluene. [Link]

  • Chemistry Stack Exchange. Directing effects of poly-substituted aromatic rings. [Link]

  • SID. Kinetic Investigation of Degradation of 4-Nitrotoluene in Aqueous Environment by MnO2/Clinoptilolite/O3 Process. [Link]

  • ResearchGate. (PDF) Synthesis of Nitroso, Nitro, and Related Compounds. [Link]

  • Chemical Communications (RSC Publishing). Regiodivergent formal [4+2] cycloaddition of nitrosoarenes with furanyl cyclopropane derivatives as 4π components. [Link]

  • RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. [Link]

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • PubMed. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling. [Link]

  • Inchem.org. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996). [Link]

  • American Chemical Society. Interactions of Organic Nitroso Compounds with Metals. [Link]

  • Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? [Link]

  • NIH. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • the nitro and nitroso groups.
  • Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. [Link]

  • Quora. In nitration of toluene, we get two products like 2, 4 dinitrotoluene and 2, 6 dinitrotoluene, and its ratio of production in nitration is 80:20. Why is this the case? [Link]

  • Wikipedia. 4-Nitrotoluene. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. [Link]

  • PubChem. 4-Nitrotoluene. [Link]

  • ResearchGate. Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. [Link]

  • How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene? [Link]

  • ResearchGate. Reduction of 4-nitrophenol catalyzed by nitroreductase. [Link]

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Technical Support Center: Managing Hazardous Waste from 4-Nitroso-2-nitrotoluene Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The management of hazardous waste from experiments involving 4-Nitroso-2-nitrotoluene requires a comprehensive understanding of its potential risks. Due to a lack of specific toxicological and safety data for this compound (CAS 82414-03-7)[1], this guide is formulated based on the well-documented hazards of its structural analogues: N-nitroso compounds and nitrotoluenes. This conservative approach is imperative to ensure the safety of all laboratory personnel. N-nitroso compounds are recognized for their carcinogenic properties, while nitrotoluenes are known for their toxicity and reactivity[2][3][4]. Therefore, all waste generated from experiments involving this compound must be treated as highly hazardous, and personnel must adhere to the strictest safety protocols.

This guide provides a structured, question-and-answer-based resource for researchers, scientists, and drug development professionals to safely manage and dispose of this hazardous waste.

Section 1: Hazard Assessment & Characterization

This section outlines the fundamental risks, providing the critical context for the stringent handling protocols that follow.

Q1: What are the primary hazards associated with this compound and its waste?

The primary hazards are inferred from its constituent functional groups: the N-nitroso group and the nitrotoluene core.

  • Carcinogenicity and Mutagenicity: N-nitroso compounds are a well-established class of potent carcinogens and mutagens[2][5]. It is imperative to assume that this compound shares these properties. The nitro group can be reduced in vivo to form nitroso and hydroxylamino intermediates, which are associated with toxicity and mutagenesis[6].

  • Toxicity: Nitrotoluenes are toxic if swallowed, inhaled, or absorbed through the skin[3][7]. A significant concern is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to cyanosis (blue-colored skin), headaches, dizziness, and nausea[4][8]. The substance may also cause damage to the liver and testes upon repeated exposure[3].

  • Reactivity and Instability: Nitrotoluenes can decompose upon heating, producing toxic fumes of nitrogen oxides (NOx)[3][9]. They may react violently with strong oxidizing agents, sulfuric acid, strong bases, and reducing agents, creating fire and explosion hazards[3][9].

Q2: Why is waste from these experiments classified as highly hazardous?

Waste from this compound experiments is classified as highly hazardous due to a combination of factors:

  • Inherent Toxicity: The active compound and its byproducts are presumed to be toxic and carcinogenic.

  • Environmental Persistence: Nitroaromatic compounds can be recalcitrant and are degraded slowly in the environment[6]. They are toxic to aquatic life[3].

  • Regulatory Scrutiny: Both N-nitroso compounds and hazardous chemical waste are strictly regulated by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[10][11][12]. All waste must be managed in accordance with these regulations.

Hazard Profile of Analogous Compounds
Compound Class Primary Hazards
N-Nitroso Compounds Potent carcinogenicity, mutagenicity[2][5].
4-Nitrotoluene Toxic (swallowing, inhalation, skin contact), organ damage (blood, liver, testes), methemoglobinemia, environmental toxicity, combustible, reactive with strong acids/oxidizers[3][8].
General Nitroaromatic Compounds Environmental persistence, toxicity to aquatic life, potential for explosive decomposition upon heating[6][9].
Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Adherence to proper controls is the first line of defense against exposure. The hierarchy of controls prioritizes eliminating the hazard, but in a research context where this is not possible, engineering controls and PPE are paramount.

Q3: What specific PPE is mandatory when handling this compound and its waste?

A comprehensive PPE ensemble is required to prevent all routes of exposure.

PPE Category Item Specification & Rationale
Hand Protection Double Nitrile GlovesDouble-gloving provides an extra layer of protection against potential tears and rapid permeation. Nitrile offers good chemical resistance[13].
Eye Protection Chemical Splash GogglesMust be worn at all times to protect against splashes.
Face ShieldRequired over goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk (e.g., transfers, spill clean-up)[13].
Body Protection Flame-Resistant Lab CoatShould be kept fully fastened.
Chemical-Resistant ApronWorn over the lab coat to provide an additional barrier against spills of corrosive or reactive reagents used in the experiment or for waste treatment[13].
Respiratory Protection Certified Chemical Fume HoodAll work must be conducted within a properly functioning and certified chemical fume hood to control vapor and aerosol inhalation[2][13][14].
NIOSH-Approved RespiratorMay be necessary for emergency situations like large spills outside of a fume hood. The type of cartridge should be selected based on consultation with your institution's Environmental Health & Safety (EHS) department[13].
Q4: What engineering controls are essential for these experiments?
  • Chemical Fume Hood: All handling, including weighing, solution preparation, and waste consolidation, must occur inside a certified fume hood[14]. Keep the sash at the lowest possible height during work.

  • Designated Work Area: Designate a specific area within the fume hood for the experiment to contain potential spills and prevent cross-contamination[13].

  • Ventilation: The laboratory must have adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be located nearby and be unobstructed[15][16].

HierarchyOfControls elimination Elimination (Not Feasible in Research) substitution Substitution (Use a less hazardous chemical) engineering Engineering Controls • Chemical Fume Hood • Designated Area admin Administrative Controls • Standard Operating Procedures (SOPs) • Training & Signage ppe Personal Protective Equipment (PPE) • Gloves, Goggles, Lab Coat, etc.

Hierarchy of Controls for Chemical Safety.
Section 3: Waste Handling & Segregation Protocols

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.

Q5: How should I collect and segregate waste streams from my experiment?

Waste must be segregated into distinct, clearly labeled containers. Never mix incompatible waste streams.

Step-by-Step Waste Collection Protocol:

  • Prepare Containers: Before starting your experiment, obtain and label the correct hazardous waste containers from your institution's EHS department.

  • Liquid Waste:

    • Collect all aqueous and organic liquid waste containing this compound, its precursors, or reaction byproducts in a dedicated, chemically compatible (e.g., glass or HDPE) container with a screw cap[2].

    • CRITICAL: Do not mix this waste with other waste streams, especially acidic or amine-containing wastes, which could promote hazardous reactions[2][3].

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels, silica gel) in a designated, labeled hazardous waste container, typically a plastic-lined pail or drum[13].

    • Double-bag this dry waste using sealable transparent bags before placing it in the final container[14].

  • Sharps Waste:

    • Any contaminated needles, syringes, or glass pipettes must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

Q6: What are the correct procedures for labeling and storing hazardous waste containers?
  • Labeling: All containers must be labeled with the words "HAZARDOUS WASTE," the full chemical names of all constituents (no abbreviations), their approximate percentages, and the date of accumulation[14].

  • Storage:

    • Keep containers tightly closed at all times, except when adding waste[3].

    • Store containers in a designated, well-ventilated satellite accumulation area within the lab.

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks[14].

    • Store away from incompatible materials, heat sources, and direct sunlight[3][17].

WasteSegregation exp Experiment Start liquid Contaminated Liquid Waste (Aqueous & Organic) exp->liquid solid Contaminated Solid Waste (Gloves, Paper Towels) exp->solid sharps Contaminated Sharps (Needles, Pipettes) exp->sharps cont_liquid Labeled Liquid Waste Container liquid->cont_liquid Collect Directly cont_solid Labeled Solid Waste Container solid->cont_solid Double Bag cont_sharps Labeled Sharps Container sharps->cont_sharps Place Carefully pickup EHS Disposal Pickup cont_liquid->pickup cont_solid->pickup cont_sharps->pickup

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Nitroso-2-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the case of substituted aromatics like 4-nitroso-2-nitrotoluene and its derivatives, the presence of multiple functional groups and the potential for isomerism present a significant analytical challenge. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of this class of compounds, grounded in the principles of spectroscopic analysis and supported by experimental data from closely related analogues. Our focus will be on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently assign the structure of this compound derivatives.

The Analytical Challenge: Distinguishing Isomers and Functional Groups

The primary challenge in confirming the structure of a this compound derivative lies in definitively establishing the substitution pattern on the toluene ring and confirming the presence and distinction of the nitro (-NO₂) and nitroso (-N=O) functional groups. Isomeric impurities, such as those with the nitro and nitroso groups in different positions, can have vastly different chemical and pharmacological properties, making their unambiguous identification critical.

This guide will walk you through a multi-faceted analytical approach, demonstrating how the synergistic use of NMR, IR, and MS can provide a comprehensive and self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the structure of a this compound derivative.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments and the interpretation of the resulting spectra are guided by the expected electronic effects of the nitro and nitroso substituents. Both are electron-withdrawing groups, which will deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). The relative positions of these groups will dictate the specific chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectrum of this compound
  • Aromatic Protons: We expect three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the nitro group (at position 3) will be the most deshielded. The proton between the two functional groups (at position 3) will likely experience the strongest deshielding effects. The coupling constants between adjacent protons (typically 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling) will be crucial for assigning the specific positions of the protons on the ring.

  • Methyl Protons: The methyl group protons will appear as a singlet, likely in the range of 2.4-2.7 ppm.[2]

Predicted ¹³C NMR Spectrum of this compound

Similarly, the ¹³C NMR spectrum can be predicted by considering the substituent effects on the aromatic carbons.

  • Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro and nitroso groups will be significantly deshielded and appear at the highest chemical shifts in the aromatic region (140-160 ppm). The other aromatic carbons will also be shifted downfield compared to unsubstituted toluene.

  • Methyl Carbon: The methyl carbon will appear as a single peak at a characteristic chemical shift, likely around 20-22 ppm.[2]

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans for adequate signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. The distinct vibrational frequencies of the nitro and nitroso groups provide a clear diagnostic tool for their confirmation.

Causality Behind IR Band Assignments

The positions of the IR absorption bands are directly related to the bond strengths and masses of the vibrating atoms. The N-O bonds in the nitro and nitroso groups have characteristic stretching frequencies that are sensitive to their electronic environment.

Key Diagnostic IR Bands
  • Nitro Group (-NO₂): Aromatic nitro compounds exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[3][4]

    • Asymmetric Stretch: Typically observed in the range of 1550-1475 cm⁻¹.

    • Symmetric Stretch: Typically observed in the range of 1360-1290 cm⁻¹.

  • Nitroso Group (-N=O): The N=O stretching vibration of a nitroso group attached to an aromatic ring gives rise to a strong absorption band in the region of 1500-1621 cm⁻¹.

The presence of both sets of these characteristic bands would provide strong evidence for the structure of this compound.

Experimental Protocol for FT-IR Analysis

Objective: To obtain a high-quality FT-IR spectrum to identify the key functional groups.

Methodology:

  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Causality in Mass Spectrometry Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments. For this compound, we can anticipate characteristic losses of the nitro and nitroso groups.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the this compound derivative.

  • Key Fragments: We can predict the following fragmentation pathways based on the behavior of related compounds:[5][6]

    • Loss of the nitroso group (-NO) resulting in an [M-30]⁺ fragment.

    • Loss of the nitro group (-NO₂) resulting in an [M-46]⁺ fragment.

    • Further fragmentation of the aromatic ring.

Experimental Protocol for GC-MS Analysis

Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS System Setup:

    • Use a gas chromatograph (GC) coupled to a mass spectrometer (MS).

    • Select an appropriate GC column (e.g., a non-polar column like DB-5ms).

    • Set the GC oven temperature program to ensure good separation and peak shape.

    • Set the MS to operate in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The MS will acquire mass spectra across the GC run.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the expected losses.

Comparative Analysis of Techniques

Technique Strengths for this compound Analysis Limitations
NMR Spectroscopy - Provides unambiguous structural information on the substitution pattern. - Differentiates between isomers. - Quantitative capabilities.- Lower sensitivity compared to MS. - Requires pure samples for clear spectra.
IR Spectroscopy - Excellent for confirming the presence of both nitro and nitroso functional groups. - Fast and non-destructive.- Does not provide information on the connectivity of atoms or isomer differentiation. - Overlapping bands can sometimes complicate interpretation.
Mass Spectrometry - Confirms the molecular weight of the compound. - Fragmentation pattern provides structural clues. - High sensitivity.- Isomers may have similar fragmentation patterns. - Does not definitively establish the substitution pattern on its own.

Visualization of Analytical Workflows and Structures

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Interpretation Correlate Spectroscopic Data NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Confirm Structure Interpretation->Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of a new chemical entity.

Predicted Mass Spectrometry Fragmentation

G M [M]⁺˙ (m/z = 166) M_NO [M-NO]⁺ (m/z = 136) M->M_NO -NO M_NO2 [M-NO₂]⁺ (m/z = 120) M->M_NO2 -NO₂ Further_Fragments Further Fragments M_NO->Further_Fragments M_NO2->Further_Fragments

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Certainty

The structural confirmation of this compound derivatives requires a multi-pronged analytical strategy. While no single technique can provide all the necessary information, the synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry creates a robust and self-validating system for unambiguous structure elucidation. By carefully interpreting the data from each technique and understanding the underlying chemical principles, researchers can confidently confirm the structure of their target compounds, ensuring the integrity and reliability of their scientific endeavors. This guide provides the foundational knowledge and practical protocols to navigate the analytical challenges posed by this class of molecules.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 65). IARC. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene. PubChem. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Nitrotoluene. [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. [Link]

  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308–1314. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • Lozovoy, V. V., Zhu, X., Gunaratne, T. C., & Dantus, M. (2005). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. [Link]

  • NIST. (n.d.). 4-Chloro-2-nitrotoluene. NIST Chemistry WebBook. [Link]

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A Comparative Guide to 4-Nitroso-2-nitrotoluene: Properties, Reactivity, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing Substituted Nitrosoaromatics

In the landscape of pharmaceutical development and chemical synthesis, the characterization of low-level impurities and novel intermediates is paramount for ensuring safety and efficacy. Aromatic nitroso compounds, a class of molecules containing the reactive nitroso (-N=O) functional group, present a unique analytical challenge.[1] They can arise as synthetic intermediates, byproducts, or metabolites of nitroaromatic precursors. Due to the well-documented carcinogenic potential of many N-nitroso compounds, their detection and toxicological assessment are of critical regulatory importance.[2]

This guide provides a comparative analysis of 4-Nitroso-2-nitrotoluene, a specific yet under-characterized C-nitroso aromatic compound. Given the scarcity of published experimental data for this molecule, we will place it in context with structurally related and well-understood compounds. Our objective is to leverage established knowledge of these analogues to infer potential properties and to provide robust, field-proven analytical protocols for its comprehensive characterization. We will explore its relationship with key comparators: the structurally analogous 2,4-Dinitrotoluene (DNT) , the parent compound 4-Nitrotoluene , and the archetypal carcinogen N-Nitrosodimethylamine (NDMA) . This approach allows us to build a predictive framework for its behavior and to outline the necessary experimental workflows for its definitive analysis.

Section 1: Physicochemical Profile of this compound

This compound (CAS: 82414-03-7) is an organic compound featuring a toluene backbone substituted with both a nitro group (-NO2) at position 2 and a nitroso group (-N=O) at position 4.[3] This substitution pattern creates an electron-deficient aromatic system, which is expected to significantly influence its reactivity and biological activity.

While comprehensive experimental data remains limited, its fundamental computed properties can be established.

Computed Physicochemical Properties

Property Value Source
CAS Number 82414-03-7 [3]
Molecular Formula C₇H₆N₂O₃ [4]
Molecular Weight 166.13 g/mol [4]
InChIKey ZSCJZIDMDQTVQL-UHFFFAOYSA-N [3]
Topological Polar Surface Area 75.2 Ų [3]
Hydrogen Bond Acceptor Count 4 [3]

| Canonical SMILES | CC1=C(C=C(C=C1)N=O)[O-] |[3] |

A critical observation is the absence of publicly available, experimentally verified data for key parameters such as melting point, boiling point, and toxicological endpoints (e.g., LD50). This data gap necessitates a comparative approach to predict its behavior and underscores the importance of the analytical protocols detailed later in this guide.

Caption: Molecular structure of this compound.

Section 2: Comparative Framework: Rationale for Comparator Selection

To build a robust profile for an under-characterized compound, the selection of appropriate comparators is crucial. Our choices are based on structural similarity and the availability of extensive data, allowing for meaningful extrapolation.

  • 4-Nitrotoluene: As the parent compound lacking the second nitro group and having a nitro instead of a nitroso group at the 4-position, it provides a baseline for understanding the impact of these functional groups on the toluene backbone. It is a widely used industrial chemical with a comprehensive safety and reactivity profile.[5][6]

  • 2,4-Dinitrotoluene (DNT): This compound is an important isomer of dinitrotoluene and is structurally very similar to our target molecule, differing only by the presence of a nitro (-NO2) group instead of a nitroso (-NO) group at the 4-position. DNT is a well-known toxicant, and this comparison is vital for dissecting the specific contribution of the nitroso moiety to overall biological activity.

  • N-Nitrosodimethylamine (NDMA): As a simple, volatile N-nitrosamine, NDMA is one of the most extensively studied genotoxic carcinogens.[2] It serves as a benchmark for the inherent hazards associated with the nitroso functional group, particularly its mechanism of metabolic activation to a DNA-damaging species. Although it is an N-nitroso compound and our target is a C-nitroso compound, the comparison is essential for discussing the analytical challenges and toxicological potential of the -N=O group.

Section 3: Comparative Physicochemical and Toxicological Data

The table below summarizes key experimental data for our selected comparators. This data provides a foundation for estimating the potential properties and hazards of this compound.

Table 1: Physicochemical and Toxicological Properties of Comparator Compounds

Property 4-Nitrotoluene 2,4-Dinitrotoluene N-Nitrosodimethylamine (NDMA)
CAS Number 99-99-0 121-14-2 62-75-9
Molecular Formula C₇H₇NO₂ C₇H₆N₂O₄ C₂H₆N₂O
Molecular Weight 137.14 g/mol 182.14 g/mol 74.08 g/mol
Melting Point 52-54 °C[7] 66-70 °C N/A (Liquid)
Boiling Point 238 °C[8] 300 °C (decomposes) 151-153 °C
Water Solubility 0.35 g/L (20 °C)[5] 0.27 g/L (22 °C) Miscible
logP 2.37[9] 1.98 -0.57
Oral LD50 (Rat) 1960 mg/kg[7] 268 mg/kg 27-41 mg/kg

| Carcinogenicity | IARC Group 3 (Not classifiable)[10] | IARC Group 2B (Possibly carcinogenic) | IARC Group 2A (Probably carcinogenic)[2] |

Expert Analysis & Inferences for this compound:

  • Physical State: With a molecular weight between that of 4-nitrotoluene and DNT, it is likely to be a solid at room temperature.

  • Solubility: The presence of two polar functional groups (nitro and nitroso) suggests its water solubility might be slightly higher than that of 4-nitrotoluene but likely lower than DNT, remaining poorly soluble overall. Its logP would likely fall in the 2.0-2.5 range.

  • Toxicity: This is the area of greatest concern. The nitroso group is strongly associated with genotoxicity. While C-nitroso compounds may have different metabolic activation pathways than N-nitrosamines like NDMA, they are often reactive. The toxicity of this compound is predicted to be significantly higher than that of 4-Nitrotoluene and potentially comparable to, or greater than, that of 2,4-DNT. It should be handled as a probable carcinogen until proven otherwise.

Section 4: Synthetic Pathways and Chemical Reactivity

Understanding the potential formation routes of this compound is key to controlling its presence as an impurity. C-nitroso compounds can be synthesized via several methods, most commonly through the controlled oxidation of N-arylhydroxylamines or the reduction of nitroaromatics.[11] A plausible laboratory-scale synthesis could involve the diazotization of 2-nitro-4-aminotoluene followed by a reduction step.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reagents2 Step 2: Reduction/Conversion cluster_product Final Product start 2-Nitro-4-aminotoluene intermediate Diazonium Salt start->intermediate Reaction reagent1 NaNO₂, HCl (0-5 °C) reagent1->intermediate product This compound intermediate->product Reaction reagent2 e.g., SO₂/CuCl₂ or other mild reducing agent reagent2->product

Caption: Plausible synthetic pathway for this compound.

Reactivity Insights:

  • Nitro Group (-NO₂): This group is a strong electron-withdrawing group and is relatively stable. Its primary reactivity involves reduction to an amine (-NH₂) group, a common step in the synthesis of dyes and pharmaceuticals.[12]

  • Nitroso Group (-N=O): This group is far more reactive. C-nitroso compounds can participate in a monomer-dimer equilibrium, where the monomeric form is typically a deep green or blue color.[11] It is also susceptible to oxidation (to a nitro group) and reduction (to a hydroxylamine or amine). Its electrophilic nitrogen atom makes it a target for nucleophilic attack. This inherent reactivity is closely linked to its potential for biological interactions and toxicity.

Section 5: Recommended Analytical and Experimental Protocols

To address the data gap for this compound, rigorous analytical characterization is required. The following protocols are designed as self-validating systems for definitive identification, quantification, and preliminary toxicological assessment.

Protocol 1: Identification and Quantification by LC-HRMS

Causality: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for identifying and quantifying trace-level impurities like nitroso compounds in complex matrices.[13] Its high selectivity allows for the differentiation of isomers and impurities, while its high mass accuracy provides confident elemental composition for the identification of unknown peaks. This method is adapted from FDA protocols for nitrosamine analysis in pharmaceuticals.[13]

Methodology:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the this compound reference standard in acetonitrile.

    • Perform serial dilutions in a 50:50 water:acetonitrile mixture to create calibration standards ranging from 1.0 µg/mL down to 0.5 ng/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the test article (e.g., drug substance, reaction mixture).

    • Dissolve in 10 mL of diluent (e.g., 50:50 water:acetonitrile).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial.

  • LC-HRMS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 stationary phase, e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm. The use of a high-coverage, end-capped C18 phase is critical for retaining small polar molecules.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Orbitrap or Q-TOF based HRMS instrument.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Resolution: > 60,000.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan for identification and targeted SIM or PRM for quantification, monitoring the exact mass of the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Confirm the identity of the peak in the sample by matching the retention time and high-resolution mass spectrum (< 5 ppm mass error) with the reference standard.

    • Quantify the amount of this compound using the calibration curve generated from the reference standards. The limit of quantification (LOQ) should be established according to regulatory guidelines (e.g., ≤10% of the acceptable limit for omission testing).[14]

Protocol 2: Mutagenicity Assessment via Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a well-established, rapid screen for determining the mutagenic potential of a chemical.[15] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result, indicated by a significant increase in revertant colonies, suggests the compound can cause point mutations in DNA and is a potential carcinogen. Many nitroaromatic and nitroso compounds are known mutagens, but often require metabolic activation to exert their effect.[16][17] Therefore, the test must be run both with and without an exogenous metabolic activation system (S9 fraction).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis A Prepare test compound dilutions (e.g., in DMSO) D Combine bacteria, test compound, and either S9 mix or buffer A->D B Prepare S. typhimurium cultures (e.g., TA98, TA100) B->D C Prepare S9 mix (for metabolic activation) and control buffer C->D E Incubate mixture at 37°C (Pre-incubation method) D->E F Add molten top agar (with trace histidine) E->F G Pour onto minimal glucose agar plates F->G H Incubate plates at 37°C for 48-72 hours G->H I Count revertant colonies (his+ revertants) H->I J Compare counts to negative control (solvent only) I->J K Assess for dose-response relationship and cytotoxicity J->K

Caption: Experimental workflow for the Ames mutagenicity test.

Methodology:

  • Strain Selection: Use Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens), as they are sensitive to nitroaromatics.

  • Metabolic Activation: Prepare a liver S9 fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

  • Dose Selection: Perform a preliminary range-finding study to determine cytotoxic concentrations. The main experiment should use at least five dose levels of this compound, typically in a semi-log series.

  • Test Procedure (Pre-incubation method):

    • For each dose level, prepare tubes in triplicate for both "+S9" and "-S9" conditions.

    • To each tube, add:

      • 0.1 mL of the bacterial culture.

      • 0.05 mL of the test compound dilution (or solvent control).

      • 0.5 mL of S9 mix (for +S9) or phosphate buffer (for -S9).

    • Vortex gently and pre-incubate at 37 °C for 20-30 minutes.

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex, and immediately pour onto the surface of a minimal glucose agar plate.

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37 °C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • Include negative (solvent) and positive controls (e.g., 2-nitrofluorene for -S9/TA98, sodium azide for -S9/TA100, and 2-aminoanthracene for +S9 conditions) to validate the experiment.

  • Data Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Conclusion and Future Directions

This compound represents a molecule at the intersection of industrial chemistry and toxicology. While its physicochemical and toxicological profile is largely unwritten, a comparative analysis with well-characterized analogues like 4-nitrotoluene, 2,4-dinitrotoluene, and NDMA provides a strong basis for predictive assessment. Structurally, it combines the features of a nitroaromatic with the highly reactive nitroso moiety, suggesting it should be handled with significant caution as a potential mutagen and carcinogen.

The primary challenge is the current lack of empirical data. The detailed LC-HRMS and Ames test protocols provided in this guide offer a clear and robust pathway for closing this knowledge gap. Executing these experiments is the essential next step for any researcher, scientist, or drug development professional encountering this compound. The resulting data will be critical for conducting accurate risk assessments, establishing safe handling procedures, and ensuring regulatory compliance in any application where this compound may be present.

References

  • Vertex AI Search. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. Accessed January 14, 2026.
  • Vertex AI Search. Exploring 4-Nitrotoluene: Properties, Applications, and Industry Insights. Accessed January 14, 2026.
  • AquigenBio. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY. Accessed January 14, 2026.
  • Wikipedia. 4-Nitrotoluene. Accessed January 14, 2026.
  • AquigenBio. Synthesis of Nitroso Compounds: A Practical Guide. Accessed January 14, 2026.
  • FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Accessed January 14, 2026.
  • Vertex AI Search. Winning Strategies to Develop an Analytical Method for Nitrosamines. Accessed January 14, 2026.
  • Guidechem. This compound 82414-03-7 wiki. Accessed January 14, 2026.
  • Wikipedia. Nitroso. Accessed January 14, 2026.
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  • PubMed. Carcinogenicity and mutagenicity of N-nitroso compounds. Accessed January 14, 2026.
  • ResearchGate. Detection of mutagenicity in N-nitroso compounds with the Ames Test. Accessed January 14, 2026.
  • ResearchGate. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Accessed January 14, 2026.
  • Miljøstyrelsen. 5 Environmental and health hazards of 4-nitrotoluene. Accessed January 14, 2026.
  • Chemsrc. 4-Nitrotoluene | CAS#:99-99-0. Accessed January 14, 2026.
  • PubChem. 4-Nitrotoluene. Accessed January 14, 2026.
  • PubChem. Toluene, 4-nitro-2-nitroso-. Accessed January 14, 2026.
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Navigating the Analytical Frontier: A Comparative Guide to Validating Methods for 4-Nitroso-2-nitrotoluene in the Absence of Commercial Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rigorous control of potential genotoxic impurities, such as nitrosamines, is a critical aspect of modern pharmaceutical development and manufacturing. 4-Nitroso-2-nitrotoluene, a potential process impurity or degradant, falls into this category of high-concern substances. However, the path to establishing a robust and reliable analytical method for its quantification is often hampered by a significant and immediate challenge: the lack of a commercially available certified reference standard. This guide provides a strategic and scientifically grounded approach to this problem. We will not merely present a method, but a comprehensive roadmap for the development and validation of an analytical procedure for this compound, treating it as a case study for novel or uncharacterized impurities. The core of this guide is a comparative analysis of potential analytical techniques, culminating in a detailed protocol for the recommended approach, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a thorough discussion of the validation process in the context of a custom-synthesized reference standard.

The Imperative of the Reference Standard

Addressing the Reference Standard Gap: Custom Synthesis

When a certified reference standard is not commercially available, the most viable and scientifically sound approach is custom synthesis . Several specialized chemical laboratories and contract research organizations (CROs) offer services for the synthesis of non-catalogue compounds, including potential impurities and metabolites.[1][2][3][4][5] These services can provide a high-purity standard, often with a comprehensive certificate of analysis detailing its identity and purity, which is essential for its use in method validation. While in-house synthesis is a theoretical possibility, drawing upon known nitration chemistries of toluene derivatives, the complexities of synthesis, purification, and full characterization to the level required for a reference standard make outsourcing to a specialized provider the more pragmatic and efficient choice for most laboratories.[6][7][8]

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is paramount, especially for a potential genotoxic impurity where trace-level detection is required.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of nitrosamines and other trace-level genotoxic impurities, LC-MS/MS is the undisputed gold standard.[1][3][9] Its unparalleled sensitivity, selectivity, and specificity make it the most suitable technique for the quantification of this compound.

Scientific Rationale for Selecting LC-MS/MS:

  • Sensitivity: Genotoxic impurities must be controlled at very low levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range relative to the active pharmaceutical ingredient (API). LC-MS/MS offers the necessary sensitivity to achieve these low detection and quantification limits.

  • Selectivity: Pharmaceutical matrices are often complex. LC-MS/MS provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM), which minimizes the potential for interference from other components in the sample.

  • Specificity: The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identity of the analyte.

Alternative Methodologies: A Critical Evaluation
Method Principle Applicability for this compound Limitations
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separation by liquid chromatography and detection by UV absorbance.Potentially suitable for higher concentration levels, but not for trace analysis of a genotoxic impurity.Insufficient sensitivity for trace-level quantification. Lack of specificity; co-eluting impurities with similar UV spectra can lead to inaccurate results.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography and detection by mass spectrometry.May be applicable if this compound is sufficiently volatile and thermally stable.Potential for thermal degradation of the analyte in the injector port. May require derivatization, adding complexity to the sample preparation.

Based on this comparison, a validated LC-MS/MS method is the only approach that can provide the required level of confidence for the determination of this compound at trace levels in pharmaceutical samples.

A Proposed LC-MS/MS Method for this compound

The following is a proposed LC-MS/MS method, based on established methodologies for similar nitrosamine compounds. This method should be considered a starting point for development and will require optimization and full validation.

Parameter Proposed Condition
LC System UPLC/UHPLC system
Column C18 reversed-phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by infusion of the synthesized reference standard. A plausible transition would be based on the protonated molecule [M+H]+ and a characteristic fragment ion.

The Validation Roadmap: A Guide for Novel Impurities

The validation of the analytical method for this compound must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] The following sections detail the validation parameters and provide specific considerations for working with a custom-synthesized reference standard.

Validation Parameters and Acceptance Criteria
Validation Parameter Objective Acceptance Criteria
Specificity To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of this compound in blank and placebo samples. Peak purity analysis of the analyte peak in stressed samples should demonstrate spectral homogeneity.
Linearity To demonstrate a linear relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy To demonstrate the closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
Precision (Repeatability & Intermediate Precision) To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10. Precision (RSD) at the LOQ should be ≤ 20%.
Robustness To demonstrate the reliability of an analytical method with respect to deliberate variations in method parameters.No significant impact on the results when small, deliberate changes are made to method parameters (e.g., flow rate, column temperature, mobile phase composition).

Experimental Protocols

Preparation of Standard and Sample Solutions

Note: The following protocols are illustrative and will require adaptation based on the specific sample matrix and the concentration of the synthesized reference standard.

5.1.1. Standard Stock Solution (assuming a 1 mg/mL custom-synthesized standard):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).

5.1.2. Working Standard Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected LOQ to 150% of the target specification limit.

5.1.3. Sample Preparation (for a drug product):

  • Accurately weigh a portion of the powdered drug product equivalent to a target concentration of the API (e.g., 10 mg/mL).

  • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

  • Vortex or sonicate to ensure complete extraction of the analyte.

  • Centrifuge to pelletize undissolved excipients.

  • Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.

Validation Experiments

The validation experiments should be conducted as per a pre-approved validation protocol, following the parameters outlined in Section 4.1.

Visualization of Workflows

Overall Workflow for Method Validation of a Novel Impurity

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Implementation A Identify Need for This compound Method B Commercial Standard Search (Result: Not Available) A->B C Custom Synthesis of Reference Standard B->C D Develop Proposed LC-MS/MS Method C->D E Execute Validation Protocol (ICH Q2(R1)) D->E F Analyze Validation Data E->F G Implement Validated Method for Routine Analysis F->G H Ongoing Method Performance Monitoring G->H

Caption: Workflow for validating an analytical method for a novel impurity.

Sample Preparation and Analysis Workflow

G A Weigh Sample B Add Extraction Solvent A->B C Vortex/Sonicate B->C D Centrifuge C->D E Filter Supernatant D->E F LC-MS/MS Analysis E->F

Caption: Sample preparation and analysis workflow.

Conclusion

The validation of an analytical method for a potential genotoxic impurity like this compound, particularly in the absence of a commercial certified reference standard, demands a meticulous and scientifically rigorous approach. This guide has outlined a comprehensive strategy, emphasizing the critical first step of obtaining a high-purity reference standard through custom synthesis. The proposed LC-MS/MS methodology offers the necessary sensitivity and selectivity for trace-level quantification, and the detailed validation roadmap, aligned with ICH guidelines, provides a clear path to establishing a robust and reliable method. By following this guide, researchers and drug development professionals can confidently navigate the analytical challenges posed by novel impurities, ensuring the safety and quality of pharmaceutical products.

References

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  • Satti, P., Vallamkonda, B., Sharma, S., & Vinod, K. (2025). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Pure and Applied Chemistry.
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  • Pathak, M., Sharma, D., Agrawal, S., & Patel, D. (2024). Evaluation of Various Potential Genotoxic Nitrosamine Impurities by Using Validated Ultra. Journal of Chemical Health Risks, 14(1), 106-118.
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A Comparative Guide to the Cross-Reactivity of 4-Nitroso-2-nitrotoluene in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of 4-Nitroso-2-nitrotoluene in key biological assays relevant to drug development and chemical safety assessment. Due to a notable lack of direct experimental data for this compound in publicly available literature, this document establishes a predictive framework based on the known biological activities of structurally analogous compounds, namely 4-nitrotoluene and other nitroaromatic and N-nitroso compounds. We will explore the established methodologies for assessing mutagenicity, genotoxicity, and protein binding, offering insights into the anticipated behavior of this compound and underscoring the critical need for direct empirical investigation.

Introduction: The Toxicological Significance of Nitroaromatic and N-Nitroso Moieties

Nitroaromatic compounds are a class of chemicals widely used in various industries, including the synthesis of dyes, explosives, and pharmaceuticals.[1] Their biological activity is often linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules like DNA and proteins.[2] The introduction of a nitroso group, forming an N-nitroso compound, can further heighten toxicological concern, as many compounds in this class are known mutagens and carcinogens.[3]

This compound possesses both a nitro and a nitroso functional group attached to a toluene backbone. This unique structure suggests a potential for complex biological interactions and cross-reactivity in various assays. Understanding this potential is crucial for researchers and drug development professionals to anticipate and interpret experimental results accurately.

Mutagenicity Assessment: The Ames Test and Predictive Insights

The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genotoxicity testing, designed to detect a chemical's ability to induce mutations in the DNA of several strains of Salmonella typhimurium and Escherichia coli.[4] The assay is conducted with and without an exogenous metabolic activation system (typically a rat or hamster liver S9 fraction) to mimic mammalian metabolism.[5]

Anticipated Reactivity of this compound in the Ames Test
  • 4-Nitrotoluene: Studies on 4-nitrotoluene have shown mixed results in the Ames test. Some reports indicate it is not genotoxic in yeast[6], while a material safety data sheet for 4-nitrotoluene mentions a positive result in the Ames test with S. typhimurium.[7] This suggests that the metabolic activation pathway is critical for its mutagenic potential.

  • N-Nitroso Compounds: Many N-nitroso compounds are potent mutagens in the Ames test, often requiring metabolic activation by liver S9 enzymes.[5][8] The sensitivity of the Ames test for N-nitrosamines can be enhanced by using specific protocols, such as the pre-incubation method and hamster liver S9.[4][5]

Given the presence of both nitro and nitroso groups, it is highly probable that this compound would be mutagenic in the Ames test, particularly in the presence of a metabolic activation system. The reduction of the nitro group and potential denitrosation or activation of the nitroso group could lead to the formation of DNA-reactive electrophiles.

Recommended Ames Test Protocol for this compound

A robust assessment of this compound would necessitate a comprehensive Ames test protocol compliant with OECD Guideline 471.[9]

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[5]

  • Metabolic Activation: The test should be performed with and without a liver S9 fraction from Aroclor 1254-induced rats or hamsters. Given the nature of N-nitroso compounds, hamster liver S9 is often more effective.[5][10]

  • Methodology: Both the plate incorporation and pre-incubation methods should be considered. The pre-incubation method is often more sensitive for detecting nitrosamines.[4]

  • Dose Selection: A preliminary toxicity test should be conducted to determine the appropriate concentration range. The main experiment should include a vehicle control, a positive control for each strain (with and without S9), and at least five concentrations of this compound.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_plating_and_scoring Plating & Scoring Compound This compound (in appropriate solvent) Mix Mix Compound, Strains, and S9/Buffer Compound->Mix Strains Bacterial Tester Strains (e.g., TA98, TA100) Strains->Mix S9 Metabolic Activation System (S9 Mix or Buffer) S9->Mix Incubate Pre-incubation (e.g., 30 min at 37°C) Mix->Incubate Plate Add to Minimal Glucose Agar and pour plates Incubate->Plate Incubate_Plates Incubate Plates (48-72 hours at 37°C) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count

Ames Test Experimental Workflow

In Vitro Mammalian Cell Genotoxicity Assays

To complement the bacterial mutagenicity data, in vitro mammalian cell-based assays are essential for evaluating a broader range of genotoxic events, including clastogenicity (chromosome breaks) and aneugenicity (chromosome loss or gain).

Relevant Assays and Predicted Outcomes
  • Micronucleus Test (OECD 487): This assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. Given that metabolites of some nitroaromatic compounds can induce chromosomal damage, it is plausible that this compound would be positive in this assay, especially with metabolic activation.

  • Chromosome Aberration Test (OECD 473): This test assesses structural and numerical chromosome abnormalities in cultured mammalian cells. Similar to the micronucleus test, a positive result would be anticipated for this compound.

  • Mouse Lymphoma Assay (MLA) (OECD 490): The MLA is capable of detecting both gene mutations and clastogenic events at the thymidine kinase (TK) locus.[11] This assay would provide a comprehensive assessment of the mutagenic and clastogenic potential of this compound.

Comparative Data from Structurally Related Compounds
CompoundAssayResultReference
4-Nitrotoluene Sister Chromatid Exchange (in vitro)Positive[7]
4-Nitrotoluene Unscheduled DNA Synthesis (in vitro, rat hepatocytes)Negative[7]
2-Nitrotoluene Sister Chromatid Exchange (in vitro)Positive[12]
2-Nitrotoluene Unscheduled DNA Synthesis (in vivo, rat liver)Positive[13]
N-Nitroso Propranolol Micronucleus Test (in vitro, human TK6 cells)Positive[10][14]

The positive results for sister chromatid exchange with both 2- and 4-nitrotoluene, and the positive micronucleus test for another N-nitroso compound, strongly suggest that this compound is likely to be genotoxic in mammalian cells.

Genotoxicity_Assays cluster_assays In Vitro Genotoxicity Assays Compound This compound Metabolism Metabolic Activation (e.g., S9 Mix) Compound->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Micronucleus Micronucleus Test (Clastogenicity/ Aneugenicity) DNA_Damage->Micronucleus Chrom_Aberration Chromosome Aberration Test (Clastogenicity) DNA_Damage->Chrom_Aberration MLA Mouse Lymphoma Assay (Gene Mutation & Clastogenicity) DNA_Damage->MLA

Potential Genotoxic Pathway of this compound

Protein Binding Assays: Assessing the Potential for Non-Genotoxic Mechanisms of Toxicity

In addition to direct DNA reactivity, the interaction of a compound and its metabolites with proteins is a critical aspect of its toxicological profile. Protein binding can influence a compound's distribution, metabolism, and excretion, and can also lead to toxicity through mechanisms such as enzyme inhibition or immune responses.

Methodologies for Assessing Protein Binding

Several in vitro methods are available to determine the extent of protein binding.

  • Equilibrium Dialysis: This is considered the gold standard for measuring plasma protein binding. The compound is placed in a semi-permeable membrane against a protein solution (e.g., plasma), and the concentration of the compound in each chamber is measured at equilibrium.

  • Ultrafiltration: This method involves separating the free (unbound) compound from the protein-bound compound by centrifugation through a semi-permeable membrane.

  • Quantitative Proteomics-Based Competition Binding Assays: This high-throughput approach can identify specific protein binding partners from a complex mixture.[3]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Preparation: Prepare solutions of this compound in a suitable buffer. Prepare plasma (human, rat, etc.) and the dialysis apparatus.

  • Dialysis: Load the compound solution into one chamber and the plasma into the other, separated by a semi-permeable membrane.

  • Incubation: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Analysis: Collect samples from both chambers and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the percentage of protein binding based on the concentration difference between the two chambers.

Predicted Protein Binding of this compound

The chemical structure of this compound, with its aromatic ring and functional groups, suggests a moderate to high affinity for plasma proteins, particularly albumin. The reactive intermediates formed during its metabolism could also covalently bind to proteins, a phenomenon observed with other nitroaromatic compounds. While no direct data exists for this compound, the covalent binding of 2-nitrotoluene to hepatic macromolecules has been reported.[13]

Conclusion and Future Directions

The analysis of structurally related compounds strongly indicates that this compound is likely to exhibit mutagenic and genotoxic properties in standard biological assays. Its chemical structure also suggests a propensity for protein binding. However, it is imperative to emphasize that these are predictions based on cross-reactivity and structural alerts.

To provide a definitive assessment of its toxicological profile, direct experimental evaluation of this compound is essential. Researchers and drug development professionals are strongly encouraged to perform the following assays:

  • A comprehensive Ames test following OECD 471 guidelines.

  • In vitro mammalian cell genotoxicity assays, such as the micronucleus test (OECD 487) and the mouse lymphoma assay (OECD 490).

  • Plasma protein binding studies using a validated method like equilibrium dialysis.

The data generated from these studies will be invaluable for a thorough risk assessment and will contribute significantly to the understanding of the structure-activity relationships of nitroaromatic and N-nitroso compounds.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Bringezu, F., & Simon, F. G. (2022). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 134, 105218.
  • Clements, J. (2000). The Mouse Lymphoma Assay. In Methods in Molecular Biology, vol. 113, Genetic Toxicology, D. Brusick, Ed., Humana Press, Totowa, NJ.
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  • IARC. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65.
  • IARC. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65, 409-433.
  • ICH. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2016). Test No. 490: In Vitro Mammalian Cell Gene Mutation Tests using the Thymidine Kinase Gene. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Thomas, A. D., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 39(1), 1-15.
  • Wills, J. W., et al. (2021). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Toxicological Sciences, 184(2), 235-246.
  • Kadam, S. B., et al. (2025). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893-894, 503901.
  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410.
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7473, 4-Nitrotoluene. Retrieved January 14, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6944, 2-Nitrotoluene. Retrieved January 14, 2026 from [Link].

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4-Nitroso-2-nitrotoluene: An Enigmatic Intermediate Awaiting Application-Specific Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the compound 4-Nitroso-2-nitrotoluene (CAS No. 82414-03-7). Despite extensive investigation into its properties and potential applications, publicly available scientific literature and patent databases lack specific, documented use-cases for this molecule. This absence of established applications precludes the creation of a comprehensive comparison guide benchmarking its performance against alternative compounds. This document, therefore, serves to consolidate the known chemical information for this compound, discuss the general reactivity and applications of the broader class of nitrosoarenes, and contextualize its potential within synthetic chemistry based on the reactivity of its functional groups.

Unveiling this compound: Known Properties

This compound, with the molecular formula C₇H₆N₂O₃, is a substituted aromatic compound.[1] Its structure, featuring both a nitro (-NO₂) and a nitroso (-N=O) group on a toluene framework, suggests a rich and varied chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82414-03-7[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol
Synonyms 1-methyl-2-nitro-4-nitrosobenzene[1]

While specific experimental data on the performance of this compound is not available, its structure suggests potential utility as a versatile intermediate in organic synthesis. The nitroso group, in particular, is a key functional group in a variety of chemical transformations.

The Potential of the Nitrosoarene Functionality: A Gateway to Diverse Chemistry

Nitrosoarenes, the class of compounds to which this compound belongs, are recognized for their diverse reactivity, acting as both electrophiles and nucleophiles.[2][3][4] This dual reactivity makes them valuable building blocks in the synthesis of a wide array of organic molecules.

General Applications of Nitrosoarenes:
  • Dye Synthesis: Historically, nitroso compounds have been utilized in the synthesis of various dyes.[5] The nitroso group can participate in condensation reactions and act as a precursor to azo compounds, which are a major class of colorants.[6][7]

  • Organic Synthesis Intermediates: Nitrosoarenes are employed in the construction of complex nitrogen-containing molecules, including N-heterocycles and secondary amines.[8][9] They can undergo cycloaddition reactions, act as radical acceptors, and participate in rearrangements.[2][4]

  • Medicinal Chemistry: The nitroso group is present in some biologically active compounds, highlighting its relevance in drug discovery and development.[2][3]

Contextualizing Reactivity: Insights from Related Toluene Derivatives

In the absence of direct application data for this compound, we can infer its potential reactivity by examining related, well-documented toluene derivatives such as 4-nitrotoluene and 2,4-dinitrotoluene.

4-Nitrotoluene , a closely related isomer, is a key intermediate in the production of dyes, agrochemicals, and pharmaceuticals.[10][11][12][13] Its nitro group can be readily reduced to an amine, a foundational step in the synthesis of many azo dyes and pharmaceutical ingredients.

2,4-Dinitrotoluene (DNT) is primarily used as a precursor to toluene diisocyanate (TDI), a key component in the production of polyurethane foams.[14][15] It is also used in the explosives industry and as an intermediate in dye synthesis.[16] The synthesis of this compound could potentially proceed from the partial reduction of 2,4-dinitrotoluene, a common transformation for nitroarenes.

Hypothetical Application and Experimental Workflow

Given the known reactivity of nitrosoarenes, a hypothetical application for this compound could be in the synthesis of novel heterocyclic compounds or as a key component in the formation of specialized azo dyes. Below is a generalized experimental workflow illustrating how a researcher might investigate its utility in a hetero-Diels-Alder reaction, a common transformation for nitroso compounds.

Experimental Protocol: Investigating the Diels-Alder Reactivity of this compound
  • Reactant Preparation: A solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Diene Addition: A diene (1.1 equivalents), such as cyclopentadiene or 2,3-dimethyl-1,3-butadiene, is added to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Isolation: Upon completion, the reaction is quenched with an appropriate reagent (if necessary), and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired cycloadduct.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization A This compound in Solvent B Add Diene A->B Inert Atmosphere C Monitor by TLC/HPLC B->C D Quench Reaction C->D Reaction Completion E Solvent Removal D->E F Column Chromatography E->F G NMR & Mass Spectrometry F->G Purified Product

Future Outlook and a Call for Research

The lack of specific application data for this compound presents a unique opportunity for novel research. Its distinct substitution pattern may offer unique reactivity or lead to the formation of products with desirable properties that are not easily accessible through other synthetic routes.

We encourage the scientific community to explore the potential of this enigmatic molecule in areas such as:

  • Novel Dye Synthesis: Investigating its use in creating new colorants with enhanced properties like lightfastness or specific spectral characteristics.

  • Asymmetric Catalysis: Employing the nitroso group as a directing group or a reactant in stereoselective transformations.

  • Materials Science: Exploring its potential as a building block for novel polymers or functional materials.

As research into the applications of this compound progresses, it will become possible to develop the comprehensive, data-driven comparison guides that are essential for its adoption in industrial and academic settings.

References

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  • 2,4-Dinitrotoluene, Uses, Safety. chemicalbook.com. [URL: https://www.chemicalbook.
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  • 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539314/]
  • Synthesis of nitroso derivatives: a) NaNO₂, acetic acid;... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-nitroso-derivatives-a-NaNO-2-acetic-acid-67-b-Oxone-K-2-CO-3-68-c-1_fig6_322687113]
  • Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. ResearchGate. [URL: https://www.researchgate.net/publication/283485208_Electrochemical_Reduction_of_24-Dinitrotoluene_in_Aprotic_and_pH-Buffered_Media]
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  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539322/]
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A Comparative Guide to the Environmental Impact of 4-Nitroso-2-nitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Context of Nitroaromatic Synthesis

Nitroaromatic compounds are fundamental building blocks in the chemical industry, pivotal in the synthesis of everything from pharmaceuticals and dyes to explosives.[1] However, their production is often fraught with environmental challenges.[2] The synthesis of 4-Nitroso-2-nitrotoluene, a specialized derivative, is no exception. Traditional nitration methods, the cornerstone of nitroaromatic synthesis, are notorious for their reliance on harsh reagents and the generation of significant waste streams.[3][4] This guide will explore these traditional routes and contrast them with more modern, greener alternatives, providing a comprehensive environmental assessment.

Deconstructing the Synthesis: Plausible Routes to this compound

Direct and specific synthesis protocols for this compound are not widely reported in recent literature. However, based on established principles of organic chemistry for related compounds, two primary synthetic strategies can be proposed:

  • Classical Approach: Selective Reduction of 2,4-Dinitrotoluene. This is a common strategy for the synthesis of nitrosoarenes from dinitroarenes.

  • Alternative Approach: Oxidation of 4-Amino-2-nitrotoluene or its Hydroxylamine Derivative. This route offers the potential for greener methodologies through the use of modern, selective oxidizing agents.

This guide will compare these two plausible pathways, evaluating their potential environmental impacts at each step.

Route 1: The Classical Path - Selective Reduction of 2,4-Dinitrotoluene

The traditional synthesis of nitroso compounds often involves the partial reduction of a corresponding nitro compound. In the case of this compound, the logical precursor is 2,4-dinitrotoluene (2,4-DNT).

Workflow for Classical Synthesis

Caption: Classical synthesis of this compound via nitration and selective reduction.

Step-by-Step Methodology (Hypothetical Protocol)

Step 1: Dinitration of Toluene

  • Reagents: Toluene, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

  • Procedure: A mixture of concentrated sulfuric and fuming nitric acids is prepared and cooled. Toluene is then slowly added to this nitrating mixture under vigorous stirring and strict temperature control (typically below 10°C) to prevent over-nitration and side reactions.[5]

  • Work-up: The reaction mixture is quenched on ice, and the organic layer containing the dinitrotoluene isomers is separated. The aqueous layer constitutes a significant waste stream of mixed acids. The organic layer is washed, dried, and the isomers are often separated by crystallization or distillation.[6]

Step 2: Selective Reduction of 2,4-Dinitrotoluene

  • Reagents: 2,4-Dinitrotoluene, a reducing agent (e.g., zinc dust, tin(II) chloride), and a suitable solvent system (e.g., ethanol/water, acidic medium).

  • Procedure: 2,4-DNT is dissolved in an appropriate solvent. The reducing agent is added portion-wise while maintaining a controlled temperature and pH to favor the formation of the nitroso group over further reduction to the amine.

  • Work-up: The reaction mixture is filtered to remove the metal salts. The product is then extracted from the filtrate and purified, typically by recrystallization.

Environmental Impact Analysis of the Classical Route
Impact CategoryAnalysis
Raw Materials Toluene, sulfuric acid, and nitric acid are derived from fossil fuels.
Reagent Toxicity Concentrated sulfuric and nitric acids are highly corrosive. Toluene is a volatile organic compound (VOC) with known health hazards.[7][8] 2,4-Dinitrotoluene is toxic and a suspected carcinogen.[9]
Energy Consumption Requires significant energy for cooling during nitration and for distillation during purification.
Waste Generation High. The primary concern is the generation of large volumes of spent mixed acid ("red water"), which is highly acidic and contaminated with organic byproducts.[6] The reduction step produces significant quantities of heavy metal waste (e.g., zinc or tin salts), which are toxic to aquatic life.
Atom Economy Poor. The use of stoichiometric reducing agents like zinc or tin results in a low atom economy.

Route 2: A Greener Alternative - Oxidation of 4-Amino-2-nitrotoluene or its Hydroxylamine

A potentially more environmentally benign approach involves building the molecule up through selective oxidation. This route avoids the harsh conditions of dinitration and the use of heavy metal reducing agents.

Workflow for Greener Synthesis

Caption: A potentially greener synthesis of this compound via mononitration and selective oxidation.

Step-by-Step Methodology (Hypothetical Protocol)

Step 1: Mononitration of o-Toluidine

  • Reagents: o-Toluidine, concentrated sulfuric acid, nitric acid.

  • Procedure: o-Toluidine is dissolved in concentrated sulfuric acid and cooled. A solution of nitric acid is added dropwise while maintaining a low temperature.[10]

  • Work-up: The reaction mixture is poured onto ice, and the precipitated 4-nitro-2-aminotoluene is collected by filtration and washed.

Step 2: Conversion to 4-Hydroxylamino-2-nitrotoluene

  • Reagents: 4-Amino-2-nitrotoluene, a selective reducing agent (e.g., catalytic hydrogenation with a poisoned catalyst) or a selective oxidizing agent.

  • Procedure: The amino group of 4-amino-2-nitrotoluene can be selectively converted to a hydroxylamino group. This can be achieved through controlled catalytic hydrogenation or by using specific oxidizing agents.

Step 3: Oxidation to this compound

  • Reagents: 4-Hydroxylamino-2-nitrotoluene, a green oxidizing agent (e.g., hydrogen peroxide with a catalyst, Oxone®, or electrochemical oxidation).

  • Procedure: The hydroxylamine is dissolved in a suitable solvent, and the oxidizing agent is added. The reaction is monitored until the conversion to the nitroso compound is complete.

  • Work-up: The work-up is generally simpler and involves extraction and purification of the product, often with the generation of more benign byproducts like water.

Environmental Impact Analysis of the Greener Route
Impact CategoryAnalysis
Raw Materials o-Toluidine is also derived from petrochemical sources.
Reagent Toxicity o-Toluidine is a toxic and carcinogenic compound.[11] However, this route avoids the use of 2,4-DNT. Green oxidants like hydrogen peroxide are significantly less toxic than heavy metals.
Energy Consumption May require less energy for cooling compared to dinitration. Catalytic processes often run at milder conditions.
Waste Generation Reduced. This route avoids the generation of large quantities of mixed acid waste from dinitration and heavy metal waste from reduction. The byproducts of green oxidants are often benign (e.g., water).
Atom Economy Improved. Catalytic methods and the use of oxidants like H₂O₂ lead to a higher atom economy.

Comparative Summary of Environmental Impacts

FeatureRoute 1: Classical (Reduction)Route 2: Greener (Oxidation)
Starting Material Tolueneo-Toluidine
Key Intermediates 2,4-Dinitrotoluene4-Amino-2-nitrotoluene, 4-Hydroxylamino-2-nitrotoluene
Primary Reagents H₂SO₄, HNO₃, Zn or SnH₂SO₄, HNO₃, Green Oxidants (e.g., H₂O₂)
Major Waste Streams Spent mixed acids, heavy metal saltsLess acidic waste, benign byproducts (e.g., water)
Toxicity of Intermediates High (2,4-DNT is a suspected carcinogen)[9]High (o-Toluidine is a known carcinogen)[11]
Atom Economy PoorPotentially high
Overall Environmental Impact High Moderate to Low (depending on the specific oxidant and catalyst)

Toxicity and Environmental Fate

Data on the specific toxicity and environmental fate of this compound is scarce. However, based on its structure and related compounds, several potential hazards can be inferred:

  • Toxicity: Nitroso compounds are often mutagenic and carcinogenic. The presence of the nitrotoluene moiety also suggests potential for toxicity, as nitrotoluenes are known to be toxic and o-nitrotoluene is a suspected carcinogen.[8][11]

  • Environmental Persistence: Nitroaromatic compounds are generally resistant to biodegradation.[2] The nitroso group can further increase the recalcitrance of the molecule in the environment.

  • Ecotoxicity: Like other nitroaromatics, it is expected to be toxic to aquatic organisms.[12][13]

Given these potential hazards, minimizing the release of this compound and its intermediates into the environment is of paramount importance.

Conclusion and Future Perspectives

The synthesis of this compound presents a classic case of the environmental challenges associated with nitroaromatic chemistry. While the traditional route via the reduction of 2,4-dinitrotoluene is plausible, it is laden with significant environmental burdens, including the generation of hazardous waste and the use of toxic reagents.

The alternative route, proceeding through the oxidation of an amino or hydroxylamino precursor, offers a promising path toward a more sustainable synthesis. The development of efficient and selective catalytic oxidation methods using green oxidants is a key area for future research. Such advancements would not only reduce the direct environmental impact of the synthesis but also align with the broader principles of green chemistry.

For researchers and drug development professionals, the choice of synthetic route has far-reaching implications. By considering the entire life cycle of the chemical process, from raw materials to waste, more environmentally responsible decisions can be made. This guide serves as a framework for such an evaluation, encouraging a proactive approach to sustainable chemistry in the synthesis of complex molecules like this compound.

References

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  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(10), 11836-11843.
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  • BenchChem. (2025). A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid.
  • International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds (Vol. 65).
  • Acta Crystallographica Section E: Structure Reports Online. (2008). 1-Methylsulfonyl-4-nitrobenzene.
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  • Li, W. J., Wang, J. T., & Zhang, J. P. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2641.
  • PrepChem. (n.d.).
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  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • Cespi, D., et al. (2021). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Molecules, 26(11), 3326.
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Navigating the Data Gap: A Comparative Guide to In-Silico and Experimental Data for 4-Nitroso-2-nitrotoluene and its Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Bridging Predictive Modeling and Laboratory Realities

In the fast-paced world of drug discovery and chemical safety assessment, timely access to accurate data on the physicochemical and toxicological properties of novel compounds is paramount. However, researchers often encounter significant data gaps for newly synthesized or lesser-studied molecules. 4-Nitroso-2-nitrotoluene stands as a pertinent example of a compound with limited available experimental data, underscoring the critical need for alternative predictive methods. This guide provides a comprehensive comparison of in-silico and experimental approaches, using the well-characterized analogue, 4-nitrotoluene, as a case study to illustrate the power and pitfalls of predictive toxicology and property modeling. By understanding the interplay between computational predictions and real-world measurements, researchers can make more informed decisions, accelerate their research, and ensure a higher standard of safety and efficacy.

The Challenge of Undefined Properties: The Case of this compound

This compound, a nitroaromatic compound, presents a common challenge in chemical research: a scarcity of publicly available experimental data. While its chemical structure is known, crucial parameters such as its melting point, boiling point, water solubility, and toxicological profile remain largely uncharacterized. This lack of data can impede drug development programs and create uncertainties in safety assessments. In such scenarios, in-silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, offer a valuable first-pass assessment of a compound's potential properties and hazards.[1][2]

A Tale of Two Toluenes: Using 4-Nitrotoluene as a Verifiable Benchmark

To understand the reliability of in-silico predictions for a compound like this compound, we turn to its structural relative, 4-nitrotoluene. The extensive body of experimental data available for 4-nitrotoluene provides an excellent opportunity to directly compare laboratory measurements with the outputs of various computational models.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a compound govern its behavior in biological systems and its suitability for various applications. The following table summarizes the experimentally determined physicochemical properties of 4-nitrotoluene, which serve as our "ground truth" for evaluating in-silico predictions.

PropertyExperimental Value
Melting Point 51.7-54.5 °C[3][4]
Boiling Point 238.3-238.5 °C[3][4]
Water Solubility 0.26 - 0.35 g/L at 20 °C[3][5]
LogP (Octanol-Water Partition Coefficient) 2.37[6]

In-silico models predict these properties based on the molecular structure of 4-nitrotoluene. Various QSAR models and other computational methods can be employed, each with its own underlying algorithm and training dataset. For instance, the octanol-water partition coefficient (LogP), a key determinant of a drug's pharmacokinetic profile, is frequently estimated using computational algorithms. While these models can provide rapid and cost-effective estimations, their accuracy is dependent on the quality and diversity of the data they were trained on. Discrepancies between predicted and experimental values can arise, particularly for novel chemical scaffolds that are not well-represented in the training sets.

Toxicological Endpoints: Predicting Hazard with Caution

The toxicological assessment of a compound is a critical step in its development. For nitroaromatic compounds, concerns often revolve around their potential for genotoxicity and carcinogenicity.[7] The table below presents key experimental toxicological data for 4-nitrotoluene.

Toxicological EndpointExperimental Data
Acute Oral Toxicity (LD50, rat) 1960 - >2250 mg/kg[8][9][10]
Mutagenicity Mixed results in various assays; some evidence of genotoxicity.[3][11]
Carcinogenicity Inadequate evidence in humans; some studies suggest potential carcinogenicity in animals.[7][10]

In-silico toxicology has emerged as a powerful tool for early-stage hazard identification, helping to prioritize compounds for further testing and reduce reliance on animal studies.[2] QSAR models for toxicity prediction are developed using large datasets of compounds with known toxicological effects.[12] These models can predict a range of endpoints, including acute toxicity (LD50), mutagenicity (e.g., Ames test), and carcinogenicity.[13]

For a compound like 4-nitrotoluene, a battery of in-silico models would be used to predict its toxicological profile. The predictions would then be compared against the existing experimental data. It is not uncommon to find both agreements and discrepancies. For example, a QSAR model might accurately predict the LD50 value but misclassify the compound's mutagenic potential. Such outcomes highlight the importance of using a consensus approach, where multiple models are consulted, and understanding the applicability domain of each model.

The Workflow: From Prediction to Experimental Validation

The process of integrating in-silico predictions with experimental validation is a cornerstone of modern chemical research. The following workflow illustrates this iterative process.

G cluster_insilico In-Silico Assessment cluster_experimental Experimental Validation cluster_comparison Data Comparison and Refinement A Define Compound of Interest (e.g., this compound) B Select Appropriate In-Silico Models (e.g., QSAR) A->B Structural Information C Predict Physicochemical and Toxicological Properties B->C Algorithmic Processing D Analyze and Interpret Predicted Data C->D Computational Output H Compare In-Silico Predictions with Experimental Results C->H Predicted Data E Prioritize Key Experiments Based on Predictions and Needs D->E Guides Experimental Design F Conduct Laboratory Experiments (e.g., Melting Point, Ames Test) E->F Experimental Plan G Acquire and Analyze Experimental Data F->G Raw Data G->H Validated Data I Evaluate Model Performance and Identify Discrepancies H->I Comparative Analysis J Refine In-Silico Models (if necessary) I->J Feedback Loop K Make Informed Decisions (e.g., Proceed with Development, Further Testing) I->K Informs Decision-Making J->B Model Improvement

Sources

A Technical Guide to the Analytical Validation of 4-Nitroso-2-nitrotoluene: Methodologies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elusive Nature of 4-Nitroso-2-nitrotoluene

In the landscape of nitroaromatic compounds, this compound (CAS 82414-03-7) presents a unique analytical challenge.[1] Unlike its more extensively studied nitrotoluene precursors, peer-reviewed literature detailing validated, practical applications of this compound is notably scarce. The primary identification of this compound in scientific literature is as a transient and unstable intermediate in the anaerobic microbial biotransformation of 2,4-dinitrotoluene.[2] This guide, therefore, shifts from a comparison of established applications to a forward-looking analysis of analytical methodologies that can be leveraged for the validation and future study of this elusive molecule. For researchers, scientists, and drug development professionals, understanding the potential pathways for detection and quantification is the foundational step toward unlocking any future applications.

This document will provide a comparative overview of established analytical techniques for related nitroaromatic compounds and propose their adaptation for this compound. The focus will be on the principles behind these methods, their respective strengths and limitations, and the experimental design necessary for robust validation.

Comparative Analysis of Potentially Applicable Analytical Methodologies

The detection and quantification of nitroaromatic compounds are well-established fields, with several robust analytical techniques at the disposal of the scientific community. The choice of method is contingent on the sample matrix, required sensitivity, and the specific physicochemical properties of the analyte. For a reactive intermediate like this compound, methods offering high selectivity and sensitivity are paramount.

Analytical TechniquePrinciplePotential Advantages for this compoundPotential Challenges and Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Versatile for various sample matrices (e.g., biological samples, environmental water). Can be coupled with various detectors for enhanced selectivity.[3]The inherent instability of this compound may lead to degradation during analysis. Method development would require careful optimization of mobile phase and temperature.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High selectivity and sensitivity, making it a recommended EPA method for some nitroaromatics.[3] Negative Chemical Ionization (NCI) mode can offer enhanced sensitivity for nitro compounds.[3]Thermal lability of the nitroso group could lead to degradation in the injector port. Derivatization might be necessary to improve volatility and stability.
Electrochemical Sensing Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface.High sensitivity and potential for in-field analysis. The presence of the electroactive nitro group makes this a promising approach.[4]Matrix effects in complex samples can interfere with detection. Electrode fouling can be an issue.

Experimental Workflow for Method Validation

The validation of an analytical method for this compound would require a systematic approach to ensure accuracy, precision, and robustness. The following workflow outlines the critical steps.

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation cluster_application Application synthesis Synthesis & Purification of This compound Standard char Characterization of Standard (NMR, MS, IR) synthesis->char instrument Instrument & Parameter Selection (HPLC/GC-MS) char->instrument optimization Optimization of Separation & Detection Parameters instrument->optimization linearity Linearity & Range optimization->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision selectivity Selectivity/Specificity precision->selectivity lod_loq LOD & LOQ Determination selectivity->lod_loq stability Analyte Stability Assessment lod_loq->stability matrix Application to Real-World Sample Matrices stability->matrix method_selection node_process GC-MS (Full Scan) for Identification start Define Analytical Objective is_quant Quantitative or Qualitative? start->is_quant is_quant->node_process Qualitative is_trace Trace Level Analysis? is_quant->is_trace Quantitative is_complex Complex Matrix? is_trace->is_complex Yes hplc HPLC-UV/MS is_trace->hplc No is_complex->hplc No gcms GC-MS (EI/NCI) is_complex->gcms Yes is_field Field Analysis Required? electrochem Electrochemical Sensing is_field->electrochem Yes node_process2 Proceed with Lab-based Method (GC-MS or HPLC) is_field->node_process2 No hplc->is_field gcms->is_field

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitroso-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 4-Nitroso-2-nitrotoluene, a chemical demanding rigorous safety protocols due to its significant health hazards. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring every procedural step is a self-validating system of protection.

Hazard Analysis: Understanding the Intrinsic Risk

This compound belongs to the family of nitroaromatic and N-nitroso compounds. The toxicology of its parent compound, 2-nitrotoluene, and the broader class of N-nitroso compounds, provides a clear rationale for stringent safety measures. The primary hazards are not merely acute but pose significant long-term health risks.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: The Safety Data Sheet (SDS) for the parent compound, 2-nitrotoluene, classifies it as a Category 1B carcinogen and mutagen, meaning it is presumed to have carcinogenic and mutagenic potential for humans.[1] It is also classified as a Category 2 reproductive toxin, suspected of damaging fertility or the unborn child.[1] N-nitroso compounds as a class are considered potent animal carcinogens by the National Institute for Occupational Safety and Health (NIOSH).[2] The imperative is clear: exposure must be minimized to the lowest possible level.

  • Acute Toxicity & Methemoglobinemia: Like many nitroaromatic compounds, this compound poses a risk of causing methemoglobinemia. This condition impairs the ability of red blood cells to carry oxygen, leading to symptoms like cyanosis (blueish skin), headache, dizziness, rapid heartbeat, and in severe cases, collapse and death.[3] Onset of these symptoms can be delayed for 2 to 4 hours post-exposure.[4] The substance is also classified as harmful if swallowed.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, with potential effects on the liver, kidneys, and testes.[3][5][6]

  • Physical Hazards: While stable under standard conditions, it can form explosive mixtures with air upon intense heating.

This hazard profile dictates that our primary defense cannot be PPE alone. It must begin with robust engineering controls designed to contain the chemical at its source.

The Hierarchy of Controls: From Engineering to PPE

Effective safety is a multi-layered strategy. Personal Protective Equipment is the final barrier between the researcher and the hazard, employed after engineering and administrative controls have been implemented.

Primary Engineering Control: The Chemical Fume Hood

Mandate: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6]

Causality: A fume hood provides critical exhaust ventilation, capturing vapors and aerosols at the source to prevent their inhalation.[4] Given the compound's suspected carcinogenicity and acute inhalation risks, this is a non-negotiable control to maintain a safe laboratory atmosphere.

Core PPE Protocol: The Last Line of Defense

The following PPE is mandatory for all personnel handling this compound.

  • Hand Protection:

    • Equipment: Wear chemical-resistant, impervious gloves.[4][7] Nitrile gloves are a common and effective choice for many laboratory chemicals.

    • Protocol: Always inspect gloves for tears or punctures before use. Since no glove material offers indefinite protection, it is crucial to change them frequently and immediately after known contact. Avoid reusing disposable gloves.[8] The practice of "double-gloving" can provide an additional layer of protection during high-risk procedures.

    • Causality: The compound is toxic in contact with skin.[9][10] Intact skin provides a limited barrier; solvents used in the laboratory can increase dermal absorption. Gloves are the essential barrier to prevent this direct route of exposure.

  • Body Protection:

    • Equipment: A long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable Tyvek suit should be worn over the lab coat.[8][11]

    • Protocol: Lab coats must be kept fully buttoned. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[10] Laboratory coats used while handling this compound should not be worn outside the laboratory area.

    • Causality: This prevents incidental skin contact from minor drips or spills and protects personal clothing from contamination.

  • Eye and Face Protection:

    • Equipment: Chemical safety goggles that provide a full seal around the eyes are mandatory.[6][12][13] A face shield, worn over safety goggles, is required when there is a significant risk of splashes, such as during bulk transfers or when reacting the material under pressure.[4]

    • Causality: Standard safety glasses do not offer adequate protection from chemical splashes that can come from the side, top, or bottom. The eyes' mucous membranes can rapidly absorb chemicals, making full-seal goggles essential to prevent severe irritation or permanent damage.

  • Respiratory Protection:

    • Equipment: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK) must be available for emergencies, such as a significant spill or failure of the fume hood.[4][6]

    • Protocol: All personnel who may need to wear a respirator must be part of a formal respiratory protection program that includes fit-testing and training, in accordance with OSHA regulations.

    • Causality: Inhalation is a direct route to systemic exposure. While engineering controls are designed to prevent this, respiratory protection provides life-saving defense in the event these primary controls fail.

Quantitative Data & Physical Properties

The following table summarizes key data for the closely related parent compound, 2-nitrotoluene, which informs our safety protocols.

PropertyValueSource
GHS Hazard Statements H302, H340, H350, H361, H411
Meaning Harmful if swallowed, May cause genetic defects, May cause cancer, Suspected of damaging fertility, Toxic to aquatic life.
Boiling Point 225 °C (437 °F)
Density 1.163 g/cm³ at 25 °C (77 °F)
OSHA PEL (p-Nitrotoluene) TWA 2 ppm (11 mg/m³)[6]
NIOSH REL (p-Nitrotoluene) TWA 2 ppm (11 mg/m³)[6]
ACGIH TLV (p-Nitrotoluene) TWA 2 ppm[6]

Note: Exposure limits are provided for para-Nitrotoluene as a structural isomer and serve as a conservative reference point in the absence of specific data for this compound.

Experimental & Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling and disposing of this compound.

G Workflow for Handling this compound cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal cluster_emergency Emergency Protocol A Verify Fume Hood Certification B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle Compound Inside Fume Hood B->C D Perform Experiment C->D E Decontaminate Glassware & Surfaces in Hood D->E Experiment Complete F Segregate Waste E->F G Contaminated Solid Waste (Gloves, Wipes, etc.) F->G Solids H Liquid Hazardous Waste (Reaction Mixture, Solvents) F->H Liquids I Dispose via Approved Hazardous Waste Stream G->I H->I J Spill or Exposure Event K Evacuate Area Alert Others J->K Spill L Remove Contaminated PPE Wash Affected Skin J->L Exposure N Consult SDS Follow Spill Cleanup Protocol K->N M Seek Immediate Medical Attention L->M

Caption: Procedural workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Verification: Before starting, verify that the chemical fume hood has been certified within the last year.

  • PPE: Don all required PPE: a buttoned lab coat, chemical safety goggles, and nitrile gloves.

  • Containment: Conduct all manipulations on a disposable absorbent bench liner within the fume hood to contain any minor spills.

  • Transfer: Use a spatula for solid transfers. If creating solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, wipe down the spatula and any surfaces inside the hood with a suitable solvent. Dispose of the wipe as hazardous solid waste.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and wash hands and forearms thoroughly with soap and water.[4]

Emergency Spill Plan
  • Evacuate: Alert all personnel in the immediate area and evacuate.

  • Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

  • Report: Inform your supervisor and institutional Environmental Health & Safety (EHS) office immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection. Use an absorbent material like Chemizorb® to collect the spill, then place it in a sealed container for hazardous waste disposal.

Waste Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench liners, wipes, and any disposable equipment. Collect these items in a clearly labeled, sealed hazardous waste bag or container.[4]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[4]

  • Final Disposal: All waste streams must be disposed of through your institution's approved hazardous waste disposal program.[9]

By adhering to this comprehensive guide, researchers can effectively mitigate the significant risks associated with this compound, ensuring a culture of safety and scientific integrity within the laboratory.

References

  • OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Occupational Safety and Health Administration.[Link]

  • Material Safety Data Sheet - 4-nitro toluene 98%. Laboz.[Link]

  • A Look at OSHA Nitrous Oxide Exposure Regulations. (2024-03-07). Compliancy Group.[Link]

  • 4-NITROTOLUENE FOR SYNTHESIS MSDS. (2015-04-09). Loba Chemie.[Link]

  • Safety Data Sheet for 4-Chloro-2-nitrotoluene. (2022-06-06). CPAChem.[Link]

  • N-NITROSO COMPOUNDS Fact Sheet. Delaware Health and Social Services.[Link]

  • OSHA Method 27: N-Nitrosodimethylamine (DMN). Occupational Safety and Health Administration.[Link]

  • Nitrous Oxide Chemical Sampling Information. Occupational Safety and Health Administration.[Link]

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare LLC.[Link]

  • How to Use Personal Protective Equipment (PPE Breakdown). (2021-12-14). Solutions Pest & Lawn (YouTube).[Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025-01-06). Chemistry For Everyone (YouTube).[Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.[Link]

  • Hazard Summary for Nitrotoluenes. New Jersey Department of Health.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.